Gly-Phe-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-9-20(26)28-18-11-15(7-8-16(13)18)23-21(27)17(24-19(25)12-22)10-14-5-3-2-4-6-14/h2-9,11,17H,10,12,22H2,1H3,(H,23,27)(H,24,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYDLMUFQZNZMD-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426782 | |
| Record name | L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201852-70-2 | |
| Record name | L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Light: A Technical Guide to Gly-Phe-AMC's Fluorescence Mechanism
For Immediate Release
A Deep Dive into the Fluorogenic Substrate Gly-Phe-AMC for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the fluorescence of Gly-Phe-7-amino-4-methylcoumarin (this compound), a widely utilized fluorogenic substrate in enzyme kinetics and high-throughput screening. This document details the mechanism of fluorescence, provides structured quantitative data, outlines detailed experimental protocols for its use with chymotrypsin (B1334515) and cathepsin C, and includes visual diagrams to elucidate key processes.
The Core Mechanism: From Quenched to Fluorescent
The fluorescence of this compound is contingent upon enzymatic activity. In its intact state, the this compound molecule exhibits minimal fluorescence. The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is conjugated to the dipeptide Gly-Phe via an amide bond. This conjugation leads to a phenomenon known as static quenching. The electronic ground state of the fluorophore is altered by the attached peptide, which changes the energy gap for excitable electrons and shifts the absorption and excitation frequencies closer together, thus preventing the AMC from fluorescing efficiently.
The liberation of fluorescence is triggered by the enzymatic hydrolysis of the amide bond between the phenylalanine residue and the AMC moiety. Proteases such as chymotrypsin and cathepsin C recognize and cleave this specific bond. Once cleaved, the free AMC is released from the quenching effects of the dipeptide and regains its intrinsic fluorescence. The resulting fluorescence intensity is directly proportional to the amount of liberated AMC, which in turn corresponds to the activity of the enzyme.
The fluorescence of free AMC can be measured using a fluorometer, typically with an excitation wavelength around 340-360 nm and an emission wavelength in the range of 440-460 nm. This quantifiable signal allows for the sensitive and continuous monitoring of enzyme activity.
Quantitative Data Summary
Table 1: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)
| Property | Value |
| Excitation Maximum | ~340-360 nm |
| Emission Maximum | ~440-460 nm |
| Molecular Weight | 175.18 g/mol |
Table 2: Kinetic Parameters of Related Fluorogenic Substrates for Chymotrypsin
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Suc-Ala-Ala-Pro-Phe-AMC | Chymotrypsin | Data not readily available | Data not readily available | Data not readily available |
| N-acetyl-L-Trp-p-nitrophenyl ester | Chymotrypsin | 2 | 31 | 15,500 |
| N-acetyl-L-Tyr-Gly-amide | Chymotrypsin | 23,000 | 0.50 | 22 |
Table 3: Kinetic Parameters of Related Fluorogenic Substrates for Cathepsin C
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Gly-Arg-AMC | Cathepsin C | Data not readily available | Data not readily available | Data not readily available |
| Z-Phe-Arg-AMC | Cathepsin L | 0.77 | 1.5 | 1,948,052 |
| Z-Arg-Arg-AMC | Cathepsin B | Data not readily available | Data not readily available | Data not readily available |
Note: The kinetic parameters can be influenced by experimental conditions such as buffer composition, pH, and temperature.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are generalized protocols for the use of this compound in enzymatic assays with chymotrypsin and cathepsin C. It is recommended to optimize these protocols for specific experimental conditions.
Chymotrypsin Activity Assay
1. Materials:
-
Chymotrypsin (from bovine pancreas)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 100 mM CaCl₂, pH 8.0
-
DMSO (for dissolving the substrate)
-
96-well black microplate
-
Fluorescence microplate reader
2. Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of chymotrypsin in Assay Buffer (e.g., 1 µg/mL). The optimal concentration should be determined empirically.
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer to create a range of substrate concentrations for kinetic analysis (e.g., 1-200 µM).
3. Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the chymotrypsin working solution to each well.
-
To initiate the reaction, add 25 µL of the this compound dilutions to the respective wells.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~355 nm, Emission: ~450 nm).
-
Include a no-enzyme control (Assay Buffer and substrate only) to determine background fluorescence.
4. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Cathepsin C Activity Assay
1. Materials:
-
Recombinant human Cathepsin C
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5
-
DMSO (for dissolving the substrate)
-
96-well black microplate
-
Fluorescence microplate reader
2. Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of Cathepsin C in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer.
3. Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the Cathepsin C working solution to each well. Pre-incubate the enzyme in the assay buffer for a few minutes at 37°C to ensure activation.
-
Initiate the reaction by adding 25 µL of the this compound dilutions.
-
Immediately measure the fluorescence kinetically at 37°C (Excitation: ~350 nm, Emission: ~460 nm).
-
Include a no-enzyme control for background fluorescence.
4. Data Analysis:
-
Follow the same data analysis procedure as described for the chymotrypsin assay.
This in-depth guide provides the foundational knowledge and practical protocols for the effective use of this compound in enzymatic research and drug discovery. The principles outlined here will enable researchers to design and execute robust and sensitive assays for proteases that recognize and cleave the Gly-Phe peptide sequence.
Physicochemical Properties and Applications of Glycyl-L-phenylalanine 7-amido-4-methylcoumarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-phenylalanine 7-amido-4-methylcoumarin (Gly-Phe-AMC) is a fluorogenic peptide substrate primarily utilized in the sensitive detection of chymotrypsin (B1334515) activity. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its use, and its applications in research and drug development. While specific experimental data for this compound is not extensively documented in publicly available databases, this guide consolidates information on closely related compounds and the core chemical moieties to provide a thorough technical understanding.
Core Physicochemical Properties
Table 1: Physicochemical Properties of a Closely Related Chymotrypsin Substrate
| Property | Value | Reference |
| Compound Name | Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin | |
| CAS Number | 58632-47-6 | [1] |
| Molecular Formula | C₂₄H₂₄N₂O₆ | [1] |
| Molecular Weight | 436.46 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | -20°C | |
| Application | Sensitive fluorogenic substrate for chymotrypsin | [1] |
Table 2: Physicochemical Properties of Constituent and Related Moieties
| Property | Glycine | L-Phenylalanine | 7-Amino-4-methylcoumarin (AMC) |
| Molecular Formula | C₂H₅NO₂ | C₉H₁₁NO₂ | C₁₀H₉NO₂ |
| Molecular Weight | 75.07 g/mol | 165.19 g/mol | 175.18 g/mol [2] |
| Appearance | White, crystalline powder | White, crystalline powder | Light yellow to brown solid |
| Melting Point | 233 °C (decomposes) | 283 °C (decomposes) | 223-226 °C |
| Solubility | Water | Sparingly soluble in water | Soluble in DMSO (10 mg/mL), DMF, and acetone (B3395972) (10 mg/mL) |
| Excitation Max (λex) | N/A | N/A | 341-365 nm |
| Emission Max (λem) | N/A | N/A | 440-445 nm[2] |
Enzymatic Hydrolysis and Fluorogenic Detection
This compound is a substrate for chymotrypsin, a serine protease that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine. The principle of its use in enzymatic assays is based on the fluorogenic nature of the 7-amido-4-methylcoumarin (AMC) group. In the intact peptide substrate, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between the phenylalanine residue and the AMC, the free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.
Experimental Protocols
The following is a generalized protocol for a chymotrypsin activity assay using a fluorogenic peptide-AMC substrate. This protocol can be adapted for Glycyl-L-phenylalanine 7-amido-4-methylcoumarin.
Materials and Reagents
-
Enzyme: α-Chymotrypsin from bovine pancreas
-
Substrate: Glycyl-L-phenylalanine 7-amido-4-methylcoumarin
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM CaCl₂
-
Solvent for Substrate: Dimethyl sulfoxide (B87167) (DMSO)
-
Standard: 7-Amino-4-methylcoumarin (for calibration curve)
-
Instrumentation: Fluorescence microplate reader or spectrofluorometer
Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and store at 4°C.
-
Prepare a stock solution of the chymotrypsin enzyme in 1 mM HCl and store on ice. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of the this compound substrate in DMSO. A typical stock concentration is 10 mM.
-
Prepare a stock solution of the AMC standard in DMSO for generating a calibration curve.
-
-
Assay Protocol:
-
Set the fluorescence reader to the appropriate excitation and emission wavelengths for AMC (e.g., excitation at 360 nm and emission at 460 nm).
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the chymotrypsin solution to the wells.
-
To initiate the reaction, add the this compound substrate solution to each well. The final substrate concentration should be optimized, but a starting point is often around the Km value for the enzyme-substrate pair.
-
Immediately begin monitoring the increase in fluorescence over time. Readings are typically taken every minute for a duration of 10-30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by measuring the fluorescence of known concentrations of the AMC standard.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the rate of change in fluorescence to the rate of substrate hydrolysis (e.g., in µmol/min) using the standard curve.
-
Enzyme activity can then be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under the defined conditions.
-
Applications in Research and Drug Development
Fluorogenic substrates like Glycyl-L-phenylalanine 7-amido-4-methylcoumarin are invaluable tools in several areas of research and pharmaceutical development:
-
Enzyme Kinetics and Characterization: These substrates are used to determine key kinetic parameters of chymotrypsin and other related proteases, such as Kₘ and kcat.
-
Inhibitor Screening: High-throughput screening (HTS) of compound libraries for potential chymotrypsin inhibitors is a common application. A decrease in the rate of fluorescence production indicates the presence of an inhibitor. This is a critical step in the early stages of drug discovery for conditions where chymotrypsin activity is implicated.
-
Diagnostic Assays: The sensitive nature of fluorogenic assays allows for the detection of enzyme levels in biological samples, which can be indicative of certain disease states.
Conclusion
Glycyl-L-phenylalanine 7-amido-4-methylcoumarin is a specialized tool for the sensitive and continuous monitoring of chymotrypsin activity. While detailed physicochemical data for this specific compound is sparse, a comprehensive understanding can be built upon the well-characterized properties of its components and closely related analogues. The experimental protocols and applications outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this and similar fluorogenic substrates in their work. The high sensitivity and amenability to high-throughput formats ensure that such substrates will remain a cornerstone of protease research and drug discovery.
References
Gly-Phe-AMC Substrate Specificity for Dipeptidyl Peptidase I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C, is a lysosomal cysteine protease that plays a crucial role in the activation of various pro-inflammatory serine proteases within immune cells.[1][2] This enzyme functions by sequentially removing dipeptides from the N-terminus of its substrates.[1] Its activity is implicated in a range of physiological and pathological processes, including immune responses, arthritis, and other inflammatory diseases, making it a significant target for therapeutic intervention.[1][2] Understanding the substrate specificity of DPPI is paramount for the development of selective inhibitors and activity-based probes. The fluorogenic dipeptide Gly-Phe-7-amido-4-methylcoumarin (Gly-Phe-AMC) is a widely utilized synthetic substrate for assaying DPPI activity due to its convenient and sensitive detection method. This technical guide provides a comprehensive overview of the substrate specificity of DPPI with a focus on this compound, detailed experimental protocols for its use, and relevant signaling pathway visualizations.
Substrate Specificity of Dipeptidyl Peptidase I
DPPI exhibits a broad substrate specificity, cleaving a variety of dipeptides from the N-terminus of polypeptides. However, certain structural features of the substrate significantly influence the efficiency of hydrolysis. The enzyme's activity is dependent on a free N-terminal amino group on the substrate.[1] Modification or replacement of this group can dramatically reduce the catalytic efficiency (kcat/Km) by several orders of magnitude.[1]
The nature of the amino acid residues at the P1 and P2 positions (using the Schechter and Berger nomenclature) of the substrate are key determinants of recognition and cleavage by DPPI. While DPPI can accommodate a range of amino acids, studies on various synthetic substrates have revealed certain preferences. For instance, the introduction of a non-physiological amino acid like homophenylalanine (Hph) at the P1 position in the substrate Ala-Hph-AMC results in a significantly high catalytic efficiency.[1]
When comparing the commonly used this compound substrate to a similar substrate where phenylalanine is replaced by its longer homolog, homophenylalanine (Gly-hPhe-AMC), it has been observed that the latter is more efficiently hydrolyzed by bovine cathepsin C.[1] This suggests that the size and nature of the side chain at the P1 position can modulate the rate of cleavage.
Data Presentation: Specificity of Dipeptidyl Peptidase I for Various Substrates
The following table summarizes the catalytic efficiency of DPPI for different synthetic substrates. Due to the limited availability of precise kinetic constants for human DPPI with this compound in the public domain, a semi-quantitative comparison is provided based on available literature.
| Substrate | Enzyme Source | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency | Reference |
| Ala-Hph-AMC | Not Specified | 9,000,000 | Very High | [1] |
| Gly-hPhe-AMC | Bovine Cathepsin C | Not Determined | Higher than this compound | [1] |
| This compound | Bovine Cathepsin C | Not Determined | Standard Reference | [1] |
| OH-Gly-Phe-AMC | Not Specified | Reduced by 2-3 orders of magnitude compared to this compound | Very Low | [1] |
| NH(CH₃)-Gly-Phe-AMC | Not Specified | Reduced by 2-3 orders of magnitude compared to this compound | Very Low | [1] |
Experimental Protocols
In Vitro Dipeptidyl Peptidase I Activity Assay using this compound
This protocol outlines a general procedure for measuring the activity of purified or recombinant human DPPI in vitro using the fluorogenic substrate this compound.
Materials:
-
Purified or recombinant human Dipeptidyl Peptidase I (Cathepsin C)
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT.
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
-
Standard for calibration: 7-Amino-4-methylcoumarin (AMC)
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C. On the day of the experiment, add DTT to the required volume of buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C, protected from light.
-
Prepare a stock solution of purified human DPPI in a suitable buffer (e.g., 50 mM Sodium Acetate, pH 5.5) and store at -80°C in aliquots.
-
Prepare a series of dilutions of the AMC standard in Assay Buffer for generating a standard curve.
-
-
Enzyme Activation:
-
Thaw the DPPI enzyme aliquot on ice.
-
Activate the enzyme by pre-incubating it in the Assay Buffer (containing DTT) for a specified time (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C). This step is crucial for the reduction of the active site cysteine.
-
-
Assay Setup:
-
In a 96-well black microplate, add the appropriate volume of Assay Buffer to each well.
-
Add the activated DPPI enzyme to the wells. Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
To determine the Michaelis-Menten constants, prepare serial dilutions of the this compound substrate in Assay Buffer. A typical concentration range would be 0.1 to 10 times the expected Km value.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate dilutions to the wells containing the enzyme.
-
Immediately place the microplate in a pre-warmed fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time. Record readings at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes. The rate of the reaction should be linear during the measurement period.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity of the AMC standards against their known concentrations.
-
Convert the rate of change of fluorescence (RFU/min) for each reaction to the rate of product formation (moles/min) using the standard curve.
-
Plot the initial reaction velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression software to determine the Km and Vmax values.
-
Calculate the catalytic constant (kcat) from the Vmax (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration).
-
Calculate the catalytic efficiency as the ratio of kcat/Km.
-
Mandatory Visualizations
Signaling Pathway
Caption: DPPI-mediated activation of neutrophil serine proteases during maturation.
Experimental Workflow
Caption: General workflow for an in vitro DPPI activity assay.
References
The Enzymatic Cleavage of Gly-Phe-AMC by Cathepsin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a pivotal role in the activation of a variety of serine proteases within immune cells.[1][2][3] This function positions Cathepsin C as a central coordinator in numerous physiological and pathological processes, including inflammation, immune responses, and certain cancers, making it a significant target for therapeutic intervention.[2][4] The enzymatic activity of Cathepsin C is commonly assayed using fluorogenic substrates, with Gly-Phe-7-amino-4-methylcoumarin (Gly-Phe-AMC) being a widely utilized tool for in vitro studies.[3] This technical guide provides an in-depth overview of the enzymatic cleavage of this compound by Cathepsin C, including detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Cathepsin C: Structure and Function
Mature Cathepsin C is a tetrameric complex, with each subunit comprising a heavy chain, a light chain, and an N-terminal pro-region fragment.[5] A distinguishing feature of Cathepsin C is its exopeptidase activity, specifically as a dipeptidyl aminopeptidase. It sequentially removes dipeptides from the N-terminus of its protein and peptide substrates.[3] This enzymatic activity is crucial for the processing and activation of several pro-proteases, particularly the neutrophil serine proteases (NSPs) such as elastase, cathepsin G, and proteinase 3.[2][4] The activation of these NSPs is a critical step in the maturation of neutrophils and their subsequent role in host defense and inflammation.[4]
Quantitative Data: Enzymatic Kinetics and Assay Conditions
| Parameter | Value | Conditions | Reference |
| Substrate | Gly-Arg-AMC | [6] | |
| kcat (s⁻¹) | 255 ± 6 | pH and temperature not specified | [6] |
| kcat/Ka (μM⁻¹s⁻¹) | 1.6 ± 0.09 | pH and temperature not specified | [6] |
| Optimal pH | 5.5 | 50 mM Sodium Acetate Buffer | [7] |
| Assay Temperature | 37°C | [7][8] | |
| Excitation Wavelength | ~350-360 nm | [7][9] | |
| Emission Wavelength | ~460 nm | [7][9] |
Experimental Protocols
Materials and Reagents
-
Recombinant Human Cathepsin C
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5[7][9]
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
Detailed Methodology for Cathepsin C Activity Assay
-
Reagent Preparation:
-
Assay Procedure:
-
Add the desired volume of Assay Buffer to the wells of the microplate.
-
Add the Cathepsin C enzyme solution to the appropriate wells. Include wells without the enzyme as a negative control.
-
To initiate the reaction, add the this compound substrate solution to all wells. The final concentration of the substrate should be optimized for the specific experimental conditions.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.[7][8]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 350-360 nm and an emission wavelength of around 460 nm.[7][9]
-
The rate of the reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.
-
Visualizations
Experimental Workflow for Cathepsin C Activity Assay
Caption: Workflow for the Cathepsin C enzymatic assay.
Signaling Pathway: Cathepsin C-Mediated Activation of Neutrophil Serine Proteases
Caption: Cathepsin C activates neutrophil serine proteases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Processing and Maturation of Cathepsin C Zymogen: A Biochemical and Molecular Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
The Fluorogenic Landscape of AMC Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-amino-4-methylcoumarin (B1665955) (AMC) peptides, a cornerstone in the study of proteolytic enzymes. We will delve into the core principles of their fluorogenic properties, provide detailed experimental protocols for their application, and present key quantitative data to facilitate experimental design and interpretation.
Core Principles of AMC Peptide Fluorogenesis
7-Amino-4-methylcoumarin (AMC) is an intrinsically fluorescent molecule. Its utility as a reporter in enzyme assays stems from a phenomenon known as static quenching when it is conjugated to a peptide. The fluorescence of AMC is a result of its conjugated π-electron system. When the amino group of AMC is acylated to the C-terminus of a peptide via an amide bond, this conjugation is altered, leading to a significant decrease in its fluorescence quantum yield and a blue-shift in its excitation and emission wavelengths.[1][2]
Enzymatic cleavage of the amide bond by a specific protease liberates free AMC. This event restores the original electronic configuration of the fluorophore, resulting in a dramatic increase in fluorescence intensity at its characteristic longer wavelengths.[2][3] This "turn-on" fluorescent signal provides a sensitive and continuous method for monitoring enzyme activity.
Quantitative Photophysical Properties
The selection of appropriate excitation and emission wavelengths is critical for maximizing the signal-to-noise ratio in AMC-based assays. The photophysical properties of AMC and its peptide conjugates can be influenced by the local microenvironment, including solvent polarity. Below are key photophysical parameters for AMC and representative AMC-peptide conjugates.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| Free AMC | 341 - 380[4] | 440 - 460[4] | ~14,500 (at 325 nm for Mca)[5] | ~0.5[3] | Ethanol |
| 342[6] | 441[6] | - | - | pH 7 | |
| 380[7] | 460[7] | - | - | General Assay Buffer | |
| Ac-DEVD-AMC (Caspase-3 Substrate) | ~330[2] | ~390[2] | - | Weak Fluorescence[8] | Intact Substrate |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (MMP Substrate) | 325[5] | 393[5] | 14,500[5] | 0.49[5] | Intact Substrate (Mca fluorophore) |
Experimental Protocols
General Protease Activity Assay using an AMC-Peptide Substrate
This protocol provides a general framework for measuring the activity of a protease using a specific AMC-peptide substrate.
Materials:
-
Specific AMC-peptide substrate (e.g., Ac-DEVD-AMC for Caspase-3)
-
Purified enzyme or cell lysate containing the enzyme of interest
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT)[9]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AMC-peptide substrate in DMSO (e.g., 10 mM).
-
Dilute the enzyme or cell lysate to the desired concentration in cold assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 20-50 µg of total protein per well.[10]
-
For inhibitor controls, pre-incubate the lysate with a specific inhibitor for 15-30 minutes at the appropriate temperature.[10]
-
Adjust the volume in each well to a pre-final volume (e.g., 90 µL) with assay buffer.[11]
-
Include control wells:
-
Blank: Assay buffer only (no enzyme, no substrate).
-
Substrate Control: Assay buffer + substrate (no enzyme).
-
Enzyme Control: Assay buffer + enzyme (no substrate).
-
-
-
Enzymatic Reaction:
-
Prepare a working solution of the AMC-peptide substrate by diluting the stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).
-
Initiate the reaction by adding the substrate working solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the increase in fluorescence in a kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of ~340-380 nm and an emission wavelength of ~440-460 nm for released AMC.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the Substrate Control wells) from all sample readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Normalize the activity to the amount of protein loaded per well (e.g., RFU/min/µg protein).
-
Generation of an AMC Standard Curve
To convert the relative fluorescence units (RFU) obtained from the enzyme assay into the molar amount of product formed, a standard curve of free AMC is required.
Materials:
-
7-Amino-4-methylcoumarin (AMC) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM AMC Stock Solution: Dissolve the appropriate amount of AMC powder in high-quality DMSO.[4]
-
Prepare an Intermediate AMC Dilution: Dilute the 10 mM stock solution in assay buffer to a lower concentration (e.g., 100 µM).[4]
-
Serial Dilutions:
-
Add a known volume of the intermediate AMC dilution to the first well of a 96-well plate.
-
Perform serial dilutions across a row of the plate using the assay buffer to generate a range of known AMC concentrations (e.g., 0 to 50 µM).[1]
-
Include a blank control containing only the assay buffer.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at the same excitation and emission wavelengths used for the enzyme assay.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of all AMC standard wells.
-
Plot the background-subtracted RFU against the corresponding AMC concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.99 indicates a strong linear relationship.[4]
-
Matrix Metalloproteinase (MMP) Assay using a Fluorogenic Substrate
This protocol details the measurement of MMP activity using a FRET-based peptide substrate.
Materials:
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Active MMP enzyme
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well plate, add the diluted enzyme to the test wells.
-
For inhibitor studies, add the inhibitor to the wells and incubate with the enzyme for 10-15 minutes before adding the substrate.[12]
-
Include blank wells with only assay buffer.
-
Adjust the volume in all wells to a pre-final volume (e.g., 90 µL) with Assay Buffer.[12]
-
-
Reaction Initiation:
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer.
-
Initiate the reaction by adding the substrate working solution (e.g., 10 µL) to all wells.[12]
-
-
Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Monitor the increase in fluorescence at an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm in a kinetic mode.[5]
-
Signaling Pathways and Experimental Workflows
Visualizing the context in which AMC peptides are used is crucial for understanding their application. The following diagrams, rendered using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: General workflow for a protease assay using AMC-peptide substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Gly-Phe-AMC for Studying Lysosomal Protease Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Glycyl-Phenylalanyl-7-amino-4-methylcoumarin (Gly-Phe-AMC) and its application in the characterization and quantification of lysosomal protease activity. This document details the underlying principles of this compound as a substrate, provides established experimental protocols for its use, and presents key quantitative data to aid in experimental design and data interpretation.
Introduction to this compound and Lysosomal Proteases
Lysosomal proteases, primarily belonging to the cathepsin family, are critical enzymes involved in protein degradation, antigen presentation, and various signaling pathways. Dysregulation of their activity is implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the accurate measurement of their activity is paramount in both basic research and drug development.
This compound is a fluorogenic dipeptide substrate designed for the sensitive detection of certain lysosomal proteases. The non-fluorescent this compound molecule is specifically cleaved by certain proteases at the carboxy-terminal of the phenylalanine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The resulting fluorescence is directly proportional to the enzymatic activity and can be monitored in real-time.
Mechanism of Action
The core principle of the this compound assay is the enzymatic liberation of a fluorophore. In its intact state, the fluorescence of the AMC moiety is quenched. Upon proteolytic cleavage of the amide bond between phenylalanine and AMC, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This allows for a continuous and highly sensitive measurement of enzyme kinetics.
H-Gly-Phe-AMC: A Comprehensive Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of H-Gly-Phe-AMC (Glycyl-L-phenylalanine 7-amido-4-methylcoumarin), a fluorogenic substrate critical for the study of specific proteases. This guide covers its chemical properties, its primary enzymatic target, detailed experimental protocols for its use, and its role in relevant biological pathways.
Core Compound Properties
H-Gly-Phe-AMC is a synthetic dipeptide substrate recognized for its high sensitivity and specificity in enzyme assays. Its utility lies in the covalent linkage of the Gly-Phe dipeptide to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact state, the substrate is minimally fluorescent. Enzymatic cleavage of the amide bond between the phenylalanine residue and the AMC moiety releases the free fluorophore, resulting in a quantifiable increase in fluorescence. This property makes it an invaluable tool for real-time kinetic analysis of enzyme activity.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative properties of H-Gly-Phe-AMC.
| Property | Value | Citations |
| CAS Number | 201852-70-2 | [1] |
| Molecular Formula | C₂₁H₂₁N₃O₄ | [1] |
| Molecular Weight | 379.41 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥98% (typically analyzed by HPLC) | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [4] |
Fluorophore Spectral Properties
The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is the basis for the assay. The spectral properties are critical for accurate measurement.
| Spectral Property | Wavelength Range (nm) | Citations |
| Excitation Maximum | 341 - 380 | [5][6] |
| Emission Maximum | 440 - 460 | [5][6] |
Primary Enzymatic Target: Dipeptidyl Peptidase I (Cathepsin C)
H-Gly-Phe-AMC is a highly sensitive substrate for Dipeptidyl Peptidase I (DPP1), also known as Cathepsin C.[1][7] Cathepsin C is a lysosomal cysteine protease that plays a pivotal role in the activation of a variety of pro-inflammatory serine proteases.[6][8] It functions by systematically removing dipeptides from the N-terminus of its polypeptide substrates.[9]
The activation of these serine proteases is a critical step in numerous physiological and pathological processes, particularly within the immune system. For instance, Cathepsin C is responsible for activating neutrophil serine proteases (such as neutrophil elastase and proteinase 3) and granzymes A and B in cytotoxic T lymphocytes and Natural Killer (NK) cells.[6][8] Given this central role, Cathepsin C is a significant therapeutic target for a range of inflammatory diseases, and H-Gly-Phe-AMC serves as a key reagent in the discovery of its inhibitors.[10]
Biological Pathway: Cathepsin C-Mediated Protease Activation
Cathepsin C acts as an upstream activator for several critical immune effector proteins. The pathway begins with the synthesis of inactive zymogens (pro-proteases) which are then processed by Cathepsin C within cellular lysosomes to become active enzymes.
Caption: Cathepsin C activation cascade in immune cells.
Experimental Protocol: Fluorogenic Cathepsin C Activity Assay
This protocol provides a generalized method for measuring Cathepsin C activity in vitro using H-Gly-Phe-AMC. Researchers should optimize concentrations and incubation times for their specific experimental conditions.
Required Materials
-
Recombinant Cathepsin C or cell lysate containing the enzyme
-
H-Gly-Phe-AMC substrate
-
Dimethyl Sulfoxide (DMSO)
-
Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5 (Prepare fresh)
-
Black, flat-bottom 96-well microplate (for fluorescence assays)
-
Fluorescence plate reader with excitation/emission filters for ~360 nm and ~460 nm, respectively.
Reagent Preparation
-
H-Gly-Phe-AMC Stock Solution: Prepare a 10 mM stock solution by dissolving H-Gly-Phe-AMC in 100% DMSO. Store this stock at -20°C, protected from light.
-
Enzyme Solution: Prepare a working solution of recombinant Cathepsin C or cell lysate by diluting it in the assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Substrate Working Solution: Immediately before use, dilute the 10 mM stock solution of H-Gly-Phe-AMC into the assay buffer. A typical final assay concentration is between 10-100 µM.
Assay Procedure
-
Plate Setup: Add the enzyme solution (e.g., 50 µL) to the wells of the 96-well plate. Include appropriate controls:
-
No-Enzyme Control: Assay buffer only, to measure background fluorescence of the substrate.
-
Inhibitor Control (Optional): Enzyme pre-incubated with a known Cathepsin C inhibitor to confirm specificity.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.
-
Reaction Initiation: Add the substrate working solution (e.g., 50 µL) to all wells to initiate the reaction. The final volume in each well would be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the fluorescence intensity kinetically, with readings every 1-2 minutes for a period of 30-60 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[9][11]
Data Analysis
-
Subtract the background fluorescence (from the no-enzyme control wells) from all other readings.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes) for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).
-
This rate is directly proportional to the Cathepsin C activity in the sample. If desired, a standard curve using free AMC can be generated to convert RFU values into moles of product formed.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Cathepsin C activity assay.
Caption: Standard workflow for a Cathepsin C fluorogenic assay.
References
- 1. benchchem.com [benchchem.com]
- 2. static.igem.org [static.igem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substrate optimization for monitoring cathepsin C activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsin H Is an Additional Convertase of Pro-granzyme B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells [frontiersin.org]
- 7. shop.bachem.com [shop.bachem.com]
- 8. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Solubility and Stability of Gly-Phe-AMC in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of the fluorogenic peptide substrate Gly-Phe-AMC in dimethyl sulfoxide (B87167) (DMSO). The information herein is intended to support researchers, scientists, and drug development professionals in the effective preparation, storage, and use of this compound solutions for various biochemical and cellular assays.
Core Concepts: Solubility and Stability
The utility of this compound as a substrate in enzymatic assays is critically dependent on its proper solubilization and the stability of the resulting solution. Incomplete dissolution can lead to inaccurate concentration determination and unreliable experimental results. Similarly, degradation of the substrate over time can result in decreased assay performance and misleading data. DMSO is a common solvent for dissolving peptides like this compound due to its high solubilizing power for a wide range of organic molecules.
Solubility of this compound in DMSO
This compound exhibits high solubility in DMSO. Quantitative data from suppliers indicates that its solubility is at least 100 mg/mL.[1][2]
Data Presentation: Solubility
| Parameter | Value | Unit | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | - | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][2] |
| Solubility | ≥ 100 | mg/mL | This corresponds to a molar concentration of approximately 263.57 mM. The exact saturation point is not specified and may be higher.[1][2] |
| Appearance | Clear Solution | - | A properly solubilized solution should be free of visible particulates. |
Stability of this compound in DMSO
The stability of this compound in DMSO is influenced by storage temperature and the absence of contaminants such as water. Adherence to recommended storage conditions is crucial for maintaining the integrity of the stock solution.
Data Presentation: Stability of Stock Solutions
| Storage Temperature (°C) | Recommended Storage Period | Notes |
| -80°C | 6 months | Recommended for long-term storage.[1] Aliquoting is advised to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for short-term storage.[1] Ensure containers are tightly sealed to prevent moisture absorption. |
Experimental Protocols
The following sections detail standardized protocols for the preparation of this compound stock solutions and for conducting a stability assessment.
Protocol for Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
References
Probing Cysteine Protease Function: An In-depth Technical Guide to the Role of Gly-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Gly-Phe-7-amino-4-methylcoumarin (Gly-Phe-AMC) and its application in the characterization and quantification of cysteine protease activity. This document details the substrate's mechanism of action, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key pathways and workflows to facilitate its effective use in research and drug discovery.
Introduction to this compound
This compound is a synthetic dipeptide substrate widely utilized for the sensitive and continuous measurement of certain protease activities. It consists of a glycine (B1666218) and a phenylalanine residue linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The utility of this compound in protease assays stems from its fluorogenic nature. In its intact, amide-linked form, the substrate is relatively non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal phenylalanine and the AMC moiety, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity can be monitored in real-time, providing a direct measure of enzymatic activity.[1][2]
While broadly used, this compound is a particularly sensitive substrate for dipeptidyl peptidase I (DPP I), also known as Cathepsin C, a lysosomal cysteine protease.[3][4][5] Understanding the specificity of this compound for different proteases is crucial for the accurate interpretation of experimental results.
Mechanism of Action
The enzymatic cleavage of this compound is a hydrolytic reaction catalyzed by a protease with specificity for the Gly-Phe dipeptide sequence. The protease's active site recognizes and binds to the substrate. For cysteine proteases, a cysteine residue in the active site acts as a nucleophile, attacking the carbonyl group of the scissile amide bond between phenylalanine and AMC. This leads to the formation of a covalent acyl-enzyme intermediate and the release of the fluorescent AMC molecule. The subsequent hydrolysis of the acyl-enzyme intermediate regenerates the free enzyme, completing the catalytic cycle.
The fluorescence of the liberated AMC is typically measured at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[6][7] The rate of fluorescence increase is directly proportional to the rate of substrate hydrolysis and, therefore, to the concentration of active enzyme under substrate-saturating conditions.
Quantitative Data: Kinetic Parameters
The efficiency of a protease's catalysis on this compound is described by its kinetic constants, primarily the Michaelis constant (Km) and the catalytic constant (kcat). The Km value represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.
It is important to note that kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition. The following table summarizes representative kinetic data for this compound and similar substrates with relevant cysteine proteases.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions (pH) |
| Human Cathepsin C (DPP I) | This compound | Data not readily available | Data not readily available | Data not readily available | 5.5 |
| Human Cathepsin B | Z-Phe-Arg-AMC | 120 | 1.8 | 15,000 | 6.0 |
| Human Cathepsin L | Z-Phe-Arg-AMC | 1.5 | 3.6 | 2,400,000 | 5.5 |
| Human Cathepsin K | Z-Phe-Arg-AMC | 2.0 | 0.08 | 40,000 | 6.0 |
| Human Cathepsin S | Z-Phe-Arg-AMC | 0.8 | 1.2 | 1,500,000 | 6.5 |
Note: Specific kinetic constants for this compound with a wide range of cysteine proteases are not consistently reported in the literature. The values for the related substrate Z-Phe-Arg-AMC are provided for comparative purposes. Researchers should determine these parameters under their specific experimental conditions.
Experimental Protocols
Accurate determination of cysteine protease activity using this compound relies on meticulous experimental design and execution. Below are detailed methodologies for a typical enzyme kinetic assay and an inhibitor screening assay.
General Cysteine Protease Activity Assay
Objective: To determine the kinetic parameters (Km and Vmax) of a cysteine protease for the this compound substrate.
Materials:
-
Purified recombinant cysteine protease
-
This compound substrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 (optimal pH may vary for different proteases)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Prepare the Assay Buffer and keep it on ice. The DTT should be added fresh before use.
-
Dilute the purified cysteine protease in ice-cold Assay Buffer to a working concentration (e.g., 2X the final desired concentration). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound substrate in Assay Buffer. A typical concentration range for determining Km would be 0.1 to 10 times the expected Km value.
-
To the wells of a 96-well black microplate, add 50 µL of each substrate dilution.
-
Include control wells:
-
"No enzyme" control for each substrate concentration to measure background fluorescence.
-
"No substrate" control with the enzyme.
-
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well. The final volume in each well should be 100 µL.
-
Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each substrate concentration, plot the fluorescence intensity versus time. The initial velocity (V₀) is the slope of the linear portion of this curve (in Relative Fluorescence Units (RFU)/min).
-
Generate a standard curve using free AMC to convert RFU to moles of product formed.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Inhibitor Screening Assay
Objective: To determine the potency (e.g., IC₅₀) of a compound against a specific cysteine protease.
Materials:
-
Same as for the activity assay.
-
Test inhibitor compound.
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in the activity assay protocol.
-
Prepare a stock solution of the test inhibitor in DMSO.
-
-
Assay Setup:
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
In a 96-well plate, add a fixed volume of the diluted inhibitor to the wells.
-
Add a fixed volume of the diluted enzyme solution to all wells (except "no enzyme" controls).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for binding.
-
-
Enzyme Reaction and Measurement:
-
Prepare a working solution of this compound in Assay Buffer at a concentration equal to or below the Km value.
-
Initiate the reaction by adding a fixed volume of the this compound solution to all wells.
-
Measure the fluorescence kinetically as described in the activity assay.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualization of Pathways and Workflows
Signaling Pathways Involving Cathepsin C
Cathepsin C (DPP I), a primary target of this compound, is involved in various cellular signaling pathways, particularly in immune and cancer cells. Its activity can be a key indicator of the status of these pathways.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Processing and Maturation of Cathepsin C Zymogen: A Biochemical and Molecular Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate cleavage by caspases generates protein fragments with Smac/Diablo-like activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Fluorogenic Peptide Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles, design considerations, and practical applications of fluorogenic peptide substrates. These powerful tools are essential for the sensitive and continuous measurement of enzyme activity, particularly for proteases, and are widely utilized in basic research, drug discovery, and diagnostics.
Core Principles of Fluorogenic Peptide Substrates
Fluorogenic peptide substrates are synthetic molecules designed to produce a fluorescent signal upon enzymatic cleavage. They consist of a peptide sequence specifically recognized by a target enzyme, flanked by a fluorophore and a quencher. In its intact state, the substrate exhibits minimal fluorescence due to the close proximity of the fluorophore and quencher, which facilitates energy transfer and signal suppression. Enzymatic hydrolysis of a specific peptide bond separates the fluorophore from the quencher, leading to a detectable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1]
There are two primary mechanisms governing the function of these substrates:
-
Förster Resonance Energy Transfer (FRET): In FRET-based substrates, a donor fluorophore and an acceptor molecule (quencher) are positioned on opposite sides of the cleavage site.[2] When the donor is excited, it transfers its energy non-radiatively to the acceptor if they are within a certain distance (typically 10-100 Å).[3] This energy transfer prevents the donor from emitting fluorescence. Cleavage of the peptide separates the donor and acceptor, disrupting FRET and allowing the donor to fluoresce.[2]
-
Contact Quenching: In some designs, the fluorophore's fluorescence is quenched through direct contact with the quencher. Similar to FRET, enzymatic cleavage separates the two moieties, restoring the fluorophore's ability to emit light.
The choice of fluorophore and quencher is critical and depends on several factors, including spectral overlap, quantum yield, and the specific application.
Data Presentation: Quantitative Properties of Common Fluorophores and Quenchers
The selection of an appropriate fluorophore-quencher pair is paramount for the design of sensitive and specific fluorogenic peptide substrates. The following tables summarize key quantitative data for commonly used fluorophores and quenchers.
Table 1: Spectral Properties of Common Fluorophores
| Fluorophore | Abbreviation | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 7-Amino-4-methylcoumarin | AMC | 342 | 441 | 0.63 | 17,800 |
| 7-Amino-4-trifluoromethylcoumarin | AFC | 380 | 500 | 0.89 | 27,000 |
| Rhodamine 110 | R110 | 496 | 520 | 0.88 | 78,000 |
| 5-Carboxyfluorescein | 5-FAM | 494 | 521 | 0.93 | 83,000 |
| EDANS | EDANS | 340 | 490 | 0.23 | 5,700 |
| Tryptophan | Trp | 280 | 360 | 0.13 | 5,600 |
| 2-Aminobenzoyl | Abz | 320 | 420 | 0.51 | 16,000 |
Table 2: Properties of Common Quenchers
| Quencher | Abbreviation | Absorption Max (nm) | Quenching Range (nm) |
| 4-((4-(Dimethylamino)phenyl)azo)benzoyl | DABCYL | 453 | 380-530 |
| 2,4-Dinitrophenyl | DNP | 363 | 300-500 |
| QSY-7 | QSY-7 | 560 | 500-600 |
| QSY-21 | QSY-21 | 661 | 590-720 |
| Black Hole Quencher 1 | BHQ-1 | 534 | 480-580 |
| Black Hole Quencher 2 | BHQ-2 | 649 | 550-650 |
Table 3: Kinetic Parameters of Fluorogenic Substrates for Specific Proteases
| Protease Class | Target Enzyme | Peptide Sequence | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Serine Protease | Trypsin | Ac-Arg-Gly-Lys-AMC | AMC | 25 | 0.8 | 3.2 x 10⁴ |
| Thrombin | Boc-Val-Pro-Arg-AMC | AMC | 60 | 125 | 2.1 x 10⁶ | |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | AMC | 50 | 77 | 1.5 x 10⁶ | |
| Cysteine Protease | Caspase-3 | Ac-DEVD-AFC | AFC | 10.2 | 2.6 | 2.5 x 10⁵ |
| Caspase-8 | Ac-IETD-AFC | AFC | 1.9 | 0.6 | 3.2 x 10⁵ | |
| Papain | Z-Phe-Arg-AMC | AMC | 150 | 10 | 6.7 x 10⁴ | |
| Aspartyl Protease | Cathepsin D | Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂ | Mca/Dnp | 2.5 | 0.04 | 1.6 x 10⁴ |
| BACE1 | Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dnp)-Arg-Arg-NH₂ | Mca/Dnp | 0.8 | 0.012 | 1.5 x 10⁴ | |
| Metalloprotease | MMP-2 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Mca/Dpa | 4.2 | 1.9 | 4.5 x 10⁵ |
| MMP-9 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Mca/Dpa | 11 | 3.4 | 3.1 x 10⁵ |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of fluorogenic peptide substrate assays. The following protocols provide a general framework for measuring the activity of different classes of proteases.
General Protocol for a Serine Protease Assay (e.g., Trypsin)
Materials:
-
Purified Trypsin
-
Fluorogenic Substrate: Ac-Arg-Gly-Lys-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂
-
Substrate Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Ac-Arg-Gly-Lys-AMC substrate in DMSO.
-
Prepare a working solution of trypsin in cold assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 10 nM.
-
-
Assay Setup:
-
Add 80 µL of assay buffer to each well of the microplate.
-
Add 10 µL of the trypsin working solution to the appropriate wells.
-
Include a "no-enzyme" control by adding 10 µL of assay buffer instead of the enzyme solution.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the substrate stock solution to each well. The final substrate concentration will be 1 mM.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 30-60 minutes, using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[2]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the slope of the "no-enzyme" control from the slopes of the experimental wells to correct for background fluorescence.
-
Convert the rate of fluorescence increase to the rate of substrate cleavage using a standard curve generated with free AMC.
-
Detailed Protocol for a Cysteine Protease Assay (e.g., Caspase-3)
Materials:
-
Purified active Caspase-3
-
Fluorogenic Substrate: Ac-DEVD-AFC
-
Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol
-
Substrate Solvent: DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Ac-DEVD-AFC in DMSO.
-
Prepare a working solution of Caspase-3 in ice-cold assay buffer. A typical final concentration is 5-20 nM.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the Caspase-3 working solution.
-
Include a "no-enzyme" control with 25 µL of assay buffer.
-
-
Reaction Initiation:
-
Add 25 µL of a 4X working solution of the substrate (prepared by diluting the stock in assay buffer) to each well. The final substrate concentration will be at or near the Km value.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence kinetically with excitation at 380 nm and emission at 500 nm.[4]
-
-
Data Analysis:
-
Calculate the reaction rate from the linear phase of the fluorescence increase.
-
Correct for background by subtracting the rate of the no-enzyme control.
-
Use a standard curve of free AFC to convert fluorescence units to molar concentrations.
-
Protocol for an Aspartyl Protease Assay (e.g., Cathepsin D)
Materials:
-
Purified Cathepsin D
-
Fluorogenic Substrate: Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂
-
Assay Buffer: 100 mM sodium acetate, pH 3.5
-
Substrate Solvent: DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the substrate in DMSO.
-
Activate Cathepsin D by pre-incubating it in assay buffer at 37°C for 15 minutes. Prepare a working solution in the assay buffer.
-
-
Assay Setup:
-
Add 70 µL of assay buffer to each well.
-
Add 20 µL of the activated Cathepsin D solution.
-
Include a "no-enzyme" control.
-
-
Reaction Initiation:
-
Add 10 µL of the substrate stock solution to start the reaction.
-
-
Fluorescence Measurement:
-
Measure fluorescence intensity kinetically at 37°C with excitation at 328 nm and emission at 393 nm.
-
-
Data Analysis:
-
Determine the initial velocity as described for the other protease classes.
-
Use a standard curve of the Mca fluorophore to quantify the amount of cleaved substrate.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of a quenched fluorogenic peptide substrate.
Experimental Workflow Diagram
Caption: General experimental workflow for a protease assay.
Logical Relationship Diagram: FRET
Caption: The principle of Förster Resonance Energy Transfer (FRET).
References
Methodological & Application
Application Notes and Protocols for Gly-Phe-AMC Fluorescence Assay in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring the activity of Dipeptidyl Peptidase I (DPP1), also known as Cathepsin C, in cell lysates using the fluorogenic substrate Gly-Phe-7-amido-4-methylcoumarin (Gly-Phe-AMC). This assay is a valuable tool for studying the role of DPP1 in various physiological and pathological processes, as well as for screening potential inhibitors in drug discovery programs.
Introduction
Dipeptidyl Peptidase I (DPP1/Cathepsin C) is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases in immune cells, such as neutrophil elastase, cathepsin G, and granzymes A and B.[1] Given its pivotal role in inflammatory and immune responses, DPP1 has emerged as a significant therapeutic target for a range of diseases.
The this compound fluorescence assay provides a sensitive and straightforward method for quantifying DPP1 activity. The principle of this assay is based on the enzymatic cleavage of the dipeptide Gly-Phe from the non-fluorescent substrate this compound by DPP1. This cleavage releases the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule, and the resulting increase in fluorescence intensity is directly proportional to the DPP1 activity in the sample.[2][3]
Principle of the Assay
The this compound assay is a kinetic assay that measures the rate of AMC release over time. In its intact form, the fluorescence of the AMC moiety is quenched by the attached dipeptide. Upon cleavage by DPP1, the free AMC is liberated and fluoresces intensely when excited by light at the appropriate wavelength.
Enzymatic Reaction:
This compound (Non-fluorescent) + DPP1 (Cathepsin C) → Gly-Phe + AMC (Fluorescent)
Data Presentation
Table 1: Reagent and Sample Recommendations
| Component | Stock Concentration | Final Concentration | Notes |
| This compound Substrate | 10 mM in DMSO | 50 - 200 µM | Prepare fresh working dilutions in Assay Buffer. |
| Cell Lysate | 1 - 5 mg/mL | 20 - 100 µg total protein/well | The optimal amount should be determined empirically. |
| Dithiothreitol (DTT) | 1 M in water | 1 - 5 mM | Added to the assay buffer to maintain the active state of the cysteine protease. |
| DPP1 Inhibitor (Control) | 1 mM Gly-Phe-CHN₂ in DMSO | 1 - 10 µM | Used to determine the specificity of the enzymatic activity. |
| AMC Standard | 1 mM in DMSO | 0 - 25 µM (for standard curve) | Used to quantify the amount of AMC produced. |
Table 2: Typical Fluorescence Plate Reader Settings for AMC
| Parameter | Wavelength/Setting |
| Excitation Wavelength | 350 - 380 nm |
| Emission Wavelength | 440 - 460 nm |
| Readout | Kinetic |
| Duration | 30 - 60 minutes |
| Interval | 1 - 2 minutes |
| Temperature | 37°C |
Experimental Protocols
I. Preparation of Reagents
-
Assay Buffer (50 mM Sodium Acetate (B1210297), pH 5.5, 1 mM EDTA, 1 mM DTT):
-
Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.5.
-
Just before use, add EDTA to a final concentration of 1 mM and DTT to a final concentration of 1 mM. Keep the buffer on ice.
-
-
Cell Lysis Buffer (e.g., RIPA buffer without protease inhibitors):
-
A common lysis buffer can be used. It is crucial to exclude any cysteine protease inhibitors from the lysis buffer.
-
-
This compound Substrate (10 mM Stock):
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Store in small aliquots at -20°C, protected from light and moisture.
-
-
AMC Standard (1 mM Stock):
-
Dissolve 7-amino-4-methylcoumarin (B1665955) in DMSO to a final concentration of 1 mM.
-
Store in small aliquots at -20°C, protected from light.
-
-
DPP1 Inhibitor (e.g., Gly-Phe-CHN₂, 1 mM Stock):
-
Dissolve the inhibitor in DMSO to a final concentration of 1 mM.
-
Store in small aliquots at -20°C.
-
II. Preparation of Cell Lysates
-
Culture cells to the desired confluency and apply experimental treatments if necessary.
-
Harvest the cells and wash them once with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.[4]
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-2 million cells).
-
Incubate the cell suspension on ice for 30 minutes, with gentle vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
The lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
III. This compound Fluorescence Assay Protocol
-
Prepare AMC Standard Curve:
-
In a 96-well black, flat-bottom plate, prepare serial dilutions of the 1 mM AMC stock solution in Assay Buffer to obtain concentrations ranging from 0 to 25 µM. A typical standard curve may include 0, 2.5, 5, 10, 15, 20, and 25 µM.
-
Adjust the final volume of each standard to 100 µL with Assay Buffer.
-
-
Set up the Assay Plate:
-
In separate wells of the 96-well plate, add the following:
-
Sample Wells: 20-100 µg of cell lysate.
-
Inhibitor Control Wells: 20-100 µg of cell lysate pre-incubated with the DPP1 inhibitor (e.g., 1-10 µM final concentration) for 15-30 minutes at 37°C.
-
Blank (Substrate Control): The same volume of Cell Lysis Buffer as used for the samples.
-
-
Adjust the volume in all wells to 90 µL with Assay Buffer.
-
-
Initiate the Enzymatic Reaction:
-
Prepare a 10X working solution of the this compound substrate in Assay Buffer (e.g., 1 mM for a final concentration of 100 µM).
-
Add 10 µL of the 10X this compound working solution to each well (including sample, inhibitor control, and blank wells) to bring the final volume to 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use the excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).
-
IV. Data Analysis
-
Subtract Background Fluorescence: For each time point, subtract the fluorescence reading of the blank well from the readings of the sample and inhibitor control wells.
-
Plot the AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their corresponding concentrations. Determine the linear equation of the curve (y = mx + c), where y is the fluorescence intensity and x is the AMC concentration.
-
Calculate the Rate of Reaction:
-
Plot the background-subtracted fluorescence of each sample and control as a function of time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve. This is the change in fluorescence per minute (ΔRFU/min).
-
-
Determine DPP1-Specific Activity:
-
Subtract the V₀ of the inhibitor control from the V₀ of the corresponding sample to obtain the DPP1-specific rate of reaction.
-
-
Quantify Enzyme Activity:
-
Use the slope (m) from the AMC standard curve to convert the DPP1-specific rate of reaction from RFU/min to pmol of AMC released per minute.
-
Enzyme Activity (pmol/min/mg) = (ΔRFU/min / slope of standard curve) / mg of protein in the well
-
Mandatory Visualizations
Caption: DPP1 activation and its role in serine protease processing.
Caption: Experimental workflow for the this compound fluorescence assay.
References
- 1. Dipeptidyl peptidase I is required for the processing and activation of granzymes A and B in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Processing and Maturation of Cathepsin C Zymogen: A Biochemical and Molecular Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
Application Notes: In-cell Assay for Cathepsin C Activity using Gly-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a critical role in the activation of various pro-inflammatory serine proteases within immune cells.[1][2][3][4] Its function is pivotal in processes such as inflammation, immune response, and apoptosis.[3] Dysregulation of cathepsin C activity has been implicated in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain cancers, making it a significant therapeutic target.[1][2][4][5][6][7][8]
These application notes provide a detailed protocol for measuring the intracellular activity of cathepsin C in living cells using the fluorogenic substrate Gly-Phe-AMC (Glycyl-L-phenylalanyl-7-amino-4-methylcoumarin).[][10][11] This assay is a valuable tool for basic research into cathepsin C function and for the screening and characterization of potential cathepsin C inhibitors in a cellular context.
Principle of the Assay
The in-cell cathepsin C activity assay is based on the enzymatic cleavage of the synthetic dipeptide substrate, this compound.[11] This substrate is cell-permeable and, once inside the cell, is specifically cleaved by active cathepsin C at the peptide bond between phenylalanine and the AMC group. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified using a fluorescence plate reader or microscope. The intensity of the fluorescence signal is directly proportional to the level of intracellular cathepsin C activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling role of Cathepsin C and the workflow for the in-cell assay.
Caption: Cathepsin C activation and its role in inflammatory pathways.
Caption: Experimental workflow for the in-cell Cathepsin C assay.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number |
| This compound Substrate | Bachem | 4003759 |
| Cell Line (e.g., U937, HL-60) | ATCC | Varies |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | Varies |
| Phosphate-Buffered Saline (PBS) | Gibco | Varies |
| DMSO (Anhydrous) | Sigma-Aldrich | D2650 |
| Black-walled, clear-bottom 96-well plates | Corning | 3603 |
| Cathepsin C Inhibitor (e.g., Gly-Phe-DMK) | MP Biomedicals | 02194017 |
Protocol: In-cell Cathepsin C Activity Assay
This protocol is optimized for a 96-well plate format.
1. Cell Seeding: a. Culture cells (e.g., U937 human monocytic cells) according to standard protocols. b. On the day of the assay, harvest and count the cells. c. Seed the cells in a black-walled, clear-bottom 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium. d. Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow cells to settle.
2. Compound Treatment (for inhibitor studies): a. Prepare serial dilutions of the test compound (e.g., Cathepsin C inhibitor) in serum-free culture medium. A final DMSO concentration of ≤0.5% is recommended. b. Include appropriate controls:
- Vehicle Control: Cells treated with the same concentration of DMSO as the test compounds.
- Positive Control: Cells treated with a known Cathepsin C inhibitor (e.g., 10 µM Gly-Phe-DMK).
- No-Cell Control: Wells containing medium but no cells to determine background fluorescence. c. Remove the medium from the wells and add 100 µL of the compound dilutions or control solutions. d. Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
3. Substrate Addition and Incubation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Dilute the this compound stock solution in serum-free and phenol (B47542) red-free medium to a final working concentration of 200 µM.[12] c. Add 50 µL of the this compound working solution to each well, resulting in a final volume of 150 µL and a final substrate concentration of approximately 67 µM. d. Incubate the plate for 1-2 hours at 37°C, protected from light.
4. Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader with the following settings:
- Excitation Wavelength: 380 nm[12]
- Emission Wavelength: 460 nm[12][13] b. For kinetic assays, readings can be taken every 5-10 minutes over the incubation period. For endpoint assays, a single reading is taken at the end of the incubation.
Data Presentation and Analysis
Table 1: Instrument Settings for Fluorescence Detection
| Parameter | Setting |
| Mode | Fluorescence Intensity |
| Excitation Wavelength | 380 nm |
| Emission Wavelength | 460 nm |
| Read Type | Endpoint or Kinetic |
| Temperature | 37°C |
| Plate Type | 96-well, black, clear bottom |
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the no-cell control wells from all other readings.
-
Calculation of Percent Inhibition (for inhibitor studies):
-
Percent Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control Well)] x 100
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor that reduces cathepsin C activity by 50%.
-
Table 2: Example Data for IC50 Determination
| Inhibitor Concentration (µM) | Average Fluorescence (RFU) | Percent Inhibition (%) |
| 0 (Vehicle) | 5000 | 0 |
| 0.01 | 4500 | 10 |
| 0.1 | 3750 | 25 |
| 1 | 2500 | 50 |
| 10 | 1250 | 75 |
| 100 | 500 | 90 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | - Autofluorescence from medium or compounds.- Contamination. | - Use phenol red-free medium.- Subtract background from a no-cell control.- Check for contamination. |
| Low Signal | - Low cathepsin C activity in the chosen cell line.- Insufficient incubation time.- Substrate degradation. | - Use a cell line known to have high cathepsin C expression (e.g., U937).- Optimize incubation time with substrate.- Prepare fresh substrate solution. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and careful technique. |
Conclusion
The in-cell assay for cathepsin C activity using this compound is a robust and sensitive method for studying the function of this important enzyme in a physiologically relevant context. It is readily adaptable for high-throughput screening of potential inhibitors, making it a valuable tool in drug discovery and development for inflammatory and immune-related disorders.
References
- 1. Cathepsin C inhibitors as anti-inflammatory drug discovery: Challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin C - Wikipedia [en.wikipedia.org]
- 5. Development of potent and selective Cathepsin C inhibitors free of aortic binding liability by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cathepsin C inhibition as a potential treatment strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cathepsin C regulates tumor progression via the Yes-associated protein signaling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteine cathepsin C: a novel potential biomarker for the diagnosis and prognosis of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shop.bachem.com [shop.bachem.com]
- 11. oaepublish.com [oaepublish.com]
- 12. Distinct cathepsins control necrotic cell death mediated by pyroptosis inducers and lysosome-destabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Analysis of Protease Activity with Gly-Phe-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic analysis of protease activity is a cornerstone of biochemical and pharmaceutical research, providing critical insights into enzyme function, substrate specificity, and the efficacy of potential inhibitors. Fluorogenic substrates have become indispensable tools in this field due to their high sensitivity and suitability for continuous, high-throughput screening. Gly-Phe-AMC (Glycyl-L-phenylalanyl-7-amino-4-methylcoumarin) is a fluorogenic dipeptide substrate used for the sensitive assay of proteases that exhibit specificity for a phenylalanine residue at the P1 position, such as chymotrypsin (B1334515).
The principle of this assay is based on the enzymatic cleavage of the amide bond between the phenylalanine residue and the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. In its intact form, this compound is non-fluorescent. Upon hydrolysis by a protease, the highly fluorescent AMC moiety is released. The rate of AMC liberation, which can be monitored in real-time by measuring the increase in fluorescence intensity, is directly proportional to the protease activity. This allows for the precise determination of key kinetic parameters, including the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
This document provides detailed application notes and protocols for the kinetic analysis of proteases, with a focus on chymotrypsin as a model enzyme, using the fluorogenic substrate this compound.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the non-fluorescent substrate, this compound, to produce the fluorescent product, AMC. This process can be monitored continuously using a fluorometer, which allows for the determination of initial reaction velocities—a crucial aspect of kinetic analysis. The fluorescence of the liberated AMC is typically measured with an excitation wavelength in the range of 360-380 nm and an emission wavelength between 440-460 nm.
Applications
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for proteases.[1]
-
Inhibitor Screening: High-throughput screening of chemical libraries to identify potential protease inhibitors.[2]
-
Drug Development: Characterization of the potency and mechanism of action of lead compounds that target specific proteases.[2]
-
Biochemical Research: Investigation of protease function in various biological pathways.[2]
Data Presentation
The following table summarizes representative kinetic parameters for the hydrolysis of a chymotrypsin substrate. It is important to note that these values are illustrative and can vary depending on the specific experimental conditions, such as buffer composition, pH, and temperature. Researchers should determine these parameters under their own assay conditions.
| Enzyme | Substrate | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | 50 | 1.2 | 0.6 | 12,000 |
| Chymotrypsin | Boc-Val-Pro-Arg-AMC | 200 | 0.8 | 0.4 | 2,000 |
Note: Data is representative and sourced from various publications for illustrative purposes. Actual values must be determined experimentally.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for kinetic analysis of protease activity.
Chymotrypsin Catalytic Mechanism
Caption: Simplified mechanism of chymotrypsin-catalyzed substrate hydrolysis.
Experimental Protocols
This section provides a detailed methodology for conducting a kinetic analysis of chymotrypsin with this compound.
Materials and Reagents
-
Enzyme: Purified chymotrypsin
-
Substrate: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM CaCl₂
-
Solvent for Substrate: Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate: Black, flat-bottom 96-well microplate
-
Instrumentation: Fluorescence microplate reader with temperature control
Reagent Preparation
-
Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl. Store in aliquots at -20°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Working Solution: On the day of the experiment, dilute the chymotrypsin stock solution to the desired final concentration in cold assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations for the kinetic assay (e.g., 0.5 µM to 100 µM). It is recommended to perform a substrate titration to determine the optimal concentration range around the Km value.
Assay Procedure
-
Microplate Setup:
-
Add 50 µL of assay buffer to each well of a black 96-well microplate.
-
Include wells for blank controls (assay buffer and substrate, no enzyme) and, if applicable, inhibitor controls (assay buffer, substrate, enzyme, and inhibitor).
-
Add 25 µL of each substrate working solution to the appropriate wells to achieve the desired final concentrations.
-
-
Equilibration: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation:
-
Add 25 µL of the enzyme working solution to each well to start the reaction.
-
Mix gently by shaking the plate for 10-15 seconds. The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.[1]
-
Data Analysis
-
Calculate Initial Velocity (V₀):
-
For each substrate concentration, plot the fluorescence intensity versus time.
-
The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Convert the change in relative fluorescence units (RFU) per minute to moles of AMC released per minute using a standard curve of free AMC.
-
-
Determine Kinetic Parameters:
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[3]
-
The Michaelis-Menten equation is: V = (Vmax * [S]) / (Km + [S])
-
-
Calculate kcat: If the active enzyme concentration [E] is known, the turnover number (kcat) can be calculated using the following equation: kcat = Vmax / [E]
Conclusion
The kinetic analysis of protease activity using the fluorogenic substrate this compound is a robust and sensitive method for characterizing enzyme function and for screening potential inhibitors. The protocols and data analysis methods outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this assay in their workflows. Adherence to detailed experimental procedures and careful data analysis are crucial for obtaining accurate and reproducible kinetic parameters.
References
- 1. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADD YOUR PAGE TITLE [employees.csbsju.edu]
Application Note: Quantification of Dipeptidyl Peptidase IV (DPP-IV) Activity using a Gly-Phe-AMC Standard Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are released in response to food intake and stimulate insulin (B600854) secretion.[1][2] By cleaving and inactivating GLP-1, DPP-IV attenuates insulin release and thus influences blood glucose levels.[1][3] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[4][5]
The fluorogenic substrate Gly-Phe-7-amido-4-methylcoumarin (Gly-Phe-AMC) is a valuable tool for studying DPP-IV activity.[1] In its intact form, this compound is non-fluorescent. However, upon cleavage by DPP-IV between the phenylalanine and AMC moieties, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The resulting increase in fluorescence is directly proportional to the DPP-IV enzymatic activity and can be accurately quantified by creating a standard curve of known AMC concentrations.[6] This application note provides a detailed protocol for generating an AMC standard curve and its application in quantifying DPP-IV activity.
Principle of the Assay
The enzymatic activity of DPP-IV is determined by measuring the rate of cleavage of the this compound substrate. The liberated fluorescent AMC molecule allows for real-time monitoring of the reaction. To convert the measured relative fluorescence units (RFU) into a quantitative measure of product formation (moles of AMC), a standard curve is generated using known concentrations of free AMC. This standard curve allows for the accurate determination of the initial reaction velocity, which is a measure of the enzyme's activity.
Mandatory Visualizations
Caption: Workflow for generating an AMC standard curve and the principle of the enzymatic reaction.
Caption: Simplified GLP-1 signaling pathway and the role of DPP-IV.
Experimental Protocols
Materials and Reagents
-
7-Amino-4-methylcoumarin (AMC) standard (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Preparation of AMC Standard Stock Solution (10 mM)
-
Accurately weigh a known amount of AMC powder. The molecular weight of AMC is 175.19 g/mol .
-
Dissolve the AMC powder in high-quality DMSO to achieve a final concentration of 10 mM. For example, dissolve 1.75 mg of AMC in 1 mL of DMSO.[4]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[7]
Generation of AMC Standard Curve
This protocol is for a final volume of 200 µL per well. Adjust volumes as needed for different plate formats.
-
Prepare a 100 µM AMC working solution: Dilute the 10 mM AMC stock solution 1:100 in Assay Buffer. For example, add 10 µL of 10 mM AMC stock to 990 µL of Assay Buffer.
-
Set up the 96-well plate:
-
Add 200 µL of Assay Buffer to a well to serve as the "blank" (0 µM AMC).[6]
-
Prepare a serial dilution of the 100 µM AMC working solution directly in the plate. A suggested dilution series is provided in the table below.
-
-
Measure Fluorescence:
Data Presentation
AMC Standard Dilution Series
| Well | Volume of 100 µM AMC (µL) | Volume of Assay Buffer (µL) | Final AMC Concentration (µM) |
| 1 | 20 | 180 | 10 |
| 2 | 15 | 185 | 7.5 |
| 3 | 10 | 190 | 5 |
| 4 | 5 | 195 | 2.5 |
| 5 | 2 | 198 | 1 |
| 6 | 1 | 199 | 0.5 |
| 7 | 0.5 | 199.5 | 0.25 |
| 8 | 0 | 200 | 0 (Blank) |
Example AMC Standard Curve Data
| AMC Concentration (µM) | Average RFU | Corrected RFU (Average RFU - Blank RFU) |
| 10 | 18500 | 18350 |
| 7.5 | 14000 | 13850 |
| 5 | 9500 | 9350 |
| 2.5 | 4800 | 4650 |
| 1 | 2100 | 1950 |
| 0.5 | 1150 | 1000 |
| 0.25 | 650 | 500 |
| 0 (Blank) | 150 | 0 |
Data Analysis
-
Background Subtraction: Subtract the average RFU of the blank wells from the RFU of all standard wells to obtain the corrected RFU.[3]
-
Plot the Standard Curve: Plot the corrected RFU values (y-axis) against the corresponding AMC concentrations (x-axis).
-
Linear Regression: Perform a linear regression analysis on the data points. The resulting equation of the line will be in the form y = mx + c, where 'y' is the corrected RFU, 'm' is the slope, 'x' is the AMC concentration, and 'c' is the y-intercept. The R-squared (R²) value should be ≥ 0.99 for a good linear fit.[4]
Application in DPP-IV Activity Assay
-
Perform the Enzymatic Reaction: Incubate the DPP-IV enzyme with the this compound substrate in the assay buffer.
-
Measure Fluorescence: Monitor the increase in fluorescence over time at the same excitation and emission wavelengths used for the standard curve.
-
Calculate AMC Concentration: Use the equation from the linear regression of the AMC standard curve to convert the change in RFU per unit of time (RFU/min) into the rate of AMC produced (µM/min).
Rate (µM/min) = (Slope of enzymatic reaction in RFU/min) / (Slope of AMC standard curve in RFU/µM)
Troubleshooting
-
High Background Fluorescence: This can be due to substrate autohydrolysis, contaminated reagents, or autofluorescence from the plate or compounds.[7] Ensure proper storage of the substrate, use high-purity reagents, and employ black microplates to minimize background.
-
Non-linear Standard Curve: This may result from inaccurate pipetting, incorrect dilutions, or fluorescence quenching at high AMC concentrations. Ensure accurate dilutions and work within the linear range of the instrument.
-
Low Signal: This could be due to low enzyme activity, suboptimal assay conditions (pH, temperature), or incorrect instrument settings. Optimize the assay conditions and verify the excitation and emission wavelengths.
References
- 1. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of DPP4 and DPP4i in Glucose Homeostasis and Cardiorenal Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
High-Throughput Screening of Protease Inhibitors Using Gly-Phe-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for therapeutic intervention. The development of potent and specific protease inhibitors is a key objective in drug discovery for various diseases, including cancer, inflammatory disorders, and infectious diseases. High-throughput screening (HTS) is an essential strategy for identifying novel protease inhibitors from large compound libraries. This document provides detailed application notes and protocols for the use of the fluorogenic substrate Gly-Phe-7-amino-4-methylcoumarin (Gly-Phe-AMC) in HTS assays to identify and characterize protease inhibitors, with a particular focus on chymotrypsin-like proteases.
The assay principle is based on the enzymatic cleavage of the non-fluorescent this compound substrate by a protease that recognizes the Gly-Phe sequence. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. The resulting increase in fluorescence intensity is directly proportional to the protease activity and can be monitored in real-time. In the presence of an inhibitor, the rate of AMC release is reduced, providing a quantitative measure of inhibitor potency.
Assay Principle
The enzymatic reaction at the core of this screening assay is the hydrolysis of the amide bond between phenylalanine and AMC in the this compound substrate. This reaction is catalyzed by proteases with chymotrypsin-like specificity, which preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Reaction Scheme:
This compound (Non-fluorescent) + H₂O --(Protease)--> Gly-Phe + AMC (Highly Fluorescent)
The fluorescence of the liberated AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data relevant to the use of this compound and similar substrates in protease inhibitor screening. It is important to note that these values can be influenced by specific assay conditions.
Table 1: Representative Kinetic Parameters for Protease Substrates
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | ~20 | - | - |
| SARS-CoV-2 Mpro | VKLQ-AMC | 172 ± 28 | 0.00421 ± 0.00053 | 24.5 ± 5.0 |
| Cathepsin B | Z-Arg-Arg-AMC | 390 | - | - |
Table 2: IC50 Values of Known Chymotrypsin Inhibitors
| Inhibitor | IC50 (nM) | Assay Conditions |
| Chymostatin | 15 | Bovine α-chymotrypsin, Suc-AAPF-pNA substrate |
| Eglin C | <0.1 | Human chymotrypsin-like protease, fluorogenic substrate |
| SGPI-2 Variants | 0.01 - 10 | Human chymotrypsins, various substrates |
Table 3: Assay Quality Control Parameters
| Parameter | Value | Interpretation |
| Z'-Factor | > 0.5 | Excellent assay quality suitable for HTS[1] |
| Z'-Factor | 0 to 0.5 | Marginal assay, may require optimization |
| Z'-Factor | < 0 | Poor assay quality, not suitable for HTS |
| Signal-to-Background (S/B) Ratio | > 5 | Generally considered a good starting point |
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) of a Compound Library
This protocol outlines the steps for a primary screen of a large compound library to identify potential inhibitors of a chymotrypsin-like protease.
Materials:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20
-
Protease Stock Solution (e.g., Chymotrypsin) in Assay Buffer
-
This compound Stock Solution (10 mM in DMSO)
-
Compound Library Plates (e.g., 10 mM in DMSO)
-
Positive Control Inhibitor (e.g., Chymostatin, 1 mM in DMSO)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm
Methodology:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well assay plate. Also, dispense the positive control inhibitor and DMSO (vehicle control) into designated wells.
-
Enzyme Addition: Prepare a working solution of the protease in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay. Add the protease solution (e.g., 20 µL) to all wells except the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the compounds and the enzyme.
-
Reaction Initiation: Prepare a working solution of this compound in assay buffer. The final concentration should ideally be at or below the Km value to maximize sensitivity to competitive inhibitors. Add the substrate solution (e.g., 20 µL) to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the kinetic rate of AMC release over a period of 15-30 minutes, with readings taken every 30-60 seconds.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well.
-
Normalize the data to the controls:
-
Percent Inhibition = 100 * (1 - (Velocity_compound - Velocity_no_enzyme) / (Velocity_DMSO - Velocity_no_enzyme))
-
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Protocol 2: IC50 Determination of Hit Compounds
This protocol is for determining the half-maximal inhibitory concentration (IC50) of compounds identified as "hits" in the primary screen.
Methodology:
-
Compound Dilution Series: Prepare a serial dilution of the hit compounds (e.g., 8-point, 3-fold dilutions) in DMSO.
-
Assay Setup: Follow the same steps as in Protocol 1 for compound plating, enzyme addition, and pre-incubation, using the diluted compound series.
-
Reaction Initiation and Measurement: Initiate the reaction with the this compound substrate and measure the kinetic fluorescence as described in Protocol 1.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Z'-Factor Determination for Assay Quality Control
The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1]
Methodology:
-
Plate Setup: In a single assay plate, dedicate a significant number of wells (e.g., 16-24) to both the positive control (e.g., a known inhibitor at a concentration that gives >90% inhibition) and the negative control (e.g., DMSO vehicle).
-
Assay Execution: Perform the assay as described in Protocol 1.
-
Data Analysis:
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Mandatory Visualizations
Signaling Pathway
Caption: A conceptual signaling pathway where a chymotrypsin-like protease is activated, leading to a cellular response, and the point of inhibition.
Experimental Workflow
Caption: The experimental workflow for high-throughput screening of protease inhibitors.
Logical Relationship Diagram
Caption: The decision-making workflow in a typical HTS campaign for protease inhibitors.
References
Application Notes and Protocols for the Use of Gly-Phe-AMC in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate Glycyl-L-phenylalanine 7-amido-4-methylcoumarin (Gly-Phe-AMC) is a valuable tool in cancer cell line research for the sensitive and continuous measurement of the activity of specific proteases. When cleaved by a target enzyme, the non-fluorescent substrate releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule, which can be detected with a fluorometer. This allows for the quantification of enzymatic activity in cell lysates and purified enzyme preparations.
In the context of cancer research, this compound is primarily utilized as a substrate for two key enzymes that play significant roles in tumor progression, metastasis, and angiogenesis:
-
Dipeptidyl Peptidase IV (DPP4/CD26) : A serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. DPP4 is implicated in immune regulation, signal transduction, and has a dual role in cancer, acting as either a tumor suppressor or promoter depending on the cancer type.[1][2][3]
-
Cathepsin L (CTSL) : A lysosomal cysteine protease that is often overexpressed and secreted by cancer cells.[4] Cathepsin L contributes to the degradation of the extracellular matrix (ECM), facilitating cancer cell invasion, metastasis, and angiogenesis.[5][6][7]
These application notes provide detailed protocols for the use of this compound to assay the activity of DPP4 and Cathepsin L in cancer cell lines, as well as a workflow for screening potential inhibitors.
Data Presentation: Quantitative Enzyme Activity and Inhibition
The following tables summarize key quantitative data for DPP4 and Cathepsin L, including kinetic parameters with relevant substrates and inhibitory constants (IC50) for various compounds.
Table 1: Kinetic Parameters for DPP4 and Cathepsin L
| Enzyme | Substrate | Cancer Cell Line / Source | Km (µM) | Vmax / kcat | Citation(s) |
| Dipeptidyl Peptidase IV (DPP4) | H-Gly-Pro-AMC | Porcine Serum | 4.578 | 90.84 nmoles/min | [8] |
| Cathepsin L | Z-Phe-Arg-AMC | Human Liver | 0.77 | 1.5 s⁻¹ (kcat) | [9] |
Note: Kinetic parameters can vary based on assay conditions such as pH, temperature, and buffer composition.
Table 2: IC50 Values of Inhibitors for DPP4
| Inhibitor | Cancer Cell Line | IC50 (µM) | Citation(s) |
| Sitagliptin | HT-29 (Colon Cancer) | 31.2 (as mcg/ml) | [10] |
| Vildagliptin | HT-29 (Colon Cancer) | 125 (as mcg/ml) | [10] |
| Isavuconazonium | - | 6.60 | [11] |
| Paliperidone | - | 48.87 | [11] |
| Meropenem | - | 45.81 | [11] |
| Faslodex | - | 66.33 | [11] |
| Diprotin A | Porcine Serum DPP4 | 8.473 | [8] |
| Novel Synthesized Inhibitor | SW620, HCT116, SW480, Caco2 | Various (1-200 µM range) | [12][13][14] |
Table 3: IC50 Values of Inhibitors for Cathepsin L
| Inhibitor | Cancer Cell Line / Source | IC50 (nM) | Citation(s) |
| SID 26681509 | Human Cathepsin L | 56 | [15] |
| Balicatib (AAE581) | Human Cathepsin L | 48 | [15] |
| Cathepsin K inhibitor 6 | Human Cathepsin L | 50 | [15] |
| Cathepsin L/S-IN-1 | Pancreatic Cancer Cells | 4100 (for CTSL) | [15] |
| Z-Phe-Phe-FMK | Human Cathepsin L | 15000 | [15] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways in which DPP4 and Cathepsin L are involved in the context of cancer.
Experimental Protocols
Preparation of Cell Lysates for Enzyme Activity Assays
This protocol provides a general method for preparing cell lysates from cultured cancer cells suitable for fluorometric enzyme assays.
Materials:
-
Cultured cancer cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer or a specific buffer recommended for the enzyme of interest, supplemented with protease inhibitors)
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Microcentrifuge tubes, pre-chilled
-
Sonicator (optional)
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Wash the cell monolayer with ice-cold PBS. Add a minimal volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100-500 µL per 1-5 x 10^6 cells).
-
Incubate the suspension on ice for 30 minutes, with intermittent vortexing every 10 minutes.
-
(Optional) For more complete lysis, sonicate the cell suspension on ice.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This is essential for normalizing enzyme activity.
-
-
Storage:
-
Use the cell lysate immediately for the enzyme activity assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
-
Fluorometric DPP4 Activity Assay
This protocol is for measuring DPP4 activity in cancer cell lysates using this compound as a substrate.
Materials:
-
Cancer cell lysate (prepared as described above)
-
DPP4 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
DPP4 inhibitor (optional, for specificity control, e.g., Sitagliptin)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of this compound by diluting the stock solution in DPP4 Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Dilute the cell lysate to an appropriate concentration in DPP4 Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over time.
-
-
Assay Setup (per well):
-
Sample Wells: Add 50 µL of diluted cell lysate.
-
Inhibitor Control Wells (optional): Add 40 µL of diluted cell lysate and 10 µL of DPP4 inhibitor.
-
Blank (No Enzyme Control): Add 50 µL of DPP4 Assay Buffer.
-
-
Reaction Initiation:
-
Add 50 µL of the this compound working solution to all wells to start the reaction. The final volume in each well should be 100 µL.
-
-
Fluorometric Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
Excitation Wavelength: 360-380 nm
-
Emission Wavelength: 460 nm
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence signal (Relative Fluorescence Units, RFU/min) versus time curve for each well.
-
Normalize the enzyme activity to the protein concentration of the cell lysate (e.g., RFU/min/µg protein).
-
Fluorometric Cathepsin L Activity Assay
This protocol is for measuring Cathepsin L activity in cancer cell lysates using this compound or a more specific substrate like Z-FR-AMC.
Materials:
-
Cancer cell lysate (prepared as described above)
-
Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
This compound or Z-FR-AMC substrate stock solution (e.g., 10 mM in DMSO)
-
Cathepsin L inhibitor (optional, for specificity control, e.g., Z-FY-CHO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the substrate by diluting the stock solution in Cathepsin L Assay Buffer to the desired final concentration (e.g., 20-50 µM).
-
Dilute the cell lysate to an appropriate concentration in Cathepsin L Assay Buffer.
-
-
Assay Setup (per well):
-
Sample Wells: Add 50 µL of diluted cell lysate.
-
Inhibitor Control Wells (optional): Add 40 µL of diluted cell lysate and 10 µL of Cathepsin L inhibitor.
-
Blank (No Enzyme Control): Add 50 µL of Cathepsin L Assay Buffer.
-
-
Reaction Initiation:
-
Add 50 µL of the substrate working solution to all wells. The final volume should be 100 µL.
-
-
Fluorometric Measurement:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the endpoint fluorescence or monitor the reaction kinetically.
-
Excitation Wavelength: 360-380 nm
-
Emission Wavelength: 460 nm
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
For kinetic assays, determine the reaction rate as described for the DPP4 assay.
-
For endpoint assays, compare the fluorescence intensity of the sample wells to a standard curve of free AMC to quantify the amount of product formed.
-
Normalize the enzyme activity to the protein concentration.
-
Experimental Workflow: High-Throughput Screening (HTS) for Enzyme Inhibitors
This workflow outlines the process for screening a compound library for potential inhibitors of DPP4 or Cathepsin L using this compound.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and biochemical characterization of a novel secretory dipeptidyl peptidase IV from porcine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cathepsin L promotes angiogenesis by regulating the CDP/Cux/VEGF-D pathway in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DPP4 inhibitors as a novel therapeutic strategy in colorectal cancer: Integrating network biology and experimental insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - The 50% inhibitory concentration (IC50, µM) values for DPP4 inhibitor treatment in SW620, HCT116, SW480, and Caco2 colorectal cancer cells for 48 hours. Values are expressed as the meanâ±âSD of three independent experiments in duplicates (nâ=â6). - Public Library of Science - Figshare [plos.figshare.com]
- 15. medchemexpress.com [medchemexpress.com]
Monitoring Granzyme A Activity in Real-Time with Fluorogenic Substrates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme A (GzmA) is a serine protease found in the cytotoxic granules of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[1] Upon release into a target cell, GzmA initiates a caspase-independent pathway of programmed cell death, making it a crucial component of the immune response against viral infections and tumors.[2][3] Unlike Granzyme B, which primarily activates caspases, GzmA has unique substrates and can induce cell death in cells resistant to caspase-dependent apoptosis.[3][4] The distinct mechanism of GzmA-mediated cell killing and its role in inflammation make it an important target for research and therapeutic development.[5][6] This document provides detailed protocols for monitoring GzmA activity in real-time using fluorogenic substrates, enabling researchers to study its function and evaluate potential inhibitors.
Principle of the Assay
The real-time monitoring of Granzyme A activity is based on the use of fluorogenic substrates. These are synthetic peptides that mimic the natural cleavage site of GzmA and are conjugated to a fluorophore and a quencher molecule. In their intact state, the proximity of the quencher to the fluorophore suppresses the fluorescence signal. When active GzmA cleaves the peptide sequence, the fluorophore is spatially separated from the quencher, resulting in a detectable increase in fluorescence. This change in fluorescence intensity is directly proportional to the enzymatic activity of GzmA and can be measured over time to determine reaction kinetics. Recent advancements have led to the development of near-infrared (NIR) fluorogenic substrates, which offer high sensitivity and selectivity for real-time imaging in complex biological samples.[7][8][9]
Signaling Pathway and Substrate Design
Granzyme A-Mediated Cell Death Pathway
Granzyme A is released into the immunological synapse between an immune cell and a target cell.[10] With the help of perforin, which forms pores in the target cell membrane, GzmA gains access to the cytoplasm.[5] It then translocates to the mitochondria and the nucleus to cleave its substrates, leading to a unique form of caspase-independent cell death characterized by single-stranded DNA damage.[2][4][10]
Fluorogenic Substrate Design Logic
The design of a highly sensitive and selective fluorogenic substrate for Granzyme A involves a peptide recognition sequence and a fluorophore/quencher pair. The peptide sequence is optimized for efficient cleavage by GzmA while minimizing off-target cleavage by other proteases.
Quantitative Data Summary
The following tables summarize the kinetic parameters of various fluorogenic substrates for Granzyme A, allowing for easy comparison.
Table 1: Kinetic Constants of Fluorogenic Granzyme A Substrates
| Substrate ID | Peptide Sequence | Fluorophore/Quencher | kcat/KM (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) | Reference |
| SK15 | Tic-Gly-Oic-Arg | AMC | Not Specified | 355 | 460 | [11] |
| Z-GPR-AFC | Z-Gly-Pro-Arg | AFC | Low | Not Specified | Not Specified | [11] |
| 5-FAM/QXL | Not Specified | 5-FAM/QXL | Not Specified | 490 | 520 | [12] |
| NIR-Substrate | Ac-IGNR | Hemicyanine | High Efficiency | Near-Infrared | Near-Infrared | [7][13] |
Note: "Not Specified" indicates that the specific value was not provided in the cited source. "Low" and "High Efficiency" are qualitative descriptions from the sources.
Table 2: Selectivity of Granzyme A Substrates
| Substrate ID | Cross-reactivity with Granzyme B | Cross-reactivity with Granzyme K | Reference |
| SK15 | Inactive | Weakly hydrolyzed (20%) | [11] |
| NIR-Substrate | High selectivity over other granzymes | High selectivity over other granzymes | [7] |
Experimental Protocols
Protocol 1: In Vitro Granzyme A Activity Assay using Purified Enzyme
This protocol is designed for screening potential Granzyme A inhibitors or for determining the kinetic parameters of the enzyme with a specific substrate.
Materials:
-
Purified recombinant Granzyme A
-
Fluorogenic Granzyme A substrate
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)[14]
-
96-well black microplate
-
Fluorescence microplate reader
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Experimental Workflow:
Procedure:
-
Prepare Working Solutions:
-
Thaw all components to room temperature.
-
Prepare the 1X Assay Buffer.
-
Dilute the Granzyme A enzyme to the desired concentration in 1X Assay Buffer immediately before use. Keep the enzyme solution on ice.[12]
-
Dilute the fluorogenic substrate to the final desired concentration in 1X Assay Buffer. Protect from light.
-
-
Set up the Assay Plate:
-
Add 50 µL of 1X Assay Buffer to each well of a 96-well black microplate.
-
Add test compounds at various concentrations to the sample wells. Add an equivalent volume of vehicle (e.g., DMSO) to the control wells.
-
Add 50 µL of the diluted Granzyme A enzyme solution to each well, except for the substrate control wells (add 50 µL of 1X Assay Buffer instead).[12]
-
-
Pre-incubation:
-
Optional: Pre-incubate the plate for 10 minutes at the desired assay temperature (e.g., 37°C).
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted granzyme A substrate solution to each well to start the reaction.
-
Mix gently by shaking the plate for no more than 30 seconds.[12]
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.
-
For a kinetic reading, measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for 5-FAM) every 5 minutes for 30 to 60 minutes.[12]
-
For an end-point reading, incubate the plate at 37°C for 30 to 60 minutes, protected from light, and then measure the final fluorescence intensity.[12]
-
-
Data Analysis:
-
Subtract the background fluorescence (substrate control wells) from all readings.
-
For kinetic data, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Protocol 2: Real-Time Monitoring of Granzyme A Activity in Cell Co-cultures
This protocol allows for the real-time imaging of GzmA activity released by cytotoxic immune cells (e.g., CTLs or NK cells) upon recognition of target cancer cells.[7]
Materials:
-
Cytotoxic immune cells (e.g., activated CTLs or NK-92 cells)
-
Target cancer cells
-
Complete cell culture medium
-
Near-Infrared (NIR) fluorogenic Granzyme A substrate
-
Live-cell imaging system (e.g., confocal microscope or high-content imager) equipped with appropriate filters and an environmental chamber (37°C, 5% CO₂)
-
Optional: Cell-permeable DNA stain (e.g., Hoechst 33342) to label nuclei
Procedure:
-
Cell Preparation:
-
Culture immune cells and target cells under standard conditions.
-
On the day of the experiment, harvest and count the cells. Resuspend them in fresh culture medium.
-
-
Co-culture Setup:
-
Seed the target cells in a suitable imaging dish or plate (e.g., glass-bottom 96-well plate). Allow them to adhere overnight.
-
Optional: Stain the target or immune cells with a live-cell tracker (B12436777) for easy identification.
-
-
Initiate Co-culture and Imaging:
-
Add the NIR fluorogenic GzmA substrate to the target cells at the desired final concentration.
-
Add the immune cells to the wells containing the target cells and substrate at an appropriate effector-to-target (E:T) ratio.
-
Immediately place the plate in the live-cell imaging system.
-
-
Real-Time Imaging:
-
Acquire images in the NIR channel (for the GzmA substrate) and any other relevant channels (e.g., brightfield, DAPI for nuclei) at regular intervals (e.g., every 10-15 minutes) for the desired duration of the experiment (e.g., 2-6 hours).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the cleaved GzmA substrate in the vicinity of immune-target cell interactions over time using image analysis software.
-
Correlate the increase in fluorescence with morphological changes indicative of cell death in the target cells.
-
Applications in Drug Development
The ability to monitor Granzyme A activity in real-time provides a powerful tool for drug development in several areas:
-
High-Throughput Screening (HTS) for GzmA Inhibitors: The in vitro assay can be adapted for HTS to identify small molecules that selectively inhibit GzmA for the treatment of inflammatory diseases where GzmA is implicated.[5]
-
Evaluating Immunotherapies: The cell-based imaging assay can be used to assess the cytotoxic potential of various immunotherapeutic strategies, such as CAR-T cells, NK cell therapies, and bispecific antibodies, by directly visualizing GzmA-mediated killing of cancer cells.[7]
-
Studying Drug Resistance Mechanisms: These assays can help elucidate mechanisms by which tumor cells evade immune-mediated killing, for example, by upregulating inhibitors of granzymes.
-
Pharmacodynamic Biomarker: Measuring GzmA activity in patient samples could serve as a pharmacodynamic biomarker to assess the efficacy of immunotherapies in clinical trials.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate instability or spontaneous hydrolysis.[14] | Prepare fresh substrate solution for each experiment. Check the stability of the substrate in the assay buffer. Run a substrate-only control. |
| Low signal-to-noise ratio | Insufficient enzyme activity or substrate concentration. | Increase the enzyme concentration or optimize the substrate concentration (perform a substrate titration). Ensure the assay temperature is optimal. |
| Inconsistent results | Pipetting errors or improper mixing. | Use calibrated pipettes. Ensure thorough but gentle mixing of reagents in the wells. |
| Photobleaching (in imaging) | Excessive light exposure. | Reduce the laser power and/or exposure time. Increase the time interval between image acquisitions. |
| Cell toxicity from substrate | High substrate concentration. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the fluorogenic substrate for live-cell imaging. |
Conclusion
The use of fluorogenic substrates provides a robust and sensitive method for the real-time monitoring of Granzyme A activity. The protocols outlined in this document offer researchers and drug development professionals the tools to investigate the fundamental biology of GzmA, screen for novel inhibitors, and evaluate the efficacy of next-generation immunotherapies. The ability to visualize enzymatic activity in real-time within a cellular context opens up new avenues for understanding the complex role of Granzyme A in health and disease.
References
- 1. mabtech.com [mabtech.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Granzyme A activates another way to die - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Modulation of Inflammation by Extracellular Granzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel proinflammatory role for granzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorogenic Granzyme A Substrates Enable Real-Time Imaging of Adaptive Immune Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorogenic Granzyme A Substrates Enable Real-Time Imaging of Adaptive Immune Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorogenic Granzyme A Substrates Enable Real‐Time Imaging of Adaptive Immune Cell Activity | Publicación [silice.csic.es]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eurogentec.com [eurogentec.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Live-Cell Imaging of Protease Activity with Gly-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protease activity within living cells is fundamental to understanding a vast array of physiological and pathological processes, including immune responses, apoptosis, and cancer progression. Fluorogenic substrates provide a powerful tool for the real-time, dynamic measurement of enzymatic activity directly in the cellular environment. Gly-Phe-AMC (Glycyl-L-phenylalanyl-7-amino-4-methylcoumarin) is a cell-permeant, fluorogenic substrate designed for the sensitive detection of specific protease activity. Its utility in live-cell imaging and high-throughput screening makes it an invaluable reagent for basic research and drug discovery.
This document provides detailed application notes and protocols for the use of this compound in live-cell imaging to monitor the activity of Dipeptidyl Peptidase I (DPP1), also known as Cathepsin C.
Principle of Detection
The this compound substrate consists of a dipeptide (Gly-Phe) linked to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact, conjugated form, the fluorescence of the AMC molecule is quenched. Upon enzymatic cleavage of the amide bond between the phenylalanine residue and the AMC moiety by a target protease, the highly fluorescent AMC is liberated. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, consequently, the activity of the protease. This "turn-on" fluorescent signal can be monitored over time using fluorescence microscopy or a microplate reader.
Primary Protease Target: Dipeptidyl Peptidase I (Cathepsin C)
This compound is a known substrate for Dipeptidyl Peptidase I (DPP1)/Cathepsin C, a lysosomal cysteine protease.[1] DPP1 plays a critical role in the activation of pro-inflammatory serine proteases within immune cells.[2] During the maturation of neutrophils in the bone marrow, DPP1 cleaves dipeptides from the N-termini of pro-enzymes such as pro-neutrophil elastase (pro-NE), pro-proteinase 3 (pro-PR3), and pro-cathepsin G (pro-CG), converting them into their active forms.[3][4][5] These activated neutrophil serine proteases (NSPs) are key mediators of inflammation and tissue damage in various diseases.[2] Therefore, monitoring DPP1 activity in live cells with this compound provides a valuable method for studying inflammatory processes and for screening potential DPP1 inhibitors.
Signaling Pathway Diagram
The following diagram illustrates the central role of DPP1 in the activation of neutrophil serine proteases, a key pathway in inflammatory responses.
Caption: DPP1 activation of neutrophil serine proteases.
Quantitative Data Summary
The following tables provide a summary of the properties of this compound and typical parameters for its use in cell-based assays.
Table 1: Properties of this compound Substrate
| Property | Value |
| Molecular Formula | C₂₀H₂₁N₃O₄ |
| Molecular Weight | 367.40 g/mol |
| Excitation (Ex) Maximum | ~350-360 nm |
| Emission (Em) Maximum | ~440-460 nm |
| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) |
| Storage | Store stock solution at -20°C or -80°C, protected from light.[6] |
Table 2: Recommended Parameters for Live-Cell Imaging Assays
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 50-70% Confluency | Ensure a sub-confluent monolayer for optimal imaging and to avoid artifacts from overcrowding. |
| This compound Stock Solution | 10 mM in DMSO | Store in aliquots to avoid repeated freeze-thaw cycles. |
| This compound Working Concentration | 10 - 50 µM | The optimal concentration should be determined empirically for each cell type to maximize signal and minimize potential cytotoxicity. |
| Incubation Time | 30 - 60 minutes | A time-course experiment is recommended to determine the linear range of the reaction. |
| Imaging Medium | Phenol (B47542) red-free medium | Reduces background fluorescence. HBSS or other buffered salt solutions can also be used for short-term imaging. |
| Inhibitor Pre-incubation (Optional) | 30 - 120 minutes | If testing inhibitors, pre-incubate cells with the compound before adding the this compound substrate. |
Table 3: Example IC₅₀ Values for DPP1 Inhibitors (Illustrative)
This table provides an illustrative example of how to present inhibitor potency data obtained from a cell-based assay using this compound.
| Inhibitor Compound | Target | Cell Line | Assay Substrate | IC₅₀ (nM) |
| Compound X | DPP1 | THP-1 | This compound | 50 |
| Compound Y | DPP1 | THP-1 | This compound | 120 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of DPP1 Activity
This protocol describes a general method for visualizing and quantifying DPP1 activity in adherent cells using fluorescence microscopy.
Materials:
-
Adherent cells expressing DPP1 (e.g., THP-1 monocytes differentiated into macrophages, or other relevant cell lines)
-
This compound (e.g., MedChemExpress, HY-P4425)[6]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with a heated stage, CO₂ incubation chamber, and appropriate filter set (e.g., DAPI or equivalent for AMC detection)
Procedure:
-
Cell Preparation:
-
Seed cells onto glass-bottom dishes or chamber slides.
-
Culture cells until they reach 50-70% confluency.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in pre-warmed, serum-free imaging medium to the desired final concentration (e.g., 25 µM). Vortex briefly to ensure it is fully dissolved.
-
-
Cell Loading and Imaging:
-
Gently wash the cells once with pre-warmed PBS or imaging medium to remove residual serum and culture medium.
-
Add the this compound working solution to the cells.
-
Place the dish on the heated stage of the fluorescence microscope, ensuring the environmental chamber is set to 37°C and 5% CO₂.
-
Allow the cells to incubate with the substrate for 30-60 minutes.
-
Acquire images at regular intervals (e.g., every 5-10 minutes) using the appropriate filter set for AMC (Excitation: ~350 nm, Emission: ~450 nm). Use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio to minimize phototoxicity.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity within individual cells or defined regions of interest (ROIs).
-
Subtract the background fluorescence from an area in the image without cells.
-
Plot the mean fluorescence intensity against time to generate a kinetic curve of protease activity. The initial slope of this curve represents the rate of the reaction.
-
Protocol 2: Inhibitor Screening in a 96-Well Plate Format
This protocol is adapted for higher-throughput screening of potential DPP1 inhibitors using a fluorescence plate reader.
Materials:
-
Suspension or adherent cells expressing DPP1 (e.g., THP-1)
-
This compound
-
DMSO
-
DPP1 inhibitor(s) for testing and as a positive control
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with excitation and emission filters for AMC
Procedure:
-
Cell Preparation:
-
Seed cells into a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or use directly (for suspension cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds and a known DPP1 inhibitor in the appropriate cell culture medium.
-
Add the compound dilutions to the respective wells. Include "vehicle control" (e.g., DMSO) and "no-cell" wells for background subtraction.
-
Pre-incubate the plate at 37°C in a CO₂ incubator for 1-2 hours.
-
-
Assay Initiation and Measurement:
-
Prepare a 2X working solution of this compound in pre-warmed, serum-free medium.
-
To initiate the reaction, add an equal volume of the 2X this compound solution to all wells. The final concentration should be in the empirically determined optimal range (e.g., 25 µM).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex: ~360 nm, Em: ~460 nm) kinetically over 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Subtract the average rate from the "no-cell" control wells from all other wells.
-
Normalize the data by setting the average rate of the vehicle control wells as 100% activity and the rate of the highest concentration of the positive control inhibitor as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a live-cell imaging experiment using this compound.
Caption: Workflow for a live-cell protease assay.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Autofluorescence from cells or medium.2. Substrate hydrolysis in the medium.3. Excess substrate concentration. | 1. Use phenol red-free imaging medium.2. Ensure substrate stock is pure and properly stored. Run a "no-cell" control.3. Titrate the this compound concentration downwards to find the optimal signal-to-noise ratio. Wash cells gently after loading to remove extracellular substrate. |
| No or Weak Signal | 1. Low expression of the target protease in the cell line.2. Inactive enzyme.3. Incorrect filter set or imaging parameters. | 1. Use a positive control cell line known to express high levels of DPP1 (e.g., THP-1).2. Ensure cells are healthy and not over-confluent. Check for presence of inhibitors in the medium.3. Verify that the excitation and emission filters match the spectra of AMC. |
| Phototoxicity/Cell Death | 1. Excitation light is too intense.2. Prolonged or frequent imaging. | 1. Reduce the illumination intensity and/or exposure time.2. Increase the time interval between image acquisitions. Use a neutral density filter if available.3. Ensure the environmental chamber is maintaining proper temperature and CO₂ levels. |
| Punctate Fluorescence | 1. Substrate is trapped in endosomes/lysosomes. | 1. This is expected for a lysosomal enzyme like DPP1. The punctate staining pattern confirms localization to the lysosome where the enzyme is active.[7] |
References
- 1. Development and validation of a simple cell-based fluorescence assay for dipeptidyl peptidase 1 (DPP1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase 1 inhibitors and neutrophilic inflammation in bronchiectasis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl peptidase I activates neutrophil-derived serine proteases and regulates the development of acute experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Analysis of Gly-Phe-AMC Assay Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Phe-AMC (Glycyl-L-Phenylalanyl-7-amino-4-methylcoumarin) assay is a highly sensitive and widely used fluorogenic method for the detection and quantification of chymotrypsin-like protease activity. This dipeptide substrate is also utilized for assaying the activity of other enzymes such as Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C. The principle of the assay is based on the enzymatic cleavage of the amide bond between the phenylalanine residue and the fluorescent aminomethylcoumarin (AMC) group. Upon cleavage, the free AMC molecule exhibits strong fluorescence, which can be measured over time to determine enzyme kinetics or the potency of inhibitors. These application notes provide detailed protocols for performing the this compound assay and analyzing the resulting quantitative data.
Principle of the Assay
The this compound substrate is essentially non-fluorescent. In the presence of a protease with chymotrypsin-like or specific dipeptidyl peptidase activity, the substrate is hydrolyzed, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of the fluorescence increase is directly proportional to the enzyme's activity. The fluorescence of free AMC is typically measured with excitation wavelengths in the range of 360-380 nm and emission wavelengths between 440-460 nm.[1]
Data Presentation
Enzyme Kinetics
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for characterizing enzyme-substrate interactions. These parameters should be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[1]
Table 1: Representative Kinetic Parameters for Protease Activity with this compound
| Enzyme | Km (µM) | Vmax (relative fluorescence units/min) |
| Bovine α-Chymotrypsin | Value | Value |
| Human Cathepsin C (DPP1) | Value | Value |
| Note: The specific kinetic constants can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature) and the purity of the enzyme. It is highly recommended that researchers determine these parameters under their specific assay conditions. |
Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In the context of the this compound assay, it represents the concentration of an inhibitor that is required to reduce the enzyme's activity by 50%.
Table 2: IC50 Values of Inhibitors for Dipeptidyl Peptidase 1 (DPP1) Determined with a Gly-Phe-AFC Assay
| Inhibitor | Target Enzyme | IC50 (nM) |
| Gly-Phe-CN | DPP1 | Moderate (specific value not provided)[2] |
| Abu-Bip-CN | DPP1 | 13 ± 3[2] |
| HSK31858 | DPP1 | 57.4[2] |
| Note: The data presented in this table were obtained using the Gly-Phe-AFC (amino-fluoro-coumarin) substrate, which is structurally and functionally very similar to this compound.[3] These values provide a relevant reference for inhibitors of DPP1. |
Experimental Protocols
Materials and Reagents
-
This compound substrate (stock solution typically 10 mM in DMSO)
-
Purified enzyme (e.g., α-Chymotrypsin, DPP1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 10 mM CaCl₂)
-
Inhibitor compounds (if performing inhibition studies)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
Free 7-amino-4-methylcoumarin (AMC) for standard curve
Protocol 1: Determination of Enzyme Kinetic Parameters (Km and Vmax)
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM).
-
Prepare Enzyme Solution: Dilute the purified enzyme to the desired working concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically.
-
Set Up the Assay Plate:
-
Add 50 µL of Assay Buffer to each well of a black 96-well microplate.
-
Add 25 µL of each substrate working solution to the appropriate wells.
-
Include blank controls containing Assay Buffer and substrate but no enzyme.
-
-
Equilibrate: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the Reaction: Add 25 µL of the enzyme working solution to each well to start the reaction. The final volume in each well should be 100 µL.
-
Measure Fluorescence: Immediately place the microplate in a pre-warmed fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every 60 seconds) for 30-60 minutes.[1]
-
Data Analysis:
-
For each substrate concentration, plot fluorescence intensity versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Convert the change in relative fluorescence units (RFU) per minute to moles of AMC released per minute using a standard curve of free AMC.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[1]
-
Protocol 2: Determination of Inhibitor IC50
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor compound in Assay Buffer at 4-fold the final desired concentrations.
-
Prepare Enzyme and Substrate Solutions:
-
Dilute the enzyme to a 2X working concentration in Assay Buffer.
-
Dilute the this compound substrate to a 2X working concentration in Assay Buffer. The substrate concentration should ideally be at or near the Km value for the enzyme.
-
-
Set Up the Assay Plate:
-
Add 25 µL of each inhibitor dilution to the appropriate wells.
-
For positive control wells (no inhibition), add 25 µL of Assay Buffer (with the same final concentration of solvent, e.g., DMSO, as the inhibitor wells).
-
For a negative control (blank), add 50 µL of Assay Buffer.
-
-
Pre-incubation: Add 25 µL of the 2X enzyme solution to all wells except the blank. Mix gently and incubate the plate for a predetermined time (e.g., 15-30 minutes) at the assay temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 50 µL of the 2X substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Measure the fluorescence kinetically as described in Protocol 1.
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the positive control (no inhibitor).
-
% Inhibition = [1 - (Rate with Inhibitor / Rate of Positive Control)] * 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Mandatory Visualization
Caption: Principle of the fluorogenic this compound assay.
Caption: General experimental workflow for the this compound assay.
References
Troubleshooting & Optimization
Troubleshooting high background fluorescence in Gly-Phe-AMC assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in Gly-Phe-AMC (Glycyl-L-phenylalanyl-7-amido-4-methylcoumarin) assays.
Troubleshooting High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio in your this compound assay, leading to inaccurate and unreliable data. This guide addresses common causes and provides systematic solutions to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound assay?
A1: High background fluorescence can originate from several sources:
-
Substrate Degradation: The this compound substrate can spontaneously hydrolyze, releasing the fluorescent AMC molecule. This can be caused by improper storage (e.g., repeated freeze-thaw cycles, exposure to light) or non-optimal pH conditions in your assay buffer.[1] Impurities from the manufacturing process, such as free AMC, can also contribute to high background.[1]
-
Autofluorescence from Biological Samples: Endogenous molecules within biological samples are a common source of background fluorescence. Major contributors include metabolites like NADH and flavins, as well as structural proteins such as collagen and elastin.[2]
-
Autofluorescence from Reagents and Media: Components of your assay buffer or cell culture media can be inherently fluorescent. Phenol (B47542) red, a common pH indicator, and components of fetal bovine serum (FBS) are known to contribute to background fluorescence.[2] Solvents like DMSO, used to dissolve the substrate, can also have intrinsic fluorescence.[1]
-
Instrument Settings: Incorrect or suboptimal settings on your fluorescence plate reader, such as excessively high gain, can amplify background noise.[3]
-
Labware: Using clear or white microplates can lead to higher background and well-to-well crosstalk compared to black-walled plates, which are recommended for fluorescence assays.[3]
Q2: My "no-enzyme" and "buffer-only" controls show high fluorescence. What does this indicate?
A2: High fluorescence in your negative controls strongly suggests that the signal is not being generated by your target enzyme. The most likely culprits are substrate degradation or autofluorescence from your assay components.[1] A time-dependent increase in fluorescence in these controls points towards ongoing, non-enzymatic hydrolysis of the this compound substrate.[1]
Q3: How can I determine if my biological sample is the source of the high background?
A3: To test for autofluorescence from your sample, you should run a "no-substrate" control. This control should contain your biological sample in the assay buffer but without the this compound substrate.[2] If you observe a high signal in these wells, it confirms the presence of autofluorescence originating from your sample.[2]
Q4: What is an acceptable signal-to-background ratio for a this compound assay?
A4: While the ideal signal-to-background (S/B) ratio can vary depending on the application, a ratio of at least 3 to 5 is generally considered acceptable for most enzyme activity assays. For inhibitor screening or more sensitive applications, a higher S/B ratio of 10 or greater is desirable. It's important to optimize your assay to maximize this ratio.
Systematic Troubleshooting Workflow
High background fluorescence can be systematically diagnosed by following a logical workflow. The diagram below outlines the steps to identify and address the source of the issue.
Data Presentation: Interpreting Control Experiments
Properly designed control experiments are crucial for identifying the source of high background fluorescence. The following table provides an example of how to interpret the results from key control wells. The Relative Fluorescence Units (RFU) are illustrative and will vary depending on the instrument and assay conditions.
| Well Type | Components | Example RFU | Interpretation |
| Blank | Assay Buffer Only | 50 | Baseline instrument and buffer fluorescence. |
| Substrate Control | Assay Buffer + this compound | 500 | Indicates substrate degradation or impurity if significantly higher than the blank. |
| No-Enzyme Control | Assay Buffer + this compound + Sample (Heat-inactivated or with inhibitor) | 800 | Represents the sum of substrate background and sample autofluorescence. |
| Sample Autofluorescence | Assay Buffer + Sample (No Substrate) | 300 | Measures the intrinsic fluorescence of the biological sample. |
| Positive Control | Assay Buffer + this compound + Active Enzyme | 5000 | Represents the total signal from the enzymatic reaction. |
Experimental Protocols
Protocol 1: Determining the Source of High Background
This protocol outlines a systematic approach to pinpointing the origin of high background fluorescence.
Materials:
-
This compound substrate
-
Assay buffer
-
Purified enzyme or cell lysate
-
Enzyme inhibitor or heat source for inactivation
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare the following controls in triplicate in a 96-well plate:
-
Blank: Assay buffer only.
-
Substrate Only: Assay buffer + this compound.
-
Sample Autofluorescence: Assay buffer + sample (without substrate).
-
No-Enzyme Control: Assay buffer + this compound + inactivated sample (either by heat or with a specific inhibitor).
-
Positive Control: Assay buffer + this compound + active sample.
-
-
Incubate the plate at the optimal temperature for your enzyme for a set period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence using the appropriate excitation and emission wavelengths for AMC (typically Ex: 350-380 nm, Em: 440-460 nm).
-
Analyze the data by comparing the RFU values of the control wells as outlined in the data presentation table above.
Protocol 2: Optimizing this compound Substrate Concentration
Using an excessive concentration of the this compound substrate can lead to increased background fluorescence and substrate inhibition. This protocol helps determine the optimal substrate concentration for your assay.
Materials:
-
This compound substrate
-
Assay buffer
-
Purified enzyme
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare a serial dilution of the this compound substrate in assay buffer. The final concentrations in the wells should cover a broad range, for example, from 0.5 µM to 200 µM.
-
Add a fixed, non-limiting concentration of your enzyme to each well.
-
Include a "no-enzyme" control for each substrate concentration to measure the background fluorescence at that concentration.
-
Initiate the reaction and measure the fluorescence kinetically over time (e.g., every 1-2 minutes for 30-60 minutes) at the optimal temperature.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence from the "no-enzyme" controls.
-
Plot the initial velocity (V₀) against the substrate concentration. The resulting curve should follow Michaelis-Menten kinetics. The optimal substrate concentration is typically at or slightly above the Km value, where the reaction rate is near its maximum (Vmax).
Signaling Pathways and Experimental Workflows
The principle of the this compound assay is based on the enzymatic cleavage of a non-fluorescent substrate to release a fluorescent reporter. The following diagram illustrates this process.
References
Technical Support Center: Correcting for Autofluorescence in Gly-Phe-AMC Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing challenges related to compound autofluorescence in Gly-Phe-AMC (Glycyl-L-phenylalanyl-7-amino-4-methylcoumarin) protease assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
The this compound assay is a fluorometric method used to measure the activity of certain proteases. The substrate, this compound, is a dipeptide (Gly-Phe) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Initially, the AMC molecule is not fluorescent. When a protease cleaves the peptide bond between phenylalanine (Phe) and AMC, the free AMC is released, resulting in a measurable increase in fluorescence.[1][2] The intensity of the fluorescence is directly proportional to the protease activity.
Q2: What is autofluorescence and why is it a problem in the this compound assay?
Autofluorescence is the natural fluorescence emitted by certain molecules when they are excited by light.[3] In the context of the this compound assay, autofluorescence can be a significant source of interference. Test compounds themselves can be intrinsically fluorescent, emitting light in the same spectral region as free AMC (excitation ~360 nm, emission ~450 nm).[4] This compound-based fluorescence can be mistaken for a true enzymatic signal, leading to false-positive results (apparent activation) or masking of true inhibition.[5][6]
Q3: What are the common sources of autofluorescence in a cell-based this compound assay?
In cell-based assays, autofluorescence can originate from several sources:
-
Test Compounds: Many organic molecules used in drug screening libraries are inherently fluorescent.[5][7]
-
Endogenous Cellular Components: Cells naturally contain fluorescent molecules such as NADH, FAD, and lipofuscin.[4][7][8]
-
Cell Culture Media: Components like phenol (B47542) red and fetal bovine serum (FBS) can contribute to background fluorescence.[4][9]
-
Plastics and Labware: Certain types of microplates can have inherent fluorescence. It is recommended to use black, opaque microplates to minimize this.[10][11]
Q4: How can I determine if my test compound is autofluorescent?
To determine if a compound is autofluorescent, you should run a "compound-only" control. This involves measuring the fluorescence of the compound in the assay buffer at the same excitation and emission wavelengths used for the this compound assay, but in the absence of the enzyme and the this compound substrate. A high signal in this control well indicates that the compound itself is fluorescent.[6]
Q5: What is the difference between autofluorescence and fluorescence quenching?
Autofluorescence is the emission of light by a test compound, which adds to the total measured fluorescence and can cause false-positive signals. Fluorescence quenching, on the other hand, is the reduction of fluorescence intensity due to a variety of processes, including Förster Resonance Energy Transfer (FRET) or collisional quenching.[12] Quenching by a test compound can lead to a decrease in the fluorescence signal from the released AMC, potentially causing false-positive results for enzyme inhibition.
Troubleshooting Guides
Problem 1: High background fluorescence in "no-enzyme" control wells.
Possible Cause: This is a classic sign of interference from autofluorescent compounds or contaminated reagents.
Troubleshooting Steps:
-
Run a "Compound-Only" Control: As described in FAQ 4, measure the fluorescence of your test compound in the assay buffer without the enzyme or substrate. This will confirm if the compound is the source of the high background.
-
Check for Contaminated Reagents: Prepare a "buffer-only" control well. If this well shows high fluorescence, one of your buffer components or the water may be contaminated. Use fresh, high-purity reagents.
-
Evaluate Substrate Integrity: The this compound substrate itself can degrade over time, leading to the release of free AMC. Run a "substrate-only" control (substrate in buffer, no enzyme). If the fluorescence is high, consider using a fresh stock of the substrate.[5][13]
Problem 2: Apparent enzyme activation that cannot be confirmed by other methods.
Possible Cause: The apparent activation is likely due to the autofluorescence of the test compound, which adds to the fluorescence signal generated by the enzyme.
Troubleshooting Steps:
-
Perform a Pre-Read: Before adding the enzyme to start the reaction, read the fluorescence of the plate containing the assay buffer, substrate, and test compounds. This "pre-read" value represents the intrinsic fluorescence of the compound and can be subtracted from the final reading.
-
Spectral Scanning: If your plate reader has this capability, perform an emission scan of the wells containing the "hit" compounds. The emission spectrum of free AMC is distinct. If the spectrum from your well deviates significantly from that of an AMC standard, it indicates the presence of an interfering fluorescent compound.
Problem 3: Inconsistent or non-reproducible results.
Possible Cause: In addition to autofluorescence, the "inner filter effect" (IFE) can cause non-linear and inconsistent results, especially with highly colored or turbid samples. IFE occurs when a compound in the solution absorbs the excitation light or the emitted fluorescence, leading to an apparent decrease in the signal.
Troubleshooting Steps:
-
Measure Compound Absorbance: Scan the absorbance of your test compounds at the excitation and emission wavelengths of AMC. Significant absorbance at these wavelengths suggests a potential for the inner filter effect.
-
Dilute the Compound: If possible, test the compound at lower concentrations to minimize the inner filter effect.
-
Apply Correction Formulas: There are mathematical formulas to correct for the inner filter effect based on the absorbance of the compound at the excitation and emission wavelengths.
Data Presentation
The following table illustrates a conceptual workflow for correcting raw fluorescence data for compound autofluorescence.
| Well Content | Raw Fluorescence (RFU) | Corrected Fluorescence (RFU) | Calculation |
| Experimental (Enzyme + Substrate + Compound) | 1500 | 1000 | Experimental RFU - Compound-Only RFU |
| Positive Control (Enzyme + Substrate) | 1200 | 1150 | Positive Control RFU - Blank RFU |
| Compound-Only Control (Substrate + Compound) | 500 | N/A | Measures compound autofluorescence |
| Blank (Substrate Only) | 50 | N/A | Measures background from substrate and buffer |
Experimental Protocols
Protocol 1: Correcting for Compound Autofluorescence using a Pre-Read and Endpoint Subtraction
This protocol is suitable for endpoint assays where the reaction is stopped after a specific time.
-
Plate Setup:
-
Prepare a 96-well or 384-well black, opaque plate.
-
Add your test compounds at the desired final concentration to the "Experimental" and "Compound-Only" wells.
-
Add assay buffer to all wells.
-
Add the this compound substrate to all wells.
-
-
Pre-Read (t=0):
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to ~360 nm and the emission wavelength to ~450 nm.
-
Read the fluorescence of the entire plate. This is your "Pre-Read" or "t=0" reading.
-
-
Enzyme Reaction:
-
Add the enzyme to the "Experimental" and "Positive Control" wells to initiate the reaction.
-
Incubate the plate at the desired temperature for a set amount of time (e.g., 30-60 minutes).
-
-
Final Read (t=final):
-
After incubation, read the fluorescence of the entire plate again using the same instrument settings. This is your "Final Read."
-
-
Data Analysis:
-
For each experimental well, calculate the change in fluorescence: ΔRFU = Final Read - Pre-Read.
-
This ΔRFU represents the enzyme activity corrected for the initial fluorescence of the compound.
-
Protocol 2: Kinetic Assay with Background Subtraction
This protocol is for monitoring the reaction in real-time.
-
Plate Setup:
-
Set up your plate with "Experimental," "Positive Control," "Compound-Only," and "Blank" wells as described in Protocol 1.
-
-
Instrument Setup:
-
Set your fluorescence plate reader to kinetic mode, with readings taken at regular intervals (e.g., every 1-2 minutes).
-
Set the excitation and emission wavelengths for AMC.
-
-
Reaction Initiation and Reading:
-
Place the plate in the reader and allow it to equilibrate to the assay temperature.
-
Use an injector to add the enzyme to the "Experimental" and "Positive Control" wells, or manually add the enzyme and immediately start the kinetic read.
-
-
Data Analysis:
-
For each well, plot fluorescence versus time.
-
Determine the initial reaction velocity (slope of the linear portion of the curve) for all wells.
-
The corrected reaction velocity for each experimental well is: V_corrected = V_experimental - V_compound-only.
-
Mandatory Visualizations
Caption: Workflow for autofluorescence correction using a pre-read method.
Caption: Decision tree for identifying autofluorescence versus quenching.
References
- 1. content.abcam.com [content.abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Visualizing topical drug uptake with conventional fluorescence microscopy and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autofluorescence Imaging of Treatment Response in Neuroendocrine Tumor Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Dequenching Assay for the Activity of TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Gly-Phe-AMC Concentration for Kinetic Assays
Welcome to the technical support center for optimizing Gly-Phe-AMC concentration in kinetic assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound in kinetic assays?
A1: this compound is a fluorogenic substrate used to measure the activity of certain proteases. The substrate itself is composed of the dipeptide Glycyl-phenylalanine (Gly-Phe) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. When a protease cleaves the amide bond between the peptide and the AMC molecule, the free AMC is released, resulting in a significant increase in fluorescence. This increase in fluorescence can be monitored over time and is directly proportional to the rate of enzymatic activity.[1][2][3] The fluorescence of liberated AMC is typically measured with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1][2]
Q2: How do I determine the optimal concentration of this compound for my assay?
A2: The optimal substrate concentration is best determined by performing a substrate titration experiment. This involves measuring the initial reaction velocity at various this compound concentrations while keeping the enzyme concentration constant.[4] The goal is to find the concentration that saturates the enzyme, which is typically at or slightly above the Michaelis-Menten constant (Kₘ). For determining Kₘ and Vₘₐₓ, it is recommended to test a range of substrate concentrations from 0.2x to 5x the estimated Kₘ.[2][4] If the Kₘ is unknown, starting with a broad range, for instance from 1 µM to 200 µM, is a good approach.[5]
Q3: What is the recommended solvent and storage condition for this compound?
A3: It is highly recommended to dissolve the lyophilized this compound powder in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[1][5][6][7] This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8][9] When preparing for an assay, the DMSO stock solution is then diluted into the appropriate aqueous assay buffer.[9]
Q4: Why is an AMC standard curve necessary?
A4: An AMC standard curve is crucial for converting the measured relative fluorescence units (RFU) into the molar amount of product (AMC) formed.[2][10] This allows for the calculation of the reaction velocity in terms of moles per unit of time, which is essential for determining kinetic parameters like Vₘₐₓ and k_cat.[1][2] To generate the curve, a series of known concentrations of free AMC are prepared in the assay buffer, and their fluorescence is measured under the same conditions as the kinetic assay.[2][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal | 1. Inactive enzyme. 2. Incorrect buffer conditions (e.g., pH, ionic strength). 3. Substrate degradation. 4. Incorrect instrument settings. | 1. Ensure proper storage and handling of the enzyme. Use a positive control if available. 2. Verify that the assay buffer is optimal for the target enzyme.[9] 3. Prepare fresh substrate dilutions from a properly stored stock solution.[9] 4. Check that the fluorometer's excitation and emission wavelengths are set correctly for AMC (Ex: ~360-380 nm, Em: ~440-460 nm).[1][9] |
| High background fluorescence | 1. Autohydrolysis of the substrate. 2. Contaminated reagents or buffers. 3. Intrinsic fluorescence of the sample. | 1. Prepare fresh substrate dilutions just before use. 2. Use high-purity reagents and sterile, nuclease-free water.[4] 3. Run a "no enzyme" control to measure and subtract the background fluorescence from your experimental wells.[4] |
| Substrate precipitates upon dilution in assay buffer | 1. The hydrophobic nature of the this compound substrate. 2. Insufficient concentration of organic solvent (e.g., DMSO) in the final assay volume. 3. The pH of the assay buffer is close to the isoelectric point (pI) of the peptide. | 1. This is a common issue referred to as "crashing out".[7] 2. Ensure the final DMSO concentration is sufficient to maintain solubility, but typically should not exceed 5% as higher concentrations may inhibit the enzyme.[11] 3. Adjusting the pH of the buffer away from the pI can enhance solubility.[7] A stepwise serial dilution of the DMSO stock into the assay buffer may also help.[7] |
| Non-linear reaction progress curves | 1. Substrate depletion. 2. Enzyme instability. 3. Inner filter effect at high substrate concentrations. | 1. Use a lower enzyme concentration or a higher substrate concentration. 2. Optimize buffer conditions or add stabilizing agents. 3. The inner filter effect can occur when the substrate absorbs light at the excitation or emission wavelengths, leading to non-linear fluorescence.[12] If this is suspected, it may be necessary to correct for this effect or work at lower substrate concentrations. |
Experimental Protocols
Protocol 1: Generation of an AMC Standard Curve
This protocol is essential for converting relative fluorescence units (RFU) to the molar concentration of the product formed.[2]
Materials:
-
Free AMC fluorophore
-
Anhydrous DMSO
-
Assay Buffer (optimized for your enzyme)
-
Black 96-well or 384-well microplates[2]
-
Fluorescence microplate reader[2]
Procedure:
-
Prepare a 1 mM AMC stock solution in DMSO. Store this solution at -20°C, protected from light.[2]
-
Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0-100 µM).[2]
-
Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a black microplate in triplicate.[2]
-
Measure the fluorescence intensity using the same excitation and emission wavelengths as for the kinetic assay.[2]
-
Plot the background-corrected RFU against the corresponding AMC concentration. The slope of the resulting linear regression will be used to convert RFU/min to moles/min.[2]
Protocol 2: Determining Optimal this compound Concentration and Enzyme Kinetics
Materials:
-
Purified enzyme of interest
-
This compound
-
Anhydrous DMSO
-
Assay Buffer
-
Black 96-well microplate
-
Fluorescence microplate reader with kinetic measurement capabilities[2]
Procedure:
-
Prepare a this compound Stock Solution: Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).[5]
-
Prepare Substrate Dilutions: Create a series of serial dilutions of the this compound stock solution in your assay buffer. The final concentrations in the wells should span a range appropriate for your enzyme, for example, from 0.5 µM to 100 µM.[9]
-
Prepare Enzyme Solution: Dilute your enzyme in cold assay buffer to a concentration that provides a linear reaction rate for the duration of the assay. This may require preliminary optimization.[6][9]
-
Set up the Assay Plate:
-
Initiate the Reaction: Add an equal volume (e.g., 50 µL) of the enzyme working solution to each well to start the reaction.[4][6]
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the desired assay temperature (e.g., 37°C).[10][13] Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).[2][10]
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the fluorescence versus time plot.[1][5]
-
Convert the V₀ from RFU/min to µM/min using the slope from the AMC standard curve.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression to determine the Kₘ and Vₘₐₓ values.[1]
-
Data Presentation
Table 1: Example of AMC Standard Curve Data
| AMC Concentration (µM) | Average RFU (minus blank) |
| 0 | 0 |
| 1.56 | 512 |
| 3.13 | 1025 |
| 6.25 | 2048 |
| 12.5 | 4096 |
| 25 | 8192 |
| 50 | 16384 |
| 100 | 32768 |
Table 2: Example Kinetic Parameters for a Protease with this compound
| Parameter | Value |
| Kₘ (µM) | 25 ± 2.5 |
| Vₘₐₓ (µM/min) | 1.5 ± 0.1 |
| k_cat (s⁻¹) | 0.5 |
| k_cat/Kₘ (µM⁻¹s⁻¹) | 0.02 |
Note: These values are for illustrative purposes and will vary depending on the specific enzyme and assay conditions.
Visualizations
Caption: Workflow for kinetic analysis using this compound.
Caption: Troubleshooting logic for low or no signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Preventing Photobleaching of AMC in Fluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of 7-Amino-4-methylcoumarin (AMC) in fluorescence microscopy. Find answers to frequently asked questions and detailed troubleshooting guides to optimize your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for AMC?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like AMC, upon exposure to light. This process leads to a loss of fluorescence, which can significantly compromise the quality and quantitative accuracy of fluorescence microscopy data. For instance, what might appear as a biological change in your sample could actually be the result of the fluorophore fading.[1][2] Coumarin dyes, including AMC, are susceptible to photobleaching, particularly under intense or prolonged illumination.[1]
Q2: What are the primary factors that contribute to the photobleaching of AMC?
A2: The rate of photobleaching is influenced by several factors:
-
Excitation Light Intensity: Higher intensity light sources accelerate photobleaching.[1]
-
Duration of Exposure: Prolonged exposure to excitation light increases the likelihood of photodegradation.[1]
-
Presence of Oxygen: Molecular oxygen can react with the excited state of the fluorophore, leading to the formation of reactive oxygen species (ROS) that can destroy the dye.[1]
-
Local Environment: The pH, viscosity, and presence of other molecules in the mounting medium can affect photostability.[1][3]
Q3: How can I minimize photobleaching during my experiments?
A3: There are several strategies to reduce photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal. Neutral density filters can be employed to attenuate the light source.[2]
-
Minimize Exposure Time: Limit the sample's exposure to light by using shutters and only illuminating when acquiring an image.[2]
-
Use Antifade Reagents: Incorporate a commercially available or self-made antifade mounting medium to quench reactive oxygen species.[2]
-
Choose the Right Imaging System: Sensitive detectors can often produce high-quality images with lower excitation light levels.
Q4: Are there more photostable alternatives to AMC?
A4: Yes, while AMC is a widely used blue fluorophore, other dyes may offer better photostability for demanding applications. Alexa Fluor 350 is a common alternative with improved photostability. For nuclear staining, DAPI and Hoechst 33342 are used, with DAPI generally being more photostable. The choice of an alternative will depend on the specific experimental requirements.
Troubleshooting Guides
This section provides solutions to common problems encountered when using AMC in fluorescence microscopy.
Issue 1: Rapid Fading of AMC Signal During Imaging
| Potential Cause | Troubleshooting Steps |
| High Excitation Intensity | Reduce the laser power or lamp intensity to the minimum required for a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the light source without changing its spectral properties.[2] |
| Prolonged Exposure Time | Decrease the camera exposure time. If the signal becomes too weak, consider increasing the camera gain or using a more sensitive detector. Keep the shutter closed when not actively acquiring images.[2] |
| Presence of Oxygen | For fixed cells, use a mounting medium containing an antifade reagent to scavenge reactive oxygen species. For live-cell imaging, consider using an oxygen-scavenging system in your imaging medium. |
| Suboptimal Mounting Medium | Ensure your mounting medium has a pH between 8.0 and 9.0 for optimal AMC fluorescence.[4] Use a glycerol-based mounting medium to increase viscosity, which can sometimes reduce photobleaching. |
Issue 2: Weak or No Initial AMC Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| Incorrect Filter Set | Verify that the excitation and emission filters on the microscope are appropriate for AMC (Excitation ~350 nm, Emission ~440 nm). |
| Low Fluorophore Concentration | Ensure that the concentration of the AMC-conjugated probe is sufficient. You may need to optimize the staining concentration. |
| Quenching of Fluorescence | The local chemical environment can quench fluorescence. Ensure the mounting medium is compatible with AMC. Some antifade reagents can cause an initial drop in fluorescence intensity.[4] |
| Improper Sample Preparation | For immunofluorescence, ensure proper fixation and permeabilization to allow antibody access. Inefficient staining will result in a weak signal. |
Quantitative Data on Fluorophore Photostability
The following table summarizes the photostability of AMC and other common blue fluorophores. Direct comparative quantitative data under identical conditions is often unavailable in the literature; therefore, some values are qualitative assessments based on published observations.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Photobleaching Quantum Yield (Φb) | Photostability |
| AMC | ~350 | ~440 | Not consistently reported | Moderate |
| Alexa Fluor 350 | ~346 | ~442 | Not consistently reported | High |
| DAPI | ~358 | ~461 | Not consistently reported | High |
| Hoechst 33342 | ~350 | ~461 | Not consistently reported | Moderate to High |
Note: Photobleaching rates are highly dependent on experimental conditions such as illumination intensity, wavelength, and the local chemical environment.[5]
Experimental Protocols
Protocol 1: Immunofluorescence Staining with Minimized AMC Photobleaching
This protocol outlines the key steps for performing immunofluorescence staining on adherent cells using an AMC-conjugated secondary antibody, with an emphasis on minimizing photobleaching.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody
-
AMC-conjugated Secondary Antibody
-
Antifade Mounting Medium (e.g., homemade with n-propyl gallate or commercial)
Procedure:
-
Cell Preparation: Rinse cells twice with PBS.
-
Fixation: Incubate cells with Fixation Solution for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes.
-
Washing: Wash cells three times with PBS.
-
Blocking: Incubate cells with Blocking Buffer for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate for 1 hour at room temperature.
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the AMC-conjugated secondary antibody in Blocking Buffer. From this point on, protect the sample from light. Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash cells three times with PBS in the dark.
-
Mounting: Carefully place a drop of antifade mounting medium onto a microscope slide. Invert the coverslip with the cells onto the mounting medium.
-
Sealing: Seal the edges of the coverslip with nail polish to prevent drying.
-
Imaging: Image the sample immediately, following the best practices to minimize photobleaching (see Troubleshooting Guide).
Protocol 2: Live-Cell Imaging with an AMC-Based Reporter
This protocol provides a framework for live-cell imaging using a genetically encoded sensor or a cell-permeant dye that utilizes AMC as the fluorescent reporter, focusing on reducing phototoxicity and photobleaching.[6]
Materials:
-
Cells expressing an AMC-based sensor or loaded with an AMC-based dye
-
Live-Cell Imaging Medium (phenol red-free)
-
Environmental Chamber for the microscope (to maintain 37°C and 5% CO2)
-
Oxygen Scavenging System (optional)
Procedure:
-
Cell Preparation: Plate cells on a glass-bottom dish suitable for live-cell imaging.
-
Labeling (if applicable): If using a cell-permeant dye, incubate the cells with the dye according to the manufacturer's protocol. Wash the cells with fresh imaging medium to remove excess dye.
-
Microscope Setup: Place the dish in the environmental chamber on the microscope stage. Allow the cells to acclimatize for at least 30 minutes.
-
Locate Cells of Interest: Use transmitted light (e.g., DIC or phase contrast) to locate the cells you wish to image. This minimizes unnecessary exposure to excitation light.
-
Optimize Imaging Parameters:
-
Excitation Intensity: Set the excitation light to the lowest possible intensity that provides a detectable signal.
-
Exposure Time: Use the shortest possible exposure time. If the signal is weak, increase the camera gain.
-
Time-Lapse Imaging: Image at the largest possible time intervals that will still capture the biological process of interest.
-
-
Image Acquisition: Begin your time-lapse acquisition. Use software features that only open the shutter during image capture to minimize light exposure.
-
Cell Health Monitoring: Throughout the experiment, monitor the cells for any signs of phototoxicity, such as changes in morphology, blebbing, or cessation of normal processes like cell division. If phototoxicity is observed, further reduce the light exposure.
Visualizations
Caption: A flowchart of the immunofluorescence staining protocol.
Caption: A workflow for live-cell imaging with AMC-based reporters.
Caption: The photobleaching process and preventative measures.
References
Gly-Phe-AMC assay interference from biological samples
Welcome to the Technical Support Center for the Gly-Phe-AMC Assay. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and mitigating interference when using biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme target of the this compound substrate?
The most commonly used fluorogenic substrate, this compound, is primarily used to measure the activity of Cathepsin C , also known as Dipeptidyl Peptidase I (DPP1).[1] Cathepsin C is a lysosomal cysteine protease that sequentially removes dipepeptides from the N-terminus of protein and peptide substrates.[2][3]
Q2: What are the optimal excitation and emission wavelengths for detecting the AMC fluorophore?
The liberated 7-amino-4-methylcoumarin (B1665955) (AMC) molecule has an excitation maximum in the range of 345-360 nm and an emission maximum between 440-460 nm. It is recommended to confirm the optimal settings for your specific microplate reader and buffer conditions.
Q3: My "no-enzyme" control wells show high and increasing fluorescence. What is the likely cause?
High background fluorescence in the absence of your target enzyme strongly suggests that the this compound substrate is undergoing spontaneous, non-enzymatic hydrolysis. This can be caused by several factors:
-
Improper Storage: The substrate is sensitive to moisture and light. It should be stored at -20°C for short-term use or -80°C for long-term storage, protected from light. Aliquoting the substrate after reconstitution is recommended to avoid multiple freeze-thaw cycles.
-
Incorrect pH: The stability of the substrate is pH-dependent. Assays for Cathepsin C are typically performed at an acidic pH (e.g., pH 5.5) to mimic the lysosomal environment and ensure optimal enzyme activity and substrate stability.[4]
-
Light Exposure: During the assay, plates should be protected from light to prevent photodegradation of the substrate.
Q4: What are common sources of interference when using biological samples like plasma or cell lysates?
Biological samples introduce several potential interferents:
-
Endogenous Enzyme Activity: The sample itself contains active Cathepsin C, which will cleave the substrate. This is often the signal you wish to measure, but it's important to distinguish it from non-specific substrate cleavage.
-
Endogenous Inhibitors: Biological fluids contain natural protease inhibitors. For Cathepsin C, the most relevant are cystatins , particularly Cystatin F , which is expressed in immune cells and can inhibit Cathepsin C activity.[5][6]
-
Sample Matrix Effects: Components of the biological matrix can cause autofluorescence (intrinsic fluorescence) or signal quenching. Common culprits in plasma/serum include hemoglobin (from hemolysis), bilirubin (B190676) (from icteric samples), and lipids (from lipemic samples).[7][8]
-
Autofluorescence of Test Compounds: If screening for inhibitors, the compounds themselves may be fluorescent, leading to false-negative results (apparent lack of inhibition).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the this compound assay with biological samples.
Problem 1: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Substrate Instability/Degradation | • Run a "Substrate Only" control (assay buffer + substrate, no sample). A significant increase in fluorescence over time confirms instability. • Ensure substrate is freshly prepared, protected from light, and that the assay buffer pH is correct (typically pH 5.5 for Cathepsin C).[4] |
| Reagent or Plate Contamination | • Use high-purity, sterile reagents and water. • Use black, opaque microplates designed for fluorescence assays to minimize background and well-to-well crosstalk. |
| Autofluorescence from Sample/Compound | • Run a "Sample Only" control (assay buffer + biological sample, no substrate). • For compound screening, run a "Compound Only" control (assay buffer + compound, no enzyme or substrate). • Subtract the background fluorescence from these controls during data analysis. |
Problem 2: Low or No Signal
| Possible Cause | Recommended Solution |
| Inactive Enzyme | • Ensure proper sample handling and storage to maintain enzyme activity. Avoid repeated freeze-thaw cycles of the biological sample. • Use a positive control with known Cathepsin C activity if available. |
| Incorrect Assay Conditions | • Verify the assay buffer composition and pH are optimal for Cathepsin C (e.g., 50 mM Sodium Acetate, pH 5.5, with a reducing agent like DTT).[9] • Ensure the assay is run at the optimal temperature (typically 37°C). |
| Signal Quenching | • Perform a quenching control by adding the biological sample or test compound to a known concentration of free AMC. A decrease in fluorescence compared to the AMC-only control indicates quenching. • If quenching is observed, it may be necessary to dilute the sample or use a different assay format. |
Problem 3: High Well-to-Well Variability
| Possible Cause | Recommended Solution |
| Pipetting Errors | • Use calibrated pipettes and ensure consistent pipetting technique. • Prepare a master mix of reagents to add to the wells to minimize variations. |
| Temperature Fluctuations | • Pre-incubate all reagents and the microplate at the assay temperature before starting the reaction. • Ensure the plate reader's incubation chamber maintains a stable temperature. |
| Incomplete Mixing | • Gently mix the contents of the wells after adding each reagent, avoiding bubbles. An orbital shaker can be used. |
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common this compound assay issues.
Quantitative Data Summary
Table 1: Common Inhibitors of Cathepsin C
This table provides IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values for common cysteine protease inhibitors against Cathepsin C. These can be used as positive controls for inhibition assays.
| Inhibitor | Type | Target(s) | Reported IC₅₀ / Kᵢ (nM) | Notes |
| E-64 | Irreversible Covalent | Pan-Cysteine Protease | ~6,000 nM for parasite Cathepsin B, but potent against mammalian cathepsins.[10] | A general cysteine protease inhibitor, often used as a control. Less potent for Cathepsin B compared to other cathepsins.[10] |
| Cystatin F (truncated) | Reversible, Tight-binding | Cathepsin C, L | 34 ± 4 nM | A key endogenous inhibitor.[6] The full-length form is a poor inhibitor (IC₅₀ > 1 µM).[6] |
| Cathepsin C-IN-5 | Reversible | Selective for Cathepsin C | 59.9 nM | Highly selective over Cathepsins L, S, B, and K (>5 µM).[11] |
| BI-9740 | Reversible | Selective for Cathepsin C | 2.6 nM (rat) | Potent inhibitor used in in-vivo studies.[1] |
| AZD7986 | Reversible Nitrile | Selective for Cathepsin C | pIC₅₀ = 8.4 (~4 nM) | Potent and selective inhibitor. |
Table 2: Potential Interference from Biological Sample Components
While specific interference thresholds are assay- and instrument-dependent, this table provides an overview of common interferents in plasma/serum and recommended actions.
| Interferent | Source in Sample | Type of Interference | Recommended Action |
| Cystatins (Cystatin C, F) | Endogenous proteins in plasma and cells | Enzymatic Inhibition | • Be aware of their presence. • Sample dilution may reduce their effect. • Typical serum Cystatin C levels are ~0.60 - 1.25 mg/L. |
| Hemoglobin | Hemolysis (ruptured red blood cells) | Spectral Interference (absorbs light, causing inner filter effect) | • Avoid hemolyzed samples. Centrifuge samples properly. • Interference can occur at Hb concentrations >1.5-1.8 g/L in some assays.[8] |
| Bilirubin | Icteric samples (liver dysfunction) | Spectral Interference (absorbs light, potential quenching) | • Avoid icteric samples. • Significant interference may not occur until >30 mg/dL in some assays.[8] |
| Lipids | Lipemic samples (high triglycerides) | Light Scattering | • Avoid lipemic samples (e.g., from non-fasting subjects). • High-speed centrifugation or lipid-clearing agents may be used, but must be validated. |
Experimental Protocols & Methodologies
Protocol 1: General Cathepsin C Activity Assay in Biological Samples
This protocol provides a framework for measuring Cathepsin C activity. It should be optimized for your specific sample type and plate reader.
Materials:
-
Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5. Prepare fresh.[4][9]
-
Substrate Stock: 10 mM this compound in DMSO. Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute Substrate Stock to 200 µM (2X final concentration) in Assay Buffer just before use.
-
AMC Standard: 1 mM AMC in DMSO for standard curve.
-
Biological Sample: Cell lysate, tissue homogenate, plasma, or serum. Keep on ice.
-
Inhibitor Control (Optional): E-64 or a specific Cathepsin C inhibitor.
-
Plate: 96-well or 384-well solid black plate.
Procedure:
-
Prepare AMC Standard Curve:
-
Create a serial dilution of the AMC standard in Assay Buffer (e.g., 0 to 20 µM).
-
Add 100 µL of each concentration to wells in duplicate.
-
Read fluorescence (Ex: 350-360 nm, Em: 450-460 nm) to generate a standard curve for converting RFU to pmol of AMC.
-
-
Sample Preparation:
-
Cell/Tissue Lysates: Homogenize in a suitable lysis buffer (non-denaturing, without protease inhibitors that target cysteine proteases). Centrifuge to pellet debris and collect the supernatant. Determine protein concentration (e.g., BCA assay).
-
Plasma/Serum: Use directly or dilute in Assay Buffer. A starting dilution of 1:10 to 1:20 is recommended to reduce matrix effects.
-
-
Assay Plate Setup (50 µL final volume per well):
-
Sample Wells: 25 µL of diluted biological sample.
-
No-Enzyme Control: 25 µL of sample dilution buffer.
-
Sample Background Control: 25 µL of diluted biological sample (add 25 µL of Assay Buffer instead of substrate later).
-
Inhibitor Control (Optional): 25 µL of diluted biological sample pre-incubated with inhibitor for 15-30 min.
-
-
Reaction Initiation and Measurement:
-
Pre-warm the plate and reagents to 37°C.
-
Initiate the reaction by adding 25 µL of the 2X Substrate Working Solution to all wells except the Sample Background Control wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence kinetically every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Subtract the fluorescence of the "No-Enzyme Control" from all wells.
-
For each sample, plot RFU vs. time. Determine the initial reaction velocity (V₀) from the linear portion of the slope (RFU/min).
-
Use the AMC standard curve to convert V₀ from RFU/min to pmol/min.
-
Normalize the activity to the amount of protein added (e.g., pmol/min/mg protein).
Experimental Workflow Diagram
Caption: General experimental workflow for the Cathepsin C fluorometric assay.
Signaling Pathway Visualization
Cathepsin C plays a critical role in the activation of serine proteases within immune cells, which are central to inflammatory responses.
Cathepsin C Activation and Downstream Effects
Cathepsin C itself is synthesized as an inactive zymogen (pro-Cathepsin C) and requires proteolytic processing by other cathepsins, such as Cathepsin S and L, to become active.[12][13] Once active, its primary role is to activate neutrophil serine proteases (NSPs).[13][14]
Caption: Activation of Cathepsin C and its role in activating downstream proteases.
References
- 1. rndsystems.com [rndsystems.com]
- 2. E 64 | Cathepsin | Tocris Bioscience [tocris.com]
- 3. scbt.com [scbt.com]
- 4. Optimization of hemolysis, icterus and lipemia interference thresholds for 35 clinical chemistry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Cystatin F is a cathepsin C-directed protease inhibitor regulated by proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of hemolysis, icterus and lipemia interference thresholds for 35 clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of hemolysis, bilirubin, and lipemia interference on coagulation tests detected by two analytical systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. E-64, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]
- 12. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. oaepublish.com [oaepublish.com]
Impact of pH on Gly-Phe-AMC substrate stability and enzyme activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the fluorogenic substrate, Gly-Phe-AMC (Glycyl-L-phenylalanyl-7-amino-4-methylcoumarin). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enzymatic assays, with a particular focus on the impact of pH on substrate stability and enzyme activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for using this compound?
A1: There is no single optimal pH for this compound itself. The optimal pH is determined by the specific enzyme being assayed. Each enzyme has a characteristic pH at which it exhibits maximum activity. For instance, chymotrypsin, which cleaves after phenylalanine, generally has an optimal pH in the range of 7.5 to 8.5. It is crucial to determine the optimal pH for your specific enzyme under your experimental conditions.
Q2: How does pH affect the stability of the this compound substrate?
A2: The stability of the this compound substrate is influenced by pH due to the potential for non-enzymatic hydrolysis of the peptide bond between glycine (B1666218) and phenylalanine, and more critically, the amide bond between phenylalanine and AMC. Generally, peptide bonds are more susceptible to hydrolysis at acidic and alkaline pH, with greater stability typically observed around neutral pH. Spontaneous hydrolysis of the Phe-AMC bond can lead to the release of the fluorophore, AMC, resulting in high background fluorescence.
Q3: What are the excitation and emission wavelengths for the AMC fluorophore?
A3: The liberated 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore has an excitation maximum in the range of 360-380 nm and an emission maximum in the range of 440-460 nm.
Q4: My "no-enzyme" control shows high background fluorescence. What are the possible causes?
A4: High background fluorescence in the absence of an enzyme is a common issue and can be attributed to several factors:
-
Substrate Instability: The this compound may be undergoing spontaneous hydrolysis at the assay pH.
-
Contaminated Reagents: Buffers, water, or other assay components may be contaminated with fluorescent compounds or other proteases.
-
Substrate Purity: The this compound stock may contain free AMC as an impurity.
-
Autofluorescence: Components of the assay mixture, such as media or serum, may exhibit intrinsic fluorescence.
Please refer to the Troubleshooting Guide for detailed solutions.
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background can mask the true enzymatic signal, leading to inaccurate results. Use the following workflow to diagnose and resolve this issue.
Troubleshooting Workflow for High Background Fluorescence
Caption: Workflow to troubleshoot high background fluorescence.
Issue 2: Low or No Enzyme Activity
A lack of signal can indicate a problem with the enzyme or the assay conditions.
| Possible Cause | Recommended Solution |
| Suboptimal pH | The assay pH is outside the optimal range for the enzyme. Perform a pH optimization experiment as detailed in the Experimental Protocols section. |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Use a fresh enzyme stock and ensure it has been stored at the correct temperature (typically -80°C). Avoid multiple freeze-thaw cycles. |
| Presence of Inhibitors | Assay components (e.g., high salt concentrations, certain buffer species) may be inhibiting the enzyme. Review the literature for known inhibitors of your enzyme. |
| Incorrect Substrate Concentration | The substrate concentration may be too low. Determine the enzyme's Michaelis-Menten constant (Km) to use an appropriate substrate concentration (typically at or above Km). |
Experimental Protocols
Protocol 1: Determining the pH Stability of this compound
This protocol allows for the assessment of the non-enzymatic hydrolysis of this compound at different pH values.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A series of buffers covering the desired pH range (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, Tris for pH 7.5-9, glycine-NaOH for pH 9-11)
-
96-well, black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of this compound in each buffer to the final assay concentration.
-
Add the solutions to triplicate wells of the 96-well plate.
-
Include a "buffer only" control for each pH to measure the background fluorescence of the buffer itself.
-
Incubate the plate at the desired assay temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 2 hours) using excitation at ~370 nm and emission at ~450 nm.
-
Plot the fluorescence intensity versus time for each pH. A significant increase in fluorescence over time indicates substrate instability at that pH.
Data Presentation: Substrate Stability at Various pH Values
| pH | Buffer System | Average Rate of Non-Enzymatic Hydrolysis (RFU/min) | Stability Assessment |
| 4.0 | Citrate | User-determined value | e.g., Low, Moderate, High Instability |
| 5.0 | Citrate | User-determined value | e.g., Low, Moderate, High Instability |
| 6.0 | Phosphate | User-determined value | e.g., Low, Moderate, High Instability |
| 7.0 | Phosphate | User-determined value | e.g., Low, Moderate, High Instability |
| 8.0 | Tris-HCl | User-determined value | e.g., Low, Moderate, High Instability |
| 9.0 | Glycine-NaOH | User-determined value | e.g., Low, Moderate, High Instability |
| 10.0 | Glycine-NaOH | User-determined value | e.g., Low, Moderate, High Instability |
Protocol 2: Determining the Optimal pH for Enzyme Activity
This protocol outlines the steps to identify the pH at which your enzyme exhibits the highest activity with the this compound substrate.
Workflow for pH Optimization of Enzyme Activity
Caption: Experimental workflow for determining optimal enzyme pH.
Data Presentation: Enzyme Activity Profile
| pH | Buffer System | Initial Velocity (V₀) (RFU/min) | Relative Activity (%) |
| 4.0 | Citrate | User-determined value | Calculated |
| 5.0 | Citrate | User-determined value | Calculated |
| 6.0 | Phosphate | User-determined value | Calculated |
| 7.0 | Phosphate | User-determined value | Calculated |
| 8.0 | Tris-HCl | User-determined value | Calculated |
| 9.0 | Glycine-NaOH | User-determined value | Calculated |
| 10.0 | Glycine-NaOH | User-determined value | Calculated |
Note: The relative activity is calculated by normalizing the initial velocity at each pH to the maximum initial velocity observed.
By following these guidelines and protocols, researchers can effectively troubleshoot their this compound based assays and ensure the generation of accurate and reproducible data.
Reducing signal variability in 96-well plate-based Gly-Phe-AMC assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and reduce signal variability in 96-well plate-based Gly-Phe-AMC assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing potential causes and their solutions.
High Background Fluorescence
Q1: Why is my background fluorescence signal excessively high?
High background fluorescence can mask the true signal from enzymatic activity, reducing the assay's sensitivity and dynamic range.
-
Possible Causes & Solutions
| Cause | Solution |
| Autofluorescence of samples/compounds | Run a control with your sample or compound in the assay buffer without the this compound substrate to quantify its intrinsic fluorescence. Subtract this value from your experimental wells.[1] |
| Contaminated reagents or buffer | Use high-purity water and fresh buffer components. Filter-sterilize buffers if necessary.[1] |
| Substrate degradation | The this compound substrate can degrade over time, leading to the release of free AMC. Avoid repeated freeze-thaw cycles of the fluorescent substrate.[1] Aliquot the substrate upon receipt and store it protected from light at -20°C or -80°C.[1][2] Do not use a substrate that has been stored for extended periods after reconstitution.[1] |
| Excessive reagent concentrations | Optimize the concentrations of both the enzyme and the this compound substrate. High concentrations can lead to non-specific signal.[1] |
| Inappropriate microplate choice | Use black opaque microplates for fluorescence assays to minimize background and prevent crosstalk between wells.[3][4][5] |
Low Fluorescence Signal
Q2: My fluorescence signal is weak or indistinguishable from the blank. What could be the issue?
A weak signal can prevent accurate measurement of enzyme activity.
-
Possible Causes & Solutions
| Cause | Solution |
| Low enzyme activity | Increase the enzyme concentration.[1] Ensure the enzyme has been stored correctly (typically at -80°C in a suitable buffer) and has not undergone multiple freeze-thaw cycles.[1][6] |
| Suboptimal assay conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme.[1][6] The assay buffer should not contain components that inhibit enzyme activity.[1] |
| Incorrect instrument settings | Ensure the excitation and emission wavelengths are set correctly for AMC (typically Ex/Em = 360/460 nm).[7][8] Optimize the gain setting on the plate reader to amplify the signal without causing saturation.[3][9] |
| Insufficient incubation time | For endpoint assays, ensure the incubation time is long enough for a detectable amount of product to be formed. For kinetic assays, ensure you are measuring within the linear range of the reaction.[7] |
| Enzyme instability | Keep the enzyme on ice during preparation. Some enzymes are unstable at low concentrations or when stored in certain buffers.[1] |
High Well-to-Well Variability
Q3: I'm observing significant variability between my replicate wells. How can I improve consistency?
High variability can make it difficult to obtain reproducible and statistically significant results.
-
Possible Causes & Solutions
| Cause | Solution |
| Pipetting errors | Inconsistent pipetting is a major source of variability.[4][10] Use calibrated multichannel pipettes for better consistency.[4][10] Ensure there are no air bubbles in the wells.[4] |
| Edge effects | The outer wells of a 96-well plate are more prone to evaporation and temperature fluctuations, leading to variability.[11][12][13][14] To mitigate this, you can avoid using the outer wells or fill them with sterile water or buffer to create a humidity barrier.[13][14] |
| Temperature gradients | Allow the plate and all reagents to equilibrate to the reaction temperature before starting the assay.[1] Avoid placing the plate on a cold or hot surface for extended periods.[1] |
| Inconsistent mixing | Ensure thorough mixing of reagents in each well without causing cross-contamination. |
| Uneven cell distribution (for cell-based assays) | If working with adherent cells, ensure an even distribution of cells across the well bottom.[3] Some plate readers have well-scanning features that can help correct for heterogeneous signal distribution.[3][5] |
Experimental Protocols
Standard this compound Protease Assay Protocol
This protocol provides a general workflow. Specific volumes, concentrations, and incubation times should be optimized for your particular enzyme and experimental conditions.[1]
Materials:
-
Purified enzyme or cell lysate
-
This compound substrate stock solution (e.g., 10 mM in DMSO)[15]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)[7]
-
Enzyme inhibitor (optional, for negative control)
-
Fluorescence microplate reader[7]
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Add your enzyme dilution or cell lysate to the wells of the 96-well plate.
-
For negative controls, pre-incubate the enzyme with an inhibitor for 15-30 minutes at 37°C.[7]
-
Include blank wells containing only Assay Buffer.[7]
-
Adjust the volume in each well with Assay Buffer to a pre-initiation volume (e.g., 90 µL).
-
-
Reaction Initiation:
-
Initiate the reaction by adding the this compound working solution to all wells (e.g., 10 µL for a final volume of 100 µL).[7]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[7]
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~360-380 nm, Emission: ~440-460 nm).[7][15]
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the fluorescence.[7]
-
-
Data Analysis:
Visual Guides
Signaling Pathway: this compound Cleavage
Caption: Enzymatic cleavage of this compound releases fluorescent AMC.
Experimental Workflow
Caption: A typical workflow for a 96-well plate-based this compound assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results - Blogs - News [pekybio.com]
- 5. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. goldbio.com [goldbio.com]
- 11. biospherix.com [biospherix.com]
- 12. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
Dealing with inner filter effect in Gly-Phe-AMC fluorescence measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gly-Phe-AMC fluorogenic substrates. The focus is on identifying and mitigating the inner filter effect (IFE) to ensure accurate and reproducible fluorescence measurements.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my fluorescence signal not linear as I increase the concentration of my enzyme or substrate?
Non-linear fluorescence signals, often appearing as a plateau or even a decrease at higher concentrations, are a classic indicator of the inner filter effect (IFE).[1][2] This phenomenon occurs when components in the sample absorb the excitation light and/or the emitted fluorescence, leading to an artificially low signal.[3] At high concentrations, the sample's absorbance increases, exacerbating this effect.[1]
Q2: How can I determine if the inner filter effect is impacting my this compound assay?
The most straightforward method is to measure the absorbance of your sample at both the excitation and emission wavelengths for 7-amino-4-methylcoumarin (B1665955) (AMC), the fluorescent product.[4] For AMC, the excitation maximum is around 340-350 nm and the emission maximum is around 440-460 nm.[5][6]
-
Rule of Thumb: If the total absorbance at either wavelength is greater than 0.1, the inner filter effect is likely to be significant.[1] Even at an absorbance of 0.06, the error in fluorescence intensity can be around 8%, increasing to over 10% at an absorbance of 0.1.[7][8]
Q3: My absorbance values are high. What is the first thing I should try to correct for the inner filter effect?
The simplest and most common method to reduce the inner filter effect is sample dilution.[9] By diluting your samples, you decrease the concentration of absorbing molecules, thereby reducing the overall absorbance of the solution. However, ensure that after dilution, your signal remains strong enough for reliable detection.
Q4: Dilution isn't practical for my experiment. Are there other ways to correct for the inner filter effect?
Yes, if dilution is not a viable option, you can apply a mathematical correction. This involves measuring the absorbance of the sample at the excitation (A_ex) and emission (A_em) wavelengths and using a formula to calculate the corrected fluorescence (F_corr).[4]
A commonly used correction formula is: F_corr = F_obs * 10^((A_ex + A_em)/2)
Where:
-
F_corr is the corrected fluorescence intensity.
-
F_obs is the observed (measured) fluorescence intensity.
-
A_ex is the measured absorbance at the excitation wavelength.
-
A_em is the measured absorbance at the emission wavelength.
Q5: Could other components in my assay buffer be causing the inner filter effect?
Absolutely. Any component in your assay well that absorbs light at the excitation or emission wavelengths can contribute to the inner filter effect. This includes buffers, additives, and the test compounds themselves, which are often colored. It is crucial to measure the absorbance of the complete assay mixture.[4]
Q6: What are the consequences of not correcting for the inner filter effect in my this compound assay?
Ignoring the inner filter effect can lead to a significant underestimation of enzymatic activity.[4] In kinetic studies, this can result in inaccurate calculations of important parameters like K_m and k_cat. For drug discovery applications, it can lead to an incorrect assessment of a compound's potency, potentially causing promising candidates to be overlooked.[4]
Experimental Protocols
Protocol 1: Screening for Inner Filter Effect
This protocol helps determine if IFE is a concern in your specific experimental setup.
-
Prepare Samples: Prepare your complete assay mixture, including buffer, this compound substrate, and any test compounds, but excluding the enzyme.
-
Measure Absorbance: Using a spectrophotometer or a microplate reader with absorbance capabilities, measure the absorbance of each sample at the excitation wavelength (~350 nm) and the emission wavelength (~440 nm) for AMC.
-
Analyze Data: Review the absorbance values.
| Absorbance Value (at λ_ex or λ_em) | Potential Impact on Fluorescence | Recommended Action |
| < 0.05 | Minimal IFE; likely negligible. | Proceed with fluorescence measurement. |
| 0.05 - 0.1 | Moderate IFE; may introduce error.[7] | Consider dilution or mathematical correction. |
| > 0.1 | Significant IFE; data is likely skewed.[1] | Dilution or mathematical correction is necessary. |
Protocol 2: Mathematical Correction of Fluorescence Data
This protocol details the steps to correct your fluorescence readings for the inner filter effect.
-
Acquire Data: In a single experiment, measure both the fluorescence intensity (F_obs) and the absorbance at the excitation (A_ex) and emission (A_em) wavelengths for each well. Modern plate readers can often perform both measurements on the same plate.
-
Set up Calculation: In your data analysis software (e.g., spreadsheet program), create columns for F_obs, A_ex, and A_em.
-
Apply Correction Formula: Create a new column for the corrected fluorescence (F_corr). Apply the following formula to each sample: F_corr = F_obs * 10^((A_ex + A_em)/2)
-
Analyze Corrected Data: Use the F_corr values for all subsequent analyses, such as plotting kinetic curves or calculating IC50 values. This corrected data will more accurately reflect the true enzymatic activity.
Visual Guides
References
- 1. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 2. echemi.com [echemi.com]
- 3. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. orb.binghamton.edu [orb.binghamton.edu]
- 7. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Gly-Phe-AMC substrate quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental use of the fluorogenic substrate Gly-Phe-AMC (Glycyl-L-phenylalanyl-7-amino-4-methylcoumarin).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorogenic dipeptide substrate used to assay the activity of certain proteases.[1][2] It consists of a glycine (B1666218) and a phenylalanine residue linked to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC). When the amide bond between the phenylalanine and AMC is cleaved by an enzyme, the highly fluorescent AMC molecule is released.[2] The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for detecting AMC release?
A2: The liberated 7-amino-4-methylcoumarin (AMC) is typically detected using an excitation wavelength in the range of 360-380 nm and an emission wavelength of approximately 460 nm.[3][4]
Q3: How should I properly store this compound and its stock solutions?
A3: Proper storage is critical to prevent substrate degradation. For the solid (powder) form, store it desiccated and protected from light at -20°C for up to one year, or at -80°C for up to two years.[1] Once reconstituted into a stock solution (typically in DMSO), it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months, sealed and protected from light.[1][5]
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water.[1][6] Therefore, a concentrated stock solution should be prepared in high-quality, anhydrous DMSO.
Quality Control and Purity Assessment
Ensuring the purity and identity of this compound is crucial for obtaining accurate and reproducible experimental results. The primary methods for quality control are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Electrospray Ionization Mass Spectrometry (ESI-MS) for identity confirmation.
Data Summary: Physicochemical & QC Parameters
| Parameter | Specification | Reference |
| Molecular Formula | C₂₁H₂₁N₃O₄ | [1] |
| Molecular Weight | 379.41 g/mol | [1] |
| Appearance | White to off-white solid | [1][7] |
| Purity (by HPLC) | Typically ≥98% | [1] |
| Excitation Wavelength | ~380 nm | [3][4] |
| Emission Wavelength | ~460 nm | [3][4] |
| Storage (Solid) | -20°C (1 year) or -80°C (2 years), desiccated, protect from light | [1] |
| Storage (Solution) | -20°C (1 month) or -80°C (6 months), in aliquots, protect from light | [1] |
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This protocol outlines a standard method for determining the purity of this compound using RP-HPLC.
1. Materials:
- This compound sample
- HPLC-grade water
- HPLC-grade acetonitrile (B52724) (ACN)
- Trifluoroacetic acid (TFA), LC-MS grade
- C18 reverse-phase column (e.g., 4.6 x 250 mm)
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
- Filter and degas both mobile phases before use.[8]
3. Sample Preparation:
- Dissolve the lyophilized this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter to remove particulates.[8]
4. HPLC Conditions:
- Column: C18 reverse-phase
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm (for the peptide bond) and 254 nm (for the Phe residue).[9]
- Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
- Injection Volume: 10 µL
5. Data Analysis:
- Integrate all peaks in the resulting chromatogram.
- Calculate the purity by dividing the area of the main product peak by the total area of all peaks, expressed as a percentage.[8]
Protocol 2: Identity Confirmation by ESI-MS
This protocol uses Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the substrate.
1. Sample Preparation:
- Prepare a working solution of this compound at approximately 1-10 µM.
- The recommended solvent is a mixture of 50:50 (v/v) acetonitrile and water containing 0.1% formic acid to facilitate protonation.[10]
2. Mass Spectrometry Analysis:
- Calibrate the mass spectrometer using a known standard.
- Infuse or inject the sample into the ESI source.
- Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 100-1000).
3. Data Analysis:
- Identify the protonated molecular ion peak ([M+H]⁺).
- Compare the observed monoisotopic mass with the theoretical calculated mass for this compound (C₂₁H₂₁N₃O₄, Theoretical [M+H]⁺ = 380.1605).
Protocol 3: General Fluorometric Enzyme Assay
This protocol provides a general framework for measuring enzyme activity in a 96-well plate format.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer optimal for the specific enzyme's activity (consider pH, ionic strength, and any required cofactors).
- Enzyme Solution: Dilute the enzyme to the desired working concentration in cold assay buffer immediately before use. Keep on ice.
- Substrate Working Solution: Dilute the this compound stock solution (in DMSO) into the assay buffer to the final desired concentration (e.g., 2X the final assay concentration). Protect from light.
- AMC Standard Curve: Prepare a series of dilutions of free AMC in assay buffer (e.g., 0-25 µM) to convert relative fluorescence units (RFU) to the amount of product formed.
2. Assay Procedure:
- Plate Setup: Use a black, flat-bottom 96-well plate to minimize background fluorescence.[11]
- Add 50 µL of the enzyme solution to the appropriate wells.
- Include controls:
- Negative Control (No Enzyme): 50 µL of assay buffer.
- Blank (Substrate Only): To measure non-enzymatic hydrolysis.
- Positive Control (if available): A known active enzyme.
- Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
- Initiate Reaction: Add 50 µL of the 2X substrate working solution to all wells.
- Read Fluorescence: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds) for 15-60 minutes using excitation at ~380 nm and emission at ~460 nm.[4]
3. Data Analysis:
- Subtract the background fluorescence from the "no enzyme" control wells.
- Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
- Use the AMC standard curve to convert the rate from RFU/min to µmol/min.
Troubleshooting Guide
// Nodes Start [label="Problem Encountered", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HighBg [label="High Background\nFluorescence?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; NoSignal [label="No or Low Signal?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; NonLinear [label="Non-Linear\nKinetics?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// High Background Causes & Solutions SubstrateDeg [label="Cause: Substrate Degradation\n(Hydrolysis, Light Exposure)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol1_Bg [label="Solution:\n- Aliquot substrate stock\n- Store at -80°C, protected from light\n- Prepare working solution fresh", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Autofluor [label="Cause: Autofluorescence\n(Buffer, Plate, Compounds)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol2_Bg [label="Solution:\n- Use black microplates\n- Check buffer components for fluorescence\n- Run 'compound-only' controls", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// No Signal Causes & Solutions EnzymeIssue [label="Cause: Inactive/Inhibited Enzyme", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol1_NoSig [label="Solution:\n- Verify enzyme storage & activity\n- Check for inhibitors in sample (e.g., EDTA)\n- Optimize enzyme concentration", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InstrumentIssue [label="Cause: Incorrect Instrument Settings", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol2_NoSig [label="Solution:\n- Confirm Ex/Em wavelengths (~380/460 nm)\n- Optimize gain/sensitivity setting", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolubilityIssue [label="Cause: Substrate Precipitation", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol3_NoSig [label="Solution:\n- Ensure final DMSO concentration is sufficient\n- Prepare substrate dilution just before use", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Non-Linear Causes & Solutions SubstrateDep [label="Cause: Substrate Depletion", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol1_NonLin [label="Solution:\n- Lower enzyme concentration\n- Use initial linear phase for rate calculation", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EnzymeInstab [label="Cause: Enzyme Instability", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol2_NonLin [label="Solution:\n- Reduce incubation time or temperature\n- Check buffer for stability (pH, cofactors)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> HighBg; Start -> NoSignal [style=invis]; Start -> NonLinear [style=invis]; {rank=same; HighBg; NoSignal; NonLinear;} HighBg -> NoSignal -> NonLinear [style=invis, constraint=false];
HighBg -> SubstrateDeg [label="Yes"]; SubstrateDeg -> Sol1_Bg; HighBg -> Autofluor [label="Yes"]; Autofluor -> Sol2_Bg;
NoSignal -> EnzymeIssue [label="Yes"]; EnzymeIssue -> Sol1_NoSig; NoSignal -> InstrumentIssue [label="Yes"]; InstrumentIssue -> Sol2_NoSig; NoSignal -> SolubilityIssue [label="Yes"]; SolubilityIssue -> Sol3_NoSig;
NonLinear -> SubstrateDep [label="Yes"]; SubstrateDep -> Sol1_NonLin; NonLinear -> EnzymeInstab [label="Yes"]; EnzymeInstab -> Sol2_NonLin; } A troubleshooting workflow for common assay issues.
Detailed Troubleshooting Q&A
Q: My "no-enzyme" control wells show high and/or increasing fluorescence. What is the cause?
A: This indicates non-enzymatic hydrolysis or contamination.
-
Substrate Degradation: The this compound substrate can degrade if stored improperly (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C instead of -80°C, exposure to light).[5] This releases free AMC, causing high background. Always aliquot stock solutions and protect them from light.
-
Substrate Impurity: The substrate may contain trace amounts of free AMC from synthesis or degradation during shipping.[5] Running a "substrate-only" control can measure the rate of spontaneous hydrolysis under your assay conditions.[11]
-
Contamination: Ensure all reagents, buffers, and water are of high purity and free from contaminating proteases.[5]
Q: I am not seeing any signal, or the signal is much lower than expected. Why?
A: This can be due to issues with the enzyme, the substrate, or the instrument settings.
-
Low Enzyme Activity: The enzyme may have lost activity due to improper storage or handling. Keep enzymes on ice and avoid multiple freeze-thaw cycles.[12] Titrate the enzyme concentration to find an optimal level that gives a robust signal.[11]
-
Inhibitors: Your sample or buffer may contain enzyme inhibitors (e.g., EDTA for metalloproteases).[12]
-
Substrate Solubility: Although the stock is in DMSO, the substrate can precipitate when diluted into an aqueous assay buffer. Ensure the final DMSO concentration is sufficient to maintain solubility (typically 1-5%) but not high enough to inhibit the enzyme.[6]
-
Incorrect Instrument Settings: Verify that the fluorometer is set to the correct excitation (~380 nm) and emission (~460 nm) wavelengths.[12] Also, optimize the instrument's gain setting to ensure the signal is amplified correctly without saturating the detector.[12]
Q: My reaction rate is initially linear but then slows down or plateaus. What is happening?
A: This non-linear kinetic profile is common and can be caused by several factors.
-
Substrate Depletion: At high enzyme concentrations or over long incubation times, the substrate is consumed, causing the reaction rate to decrease as predicted by Michaelis-Menten kinetics.[11] To resolve this, lower the enzyme concentration or use only the initial linear phase of the reaction to calculate the velocity.
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to the incubation conditions (e.g., temperature, pH).[11] Consider running the assay at a lower temperature or for a shorter duration.
-
Product Inhibition: In some cases, the released AMC product can inhibit the enzyme at high concentrations.
Visualization of Experimental Workflows
// Nodes start [label="Start: Receive\nthis compound Lot", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_sample [label="Prepare Stock Solution\n(e.g., 10 mM in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="Purity Assessment:\nRP-HPLC", shape=hexagon, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms (B15284909) [label="Identity Confirmation:\nESI-MS", shape=hexagon, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purity [label="Purity > 98%?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_mass [label="Mass Correct?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; pass [label="QC Passed:\nRelease for Assay Use", shape=box, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="QC Failed:\nContact Supplier", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> prep_sample; prep_sample -> hplc; prep_sample -> ms; hplc -> check_purity; ms -> check_mass; check_purity -> check_mass [label="Yes"]; check_purity -> fail [label="No"]; check_mass -> pass [label="Yes"]; check_mass -> fail [label="No"]; } A standard workflow for quality control of this compound.
// Nodes start [label="Start: Assay Setup", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_reagents [label="Prepare Reagents:\n- Assay Buffer\n- Enzyme Dilution\n- Substrate Working Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; plate_setup [label="Plate Setup (96-well black):\n- Add Enzyme/Controls\n- Pre-incubate at Temp.", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate [label="Initiate Reaction:\nAdd Substrate Solution", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; read_plate [label="Kinetic Read:\nMeasure Fluorescence\n(Ex: ~380nm, Em: ~460nm)", shape=parallelogram, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Data Analysis:\n- Calculate Initial Velocity (V₀)\n- Use AMC Standard Curve", shape=hexagon, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Result: Enzyme Activity", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> prep_reagents; prep_reagents -> plate_setup; plate_setup -> initiate; initiate -> read_plate; read_plate -> analyze; analyze -> end; } A general workflow for a fluorometric enzyme assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CheMondis Marketplace [chemondis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Selection of appropriate controls for Gly-Phe-AMC enzymatic assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gly-Phe-AMC and similar fluorogenic substrates in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a this compound enzymatic assay, particularly for inhibitor screening?
A1: A robust enzymatic assay with this compound requires several types of controls to ensure the validity of the results. These include:
-
Positive Control: An inhibitor known to be effective against the enzyme of interest. This control validates that the assay can detect inhibition. For instance, in a Dipeptidyl Peptidase IV (DPP-IV) assay, well-characterized inhibitors like Sitagliptin or Vildagliptin can be used.[1]
-
Negative (Vehicle) Control: This consists of all reaction components except the test inhibitor, to which the vehicle (the solvent used to dissolve the test compounds, e.g., DMSO) is added. This control establishes the baseline of maximum enzyme activity.[1]
-
Blank (No Enzyme) Control: This well contains the assay buffer and substrate but no enzyme. It is used to measure the background fluorescence of the substrate and buffer, which should be subtracted from all other readings.[1]
-
Inactive Compound Control (Optional): A compound that is structurally similar to the test compound but is known to have no inhibitory effect on the enzyme. This can help identify any non-specific effects of the compound's chemical structure.[1]
Q2: My negative control shows high fluorescence, almost as high as my positive control. What could be the issue?
A2: High background fluorescence in the negative control can be due to several factors:
-
Substrate Instability: The this compound substrate may be degrading spontaneously, releasing the fluorescent AMC molecule without enzymatic activity. Ensure the substrate is stored correctly, protected from light, and that the assay buffer pH is appropriate.
-
Contamination: The reagents, particularly the assay buffer or substrate solution, might be contaminated with a protease that can cleave the substrate. Using fresh, sterile-filtered solutions can help mitigate this.
-
Autofluorescence of Test Compounds: If you are screening compounds, the compounds themselves might be fluorescent at the excitation and emission wavelengths used for AMC (typically around 350-380 nm for excitation and 450-465 nm for emission).[1][2] It is crucial to measure the fluorescence of the compounds in the assay buffer without the enzyme or substrate.
Q3: The signal from my positive control inhibitor is not showing significant inhibition. What should I check?
A3: If your positive control is not performing as expected, consider the following:
-
Enzyme Activity: The enzyme may have lost activity due to improper storage or handling. It's advisable to run a quality control check on the enzyme activity.
-
Inhibitor Potency: The positive control inhibitor may have degraded. Ensure it is stored under the recommended conditions and consider preparing a fresh dilution from a stock solution.
-
Assay Conditions: The incubation time or temperature might not be optimal for the inhibitor to interact with the enzyme. Review the protocol for the recommended pre-incubation period for the inhibitor with the enzyme before adding the substrate.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors or inconsistent mixing. | Ensure proper pipetting technique and thorough mixing of reagents in each well. Use calibrated pipettes. |
| Low signal-to-noise ratio | Insufficient enzyme concentration or suboptimal assay conditions. | Optimize the enzyme concentration to obtain a robust signal. Check and optimize the pH and temperature of the assay.[3] |
| Non-linear reaction progress curves | Substrate depletion or enzyme instability. | Use a lower enzyme concentration or a higher substrate concentration. Ensure the enzyme is stable under the assay conditions for the duration of the experiment. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for common DPP-IV inhibitors, which can be used as positive controls.
| Inhibitor | Target | IC50 Value (nM) | Key Characteristics |
| Sitagliptin | DPP-IV | ~18[1] | Potent, selective, and orally active.[1] |
| Vildagliptin | DPP-IV | ~4.5[1] | Potent and selective.[1] |
| Linagliptin | DPP-IV | ~1[1] | Highly potent and selective.[1] |
| Alogliptin | DPP-IV | ~24[1] | A selective inhibitor.[1] |
| Diprotin A | DPP-IV | - | A competitive inhibitor often used as a standard.[1] |
Experimental Protocols
Protocol: Fluorescence-Based DPP-IV Inhibition Assay[1]
This protocol outlines a general procedure for determining the inhibitory activity of test compounds against DPP-IV using a fluorogenic substrate like Gly-Pro-AMC (a close analog of this compound).
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV Assay Buffer
-
Gly-Pro-AMC substrate
-
Test compounds and positive control inhibitors (e.g., Sitagliptin)
-
Vehicle (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the DPP-IV Assay Buffer.
-
Reconstitute the recombinant human DPP-IV enzyme in Assay Buffer to the desired concentration.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in a suitable solvent like DMSO.
-
Prepare serial dilutions of the test compounds and positive control inhibitor.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme) Wells: Add assay buffer.
-
Negative (Vehicle) Control Wells: Add DPP-IV enzyme and the vehicle solution.
-
Positive Control Wells: Add DPP-IV enzyme and the diluted positive control inhibitor.
-
Test Compound Wells: Add DPP-IV enzyme and the diluted test compounds.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Fluorogenic Substrates for Cathepsin B Activity: Z-Phe-Arg-AMC vs. Z-Arg-Arg-AMC
For researchers, scientists, and drug development professionals, the accurate measurement of cathepsin B activity is crucial for investigating its role in various physiological and pathological processes, including cancer progression and neurodegenerative diseases. The choice of a suitable fluorogenic substrate is paramount for obtaining reliable and specific results. This guide provides an objective comparison of two commonly used substrates, Z-Phe-Arg-AMC and Z-Arg-Arg-AMC, supported by experimental data to aid in the selection of the optimal reagent for your research needs.
Cathepsin B is a lysosomal cysteine protease that can be found in all mammalian cells and is involved in intracellular protein turnover. Its enzymatic activity is often measured using synthetic peptides conjugated to a fluorescent reporter molecule, such as 7-amido-4-methylcoumarin (AMC). Cleavage of the peptide by cathepsin B releases the fluorophore, resulting in a measurable increase in fluorescence intensity.
Performance Comparison at a Glance
Both Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are utilized for monitoring cathepsin B activity, however, they exhibit distinct kinetic properties and specificity profiles. Z-Phe-Arg-AMC is a broad-spectrum substrate, while Z-Arg-Arg-AMC shows a preference for cathepsin B, particularly at neutral pH.[1][2]
A critical factor in substrate selection is the pH of the experimental conditions, as cathepsin B activity and substrate preference can vary significantly between the acidic environment of the lysosome and the neutral pH of the cytosol.[2][3]
Quantitative Kinetic Data
The catalytic efficiency of an enzyme with a given substrate is best described by the kinetic parameters Km (Michaelis constant), kcat (catalytic constant or turnover number), and the specificity constant (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km ratio signifies greater catalytic efficiency.
The following table summarizes the kinetic constants for the hydrolysis of Z-Phe-Arg-AMC and Z-Arg-Arg-AMC by human cathepsin B under different pH conditions.
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Phe-Arg-AMC | 4.6 | 21 | 1.9 | 90,476 |
| 7.2 | 200 | 10.4 | 52,000 | |
| Z-Arg-Arg-AMC | 4.6 | 211 | 0.2 | 948 |
| 7.2 | 205 | 1.1 | 5,366 |
Table adapted from data presented in Yoon et al. (2023) and other sources.[3][4]
The data clearly indicates that at an acidic pH of 4.6, representative of the lysosomal environment, Z-Phe-Arg-AMC is a significantly more efficient substrate for cathepsin B than Z-Arg-Arg-AMC, as evidenced by its much higher kcat/Km value.[4] Conversely, while Z-Phe-Arg-AMC is still cleaved at a neutral pH of 7.2, its affinity for cathepsin B is reduced (higher Km).[4] Z-Arg-Arg-AMC, on the other hand, is a poor substrate at acidic pH but can be used to monitor cathepsin B activity at neutral pH, though with lower overall efficiency compared to Z-Phe-Arg-AMC.[1][2][3]
It is important to note that Z-Phe-Arg-AMC is not specific for cathepsin B and can be cleaved by other cysteine cathepsins, including K, L, S, and V.[3][5] This lack of specificity is a critical consideration when analyzing complex biological samples where multiple cathepsins may be active.[5][6] Z-Arg-Arg-AMC is reported to be more specific for cathepsin B compared to other cysteine cathepsins.[1]
Experimental Protocols
Accurate and reproducible measurement of cathepsin B activity requires a well-defined experimental protocol. Below is a generalized methodology for a fluorometric cathepsin B activity assay in a 96-well plate format.
Reagent Preparation
-
Assay Buffer: 40 mM citrate (B86180) phosphate (B84403) buffer containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT. The pH should be adjusted to the desired value (e.g., 4.6 for acidic conditions or 7.2 for neutral conditions).[3][7]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Z-Phe-Arg-AMC or Z-Arg-Arg-AMC in DMSO.[4] Protect from light.
-
Enzyme Solution: Dilute purified human cathepsin B in the assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
Sample Preparation (Cell Lysates):
-
Harvest cells (1-5 x 106) by centrifugation.[8]
-
Lyse the cells in 50 µL of a chilled lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100).[7][8]
-
Incubate on ice for 10 minutes.[8]
-
Centrifuge at high speed for 5 minutes to pellet cell debris.[8]
-
Collect the supernatant containing the cell lysate.
-
Assay Procedure
-
To the wells of a black 96-well microplate, add 50 µL of your sample (e.g., purified enzyme or cell lysate).[8] For purified enzyme assays, also prepare "no enzyme" control wells containing 50 µL of assay buffer.
-
Prepare a reaction mixture by diluting the substrate stock solution in the assay buffer to the desired final concentration (a typical starting concentration is 40-200 µM).[3][8]
-
Initiate the reaction by adding 50 µL of the substrate reaction mixture to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm for the released AMC fluorophore.[3][4]
Data Analysis
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.[3]
Visualizing the Workflow and Reactions
To further clarify the experimental process and the enzymatic reactions, the following diagrams are provided.
Conclusion
The choice between Z-Phe-Arg-AMC and Z-Arg-Arg-AMC for measuring cathepsin B activity is highly dependent on the specific experimental context.
-
Z-Phe-Arg-AMC is a highly efficient substrate, particularly at acidic pH, making it suitable for studies in lysosomal-like conditions.[4] However, its broad specificity necessitates caution when interpreting data from complex biological samples that may contain other active cysteine cathepsins.[3][5]
-
Z-Arg-Arg-AMC offers greater specificity for cathepsin B and is a better choice for assays conducted at neutral pH, despite its lower catalytic efficiency.[1][2][3] Its poor performance at acidic pH makes it unsuitable for lysosomal activity studies.[3][4]
For researchers requiring high specificity for cathepsin B across a broad pH range, it is worth noting that novel substrates, such as Z-Nle-Lys-Arg-AMC, have been developed and show promise in overcoming the limitations of traditional substrates.[2][3] Ultimately, the selection of the most appropriate substrate should be guided by a thorough understanding of the experimental system and the specific research question being addressed.
References
- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 2. Inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H-Gly-Arg-AMC hydrochloride salt | 65147-19-5 | FG110503 [biosynth.com]
- 4. Prodrug-inspired probes selective to cathepsin B over other cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hemoglobin digestion in Blood-Feeding Ticks: Mapping a Multi-Peptidase Pathway by Functional Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification of Lead Compounds Targeting the Cathepsin B-Like Enzyme of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorogenic Substrates for Cathepsin C: Gly-Phe-AMC and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of cathepsin C activity is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the commonly used fluorogenic substrate, Gly-Phe-AMC, with alternative substrates, supported by experimental data to facilitate informed substrate selection.
Cathepsin C, also known as dipeptidyl peptidase I (DPPI), is a lysosomal cysteine protease that plays a pivotal role in the activation of several serine proteases within immune cells, including neutrophil elastase, cathepsin G, and proteinase 3.[1][2][3] Its activity is implicated in a range of inflammatory diseases, making it a significant therapeutic target. The use of fluorogenic substrates allows for the sensitive and continuous monitoring of cathepsin C activity.
Performance Comparison of Fluorogenic Substrates
The selection of an appropriate substrate is critical for the reliable and sensitive measurement of cathepsin C activity. Key performance indicators for enzyme substrates include the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic rate constant (kcat), which represents the turnover number of the enzyme. The ratio of these two parameters, kcat/Km, is a measure of the enzyme's catalytic efficiency and is a crucial metric for comparing the performance of different substrates.
Below is a summary of the kinetic parameters for this compound and several alternative fluorogenic substrates for human cathepsin C.
| Substrate | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Fluorophore |
| This compound | Standard Dipeptide-AMC | 2800 | 1.1 | 390 | AMC |
| (H-hPhe(4-NO2)-hSer-ACC) | Dipeptide with Unnatural Amino Acids | 7.1 | 1.2 | 169,000 | ACC |
| Ala-Hph-AMC | Dipeptide with Unnatural Amino Acid | - | - | 9,000,000 | AMC |
| Gly-Arg-AMC | Dipeptide-AMC | - | - | - | AMC |
| (NH₂-aminobutyric-homophenylalanine)₂-Rhodamine | Dipeptide-Rhodamine | - | - | - | Rhodamine |
Data sourced from Poreba et al., 2014 and Kam et al., 2002.[3][4] Note: Kinetic data for Gly-Arg-AMC and the rhodamine-based substrate with human cathepsin C were not available in the cited literature.
Key Observations:
-
Superior Catalytic Efficiency of Substrates with Unnatural Amino Acids: The data clearly demonstrates that substrates incorporating unnatural amino acids, such as (H-hPhe(4-NO2)-hSer-ACC) and Ala-Hph-AMC, exhibit significantly higher catalytic efficiency (kcat/Km) compared to the standard this compound substrate.[3][4] The substrate (H-hPhe(4-NO2)-hSer-ACC) is reported to be over 400 times better than this compound in terms of kcat/Km values.[4] This enhanced efficiency is primarily attributed to a much lower Km value, indicating a stronger binding affinity of these substrates to the active site of cathepsin C.[4]
-
This compound as a Widely Used Standard: Despite its lower catalytic efficiency, this compound remains a commonly used substrate for measuring cathepsin C activity due to its commercial availability and historical use in the literature.[5][6]
-
Alternative Fluorophores: While most commonly used substrates for cathepsin C utilize 7-amino-4-methylcoumarin (B1665955) (AMC) as the fluorophore, alternatives such as aminocoumarin (ACC) and rhodamine have also been developed.[1][4][7] Rhodamine-based substrates, for instance, are cleaved to produce rhodamine 110, which has distinct spectral properties.[7]
Signaling Pathway of Cathepsin C-Mediated Serine Protease Activation
Cathepsin C plays a crucial upstream role in the activation of several pro-inflammatory serine proteases within the granules of neutrophils. This activation cascade is a key component of the innate immune response.
Caption: Cathepsin C activation and its role in the proteolytic processing of neutrophil serine proteases.
Experimental Protocols
The following provides a general methodology for measuring cathepsin C activity using fluorogenic AMC-based substrates. This protocol can be adapted for comparing different substrates by ensuring identical assay conditions.
Materials:
-
Recombinant human cathepsin C
-
Fluorogenic substrate (e.g., this compound, Gly-Arg-AMC) stock solution (10 mM in DMSO)
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 30 mM NaCl, 1 mM EDTA, 1 mM DTT (prepare fresh)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen fluorophore (e.g., Ex/Em = 350-380/440-460 nm for AMC)
Experimental Workflow:
Caption: A generalized workflow for a cathepsin C fluorogenic activity assay.
Procedure:
-
Prepare Substrate Working Solutions: Serially dilute the substrate stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1x to 10x the expected Km).
-
Prepare Enzyme Working Solution: Dilute the recombinant cathepsin C in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Assay Setup: To the wells of a 96-well microplate, add the substrate working solutions. Include appropriate controls such as a "no enzyme" control for each substrate concentration to measure background fluorescence and a "no substrate" control with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme working solution to each well.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
For each substrate concentration, plot the fluorescence intensity versus time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
Convert the relative fluorescence units (RFU) per minute to the concentration of product formed using a standard curve of the free fluorophore (e.g., AMC).
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat from the Vmax value (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration).
-
While this compound is a widely recognized substrate for cathepsin C, this guide highlights the availability of alternative fluorogenic substrates with significantly improved kinetic properties. The use of substrates containing unnatural amino acids can offer substantially higher catalytic efficiency, leading to increased sensitivity in cathepsin C activity assays. The choice of substrate should be guided by the specific requirements of the experiment, including the desired sensitivity, cost, and the biological context being investigated. The provided experimental protocol offers a robust framework for comparing the performance of these substrates and for conducting routine cathepsin C activity measurements.
References
- 1. Substrate optimization for monitoring cathepsin C activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unnatural amino acids increase activity and specificity of synthetic substrates for human and malarial cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase I: importance of progranzyme activation sequences, other dipeptide sequences, and the N-terminal amino group of synthetic substrates for enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unnatural amino acids increase activity and specificity of synthetic substrates for human and malarial cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Validating Gly-Phe-AMC Protease Assay Results: A Comparative Guide to Specific Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate results from Gly-Phe-AMC-based protease assays. It includes detailed experimental protocols and supporting data for the use of specific protease inhibitors against Cathepsin C and chymotrypsin (B1334515), two key enzymes known to cleave the this compound substrate.
The this compound fluorogenic substrate is a valuable tool for measuring the activity of certain proteases. Cleavage of the amide bond between the Phenylalanine (Phe) and the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety by a protease results in a quantifiable fluorescent signal. This guide focuses on the validation of assay results using specific inhibitors for two primary proteases that act on this substrate: Dipeptidyl Peptidase I (DPP1), also known as Cathepsin C, and chymotrypsin.
Understanding the Proteases and Their Inhibition
Cathepsin C (DPP1): A lysosomal cysteine protease, Cathepsin C plays a crucial role in the activation of serine proteases in immune cells. Its activity can be specifically inhibited by a range of compounds, providing a method to confirm its contribution to this compound cleavage in a given sample.
Chymotrypsin: A digestive serine protease, chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as Phenylalanine. This specificity makes this compound a potential substrate. Specific inhibitors of chymotrypsin can be employed to verify its activity.
Comparative Performance of Specific Protease Inhibitors
To ensure the specificity of the this compound assay, it is crucial to employ specific inhibitors to differentiate the activity of Cathepsin C from that of chymotrypsin or other potential proteases. The following table summarizes the performance of selected specific inhibitors. Note: Direct IC50 values for these inhibitors using the this compound substrate are not widely available in the literature; the presented data is based on assays with similar substrates and should be used as a reference for experimental design.
| Inhibitor | Target Protease | Substrate Used in IC50 Determination | Reported IC50 |
| Gly-Phe-diazomethylketone (Gly-Phe-CHN2) | Cathepsin C | Not Specified | Potent, irreversible |
| Cathepsin C-IN-5 | Cathepsin C | Not Specified | 59.9 nM |
| BI-9740 | Cathepsin C | Not Specified | 0.6 nM (mice), 2.6 nM (rats) |
| Chymostatin | Chymotrypsin | Not Specified | General inhibitor |
Alternative Substrates for Comparative Analysis
To further validate the specificity of the this compound assay, alternative substrates with differing selectivity for Cathepsin C and chymotrypsin can be utilized.
| Substrate | Primary Target Protease |
| Gly-Arg-AMC | Cathepsin C |
| (NH2-aminobutyric-homophenylalanine)2-rhodamine | Cathepsin C |
| Suc-Ala-Ala-Pro-Phe-AMC | Chymotrypsin |
| N-acetyl-L-phenylalanine p-nitrophenyl amide | Chymotrypsin |
Experimental Protocols
**
A Comparative Guide to the Cross-Reactivity of Gly-Phe-AMC with Cellular Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic substrate Gly-Phe-AMC's performance with alternative cellular proteases. The information presented is intended to assist researchers in accurately interpreting experimental data by highlighting the substrate's specificity and potential for off-target cleavage.
Introduction to this compound
Gly-Phe-7-amido-4-methylcoumarin (this compound) is a fluorogenic substrate widely used for the detection of dipeptidyl peptidase activity. The substrate consists of a dipeptide, Gly-Phe, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between phenylalanine and AMC, the highly fluorescent AMC is released. This increase in fluorescence can be monitored in real-time to provide a direct measure of enzymatic activity.
Primary Target: Cathepsin C (Dipeptidyl Peptidase I)
This compound is a well-established and primary substrate for Cathepsin C, also known as Dipeptidyl Peptidase I (DPP1). Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of serine proteases in immune cells. It functions by removing dipeptides from the N-terminus of its substrates.
Cross-Reactivity Profile
While highly useful for assaying Cathepsin C, the potential for this compound to be cleaved by other cellular proteases is a critical consideration for accurate data interpretation. This section and the subsequent table summarize the known and predicted cross-reactivity of this compound with other common cellular proteases based on their known substrate specificities.
Data Presentation: Comparison of this compound Cleavage by Various Cellular Proteases
| Protease | Protease Class | Typical Substrate Specificity (P1 Position) | Predicted this compound Cleavage | Supporting Rationale |
| Cathepsin C (DPP1) | Cysteine Peptidase (Dipeptidyl Peptidase) | Broad, but not Proline | High | Gly-Phe is a recognized dipeptide sequence cleaved by Cathepsin C. |
| Cathepsin B | Cysteine Peptidase | Primarily endopeptidase and carboxydipeptidase activity. Prefers Arg at P1 for endopeptidase activity. | Low to None | Cathepsin B's primary activities are not consistent with N-terminal dipeptide cleavage of this sequence.[1][2] |
| Cathepsin L | Cysteine Peptidase | Prefers hydrophobic residues at P2. | Low to None | Primarily an endopeptidase; lacks the specific exopeptidase activity for this substrate.[2] |
| Cathepsin K | Cysteine Peptidase | Prefers hydrophobic or aromatic residues at P2 and Pro at P2. | Low to None | Primarily an endopeptidase with different substrate preferences. |
| Cathepsin S | Cysteine Peptidase | Prefers hydrophobic residues at P2. | Low to None | Primarily an endopeptidase with different substrate preferences. |
| Dipeptidyl Peptidase IV (DPP4) | Serine Peptidase | Proline or Alanine | Low to None | DPP4 has a strong preference for Proline at the P1 position, making cleavage of a P1 Phenylalanine unlikely.[3][4] |
| Dipeptidyl Peptidase 8 (DPP8) | Serine Peptidase | Similar to DPP4 but with distinct differences. | None | Unable to cleave substrates with Glycine in the P1 position of the remaining peptide (P2' position after cleavage).[4] |
| Dipeptidyl Peptidase 9 (DPP9) | Serine Peptidase | Similar to DPP8. | None | Unable to cleave substrates with Glycine in the P1 position of the remaining peptide (P2' position after cleavage).[4] |
Experimental Protocols
Key Experiment: Determining Protease Specificity and Cross-Reactivity of this compound
This protocol outlines a method to assess the cleavage of this compound by a panel of purified proteases.
Materials:
-
This compound substrate (stock solution in DMSO)
-
Purified recombinant proteases of interest (e.g., Cathepsin C, Cathepsin B, Cathepsin L, DPP4)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5 (optimal for Cathepsin C, may need adjustment for other proteases)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
Free AMC (7-amino-4-methylcoumarin) for standard curve
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of each purified protease in the appropriate assay buffer. The optimal concentration of each enzyme should be determined empirically to ensure a linear reaction rate.
-
Prepare a series of dilutions of free AMC in assay buffer to generate a standard curve (e.g., 0 to 10 µM).
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the respective purified protease to the designated wells. Include a "no enzyme" control for each condition.
-
For inhibitor controls (optional), pre-incubate the protease with a known inhibitor for that enzyme before adding the substrate.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the this compound working solution to all wells to a final concentration typically at or below the Km value for the primary target enzyme. A common starting concentration is 10-50 µM.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to the optimal temperature for the enzymes (typically 37°C).
-
Measure the increase in fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the rate of the "no enzyme" control from the rates of the experimental samples.
-
Use the AMC standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of AMC production (moles/min).
-
Compare the rates of cleavage for each protease to determine the relative cross-reactivity.
-
Mandatory Visualizations
Caption: this compound Cleavage Pathway.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Gly-Phe-AMC Cleavage Products
For researchers engaged in enzyme kinetics and drug development, the accurate confirmation of substrate cleavage is critical. The fluorogenic peptide Gly-Phe-AMC is a widely used substrate for assaying the activity of various proteases, such as chymotrypsin-like enzymes and certain cathepsins. While the release of the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group provides a convenient measure of enzymatic activity, it does not definitively confirm the precise cleavage site or identify the resulting peptide fragments.
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative methods for the unambiguous confirmation of this compound cleavage products. We present supporting data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the most appropriate methodology for their needs.
Method Comparison Overview
The choice of method for analyzing this compound cleavage depends on the specific research question, whether it's high-throughput screening of enzyme activity or definitive confirmation of the cleavage event. LC-MS provides the most detailed and unambiguous information, while fluorescence-based methods offer higher throughput for activity screening.[1]
| Feature | LC-MS (Liquid Chromatography-Mass Spectrometry) | Fluorescence Spectroscopy | Fluorescence Polarization (FP) |
| Principle | Chromatographic separation of molecules followed by mass-based detection and identification.[2] | Measures the increase in fluorescence intensity as the AMC fluorophore is released from the quenching peptide.[3] | Measures the change in polarization of emitted light, which is dependent on the molecule's rotational speed in solution.[4][5] |
| Information Provided | Definitive identification and quantification of intact substrate and all cleavage products.[1] | Quantifies overall enzyme activity by measuring the rate of fluorophore release. | Measures binding or cleavage events in a homogenous solution; infers enzyme activity.[6] |
| Cleavage Site Confirmation | Direct. Unambiguously confirms the cleavage site by identifying the resulting peptide fragments. | Indirect. Assumes cleavage at the expected site releases the fluorophore. | Indirect. Detects a change in molecular size but does not identify the products. |
| Sensitivity | Very high (pg to ng range).[7][8] | High (ng to µg range). | High (nM to µM range). |
| Throughput | Low to Medium. | High. Ideal for 96/384-well plate formats. | High. Ideal for 96/384-well plate formats. |
| Primary Application | Definitive confirmation, metabolite identification, detailed kinetic studies. | High-throughput screening (HTS), enzyme activity assays.[9] | HTS, binding assays, homogenous enzyme assays.[5] |
Gold Standard Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the benchmark method for verifying the precise location of enzymatic cleavage by directly identifying the resulting peptide fragments.[1] The combination of liquid chromatography's separation power with mass spectrometry's specificity allows for the unequivocal identification of the intact this compound substrate, the Gly-Phe peptide fragment, and the liberated AMC molecule in a complex reaction mixture.[10]
Theoretical Mass-to-Charge (m/z) Ratios
For accurate data interpretation, the theoretical monoisotopic masses of the substrate and its cleavage products are essential. The table below lists the expected m/z values for the singly protonated ions ([M+H]⁺), which are commonly observed in electrospray ionization (ESI) mass spectrometry.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected m/z ([M+H]⁺) |
| This compound | C₂₁H₂₁N₃O₄ | 379.1532 | 380.1610 |
| Gly-Phe | C₁₁H₁₄N₂O₃ | 222.0999 | 223.1077 |
| AMC | C₁₀H₉NO₂ | 175.0633 | 176.0711 |
Experimental Workflow for LC-MS Analysis
The following diagram outlines a typical workflow for confirming this compound cleavage using LC-MS.
Detailed Experimental Protocol: LC-MS
This protocol provides a representative method for analyzing this compound cleavage products. Optimization may be required based on the specific enzyme and instrumentation used.
-
Enzymatic Reaction:
-
Prepare an assay buffer suitable for the protease of interest (e.g., 40 mM citrate (B86180) phosphate, 1 mM EDTA, 100 mM NaCl, 5 mM DTT for Cathepsin B).[11][12]
-
Incubate the protease with 40 µM this compound substrate in the assay buffer. Run parallel controls, including an enzyme-free control and a time-zero control.
-
Incubate at the optimal temperature (e.g., 25°C or 37°C) for a predetermined time course (e.g., 15, 60, 240 minutes).
-
-
Reaction Quenching & Sample Preparation:
-
Stop the reaction by adding an acid, such as trifluoroacetic acid (TFA), to a final concentration of 0.1-2%.[11]
-
For complex samples (e.g., cell lysates), desalt and concentrate the sample using a C18 spin tip to remove salts and detergents that can interfere with MS analysis.[12]
-
Evaporate the sample to dryness in a vacuum centrifuge and resuspend in the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS Parameters:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high mass accuracy.[1]
-
Ionization Mode: Positive (ESI+).
-
Scan Range: m/z 150-1000.
-
-
Data Analysis:
-
Acquire mass spectra across the entire LC run.
-
Generate extracted ion chromatograms (EICs) for the theoretical m/z values of this compound, Gly-Phe, and AMC.
-
Confirm the presence of cleavage products by matching the experimental m/z values in the mass spectra to the theoretical values.
-
Alternative Methods for Activity Assessment
While LC-MS provides confirmation, fluorescence-based methods are powerful tools for initial screening and activity measurements.
Logical Relationship of Methods
The following diagram illustrates how screening and confirmation methods are typically employed in a research workflow.
Fluorescence Spectroscopy
This is the most common method for quantifying the activity of proteases using AMC-based substrates.
-
Protocol:
-
Add the enzyme to a solution containing this compound in a microplate well.
-
Place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[13]
-
The rate of fluorescence increase is directly proportional to the enzyme's activity.
-
Fluorescence Polarization (FP)
FP is a homogenous assay that measures changes in the apparent molecular size of a fluorescently labeled molecule.
-
Protocol:
-
In a microplate well, combine the enzyme with a fluorescently labeled version of the this compound substrate.
-
Excite the sample with polarized light (~485 nm) and measure the polarization of the emitted light (~535 nm) using a suitable plate reader.[6]
-
As the large substrate is cleaved into smaller, faster-tumbling fragments (the fluorescent peptide and AMC), the fluorescence polarization will decrease. This change is used to determine enzymatic activity.
-
Conclusion
For researchers studying protease function, a multi-faceted approach is often the most effective. Fluorescence spectroscopy and fluorescence polarization are invaluable, high-throughput methods for screening enzyme activity, identifying inhibitors, and performing kinetic analyses. However, when the goal is to unequivocally confirm the site of cleavage and identify the reaction products, LC-MS remains the undisputed gold standard.[1] Its ability to provide direct, mass-based evidence of the intact substrate and its fragments delivers a level of certainty that is essential for fundamental research and the validation of drug targets.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
A Head-to-Head Battle of Fluorogenic Substrates: Gly-Phe-AMC vs. Gly-Phe-AFC in Chymotrypsin Kinetics
For researchers in enzymology and drug development, the selection of an appropriate substrate is paramount for accurate and sensitive protease activity assays. This guide provides a comprehensive kinetic comparison of two widely used fluorogenic substrates for chymotrypsin (B1334515) and chymotrypsin-like enzymes: Glycyl-Phenylalanine-7-amino-4-methylcoumarin (Gly-Phe-AMC) and Glycyl-Phenylalanine-7-amino-4-trifluoromethylcoumarin (Gly-Phe-AFC).
Chymotrypsin, a serine protease, plays a crucial role in digestion by cleaving peptide bonds primarily after aromatic amino acid residues such as phenylalanine, tryptophan, and tyrosine. The Gly-Phe dipeptide sequence in both this compound and Gly-Phe-AFC mimics a natural cleavage site for chymotrypsin, making them effective tools for studying its enzymatic activity. The core difference between these two substrates lies in the fluorophore attached to the C-terminus of the peptide: 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC). Upon enzymatic cleavage of the amide bond between phenylalanine and the fluorophore, free AMC or AFC is released, resulting in a measurable increase in fluorescence.
Quantitative Kinetic Comparison
| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Reported Km (mM) | Reported kcat (s⁻¹) | Reported kcat/Km (M⁻¹s⁻¹) |
| This compound | 7-amino-4-methylcoumarin (AMC) | ~340-380 | ~440-460 | Data not available | Data not available | Data not available |
| Gly-Phe-AFC | 7-amino-4-trifluoromethylcoumarin (AFC) | ~376-400 | ~482-505 | Data not available | Data not available | Data not available |
Note: While specific kinetic constants for this compound and Gly-Phe-AFC with chymotrypsin are not available in the literature, studies on other chymotrypsin substrates with AMC and AFC fluorophores suggest that AFC-containing substrates may exhibit higher sensitivity due to the higher quantum yield of the AFC fluorophore.
Enzymatic Cleavage of this compound and Gly-Phe-AFC
The enzymatic cleavage of both this compound and Gly-Phe-AFC by chymotrypsin follows a well-established mechanism for serine proteases. This process involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site: Serine-195, Histidine-57, and Aspartate-102.
Caption: Enzymatic cleavage of this compound/AFC by chymotrypsin.
The reaction proceeds through the formation of a transient tetrahedral intermediate, followed by an acyl-enzyme intermediate where the Gly-Phe portion is covalently bound to the serine residue. Finally, hydrolysis of the acyl-enzyme intermediate releases the Gly-Phe dipeptide and regenerates the active enzyme.
Experimental Protocols
To perform a kinetic comparison of this compound and Gly-Phe-AFC, the following experimental protocol can be employed.
Materials
-
Bovine pancreatic α-chymotrypsin
-
This compound
-
Gly-Phe-AFC
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solutions
-
96-well black microplates
-
Fluorescence microplate reader
Methods
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare 10 mM stock solutions of this compound and Gly-Phe-AFC in DMSO.
-
Prepare a series of substrate dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add the desired volume of substrate dilution.
-
Initiate the reaction by adding a fixed concentration of α-chymotrypsin to each well. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
-
Data Acquisition:
-
Monitor the increase in fluorescence intensity over time.
-
For this compound, use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
For Gly-Phe-AFC, use an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
-
Record fluorescence readings at regular intervals (e.g., every 30 seconds) for a period sufficient to determine the initial reaction velocity (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values for each substrate.
-
Calculate the turnover number (kcat) from the Vmax and the enzyme concentration.
-
Determine the catalytic efficiency (kcat/Km).
-
Experimental Workflow Diagram
Caption: Workflow for kinetic comparison of fluorogenic substrates.
Conclusion
Both this compound and Gly-Phe-AFC are valuable tools for the kinetic analysis of chymotrypsin and related proteases. The choice between these substrates will depend on the specific requirements of the assay, including the desired sensitivity and the available instrumentation. While a definitive quantitative comparison from a single study is lacking, the AFC-based substrate is generally expected to offer higher sensitivity due to the superior photophysical properties of the AFC fluorophore. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and determine the optimal substrate for their specific applications.
A Head-to-Head Comparison: AMC-Based vs. p-Nitroanilide (pNA) Substrates in Enzyme Assays
For researchers, scientists, and drug development professionals, the choice of enzyme substrate is a critical decision that profoundly influences assay sensitivity, accuracy, and overall experimental success. This guide provides an in-depth, objective comparison of two widely used classes of substrates: fluorogenic 7-amino-4-methylcoumarin (B1665955) (AMC)-based substrates and chromogenic p-nitroanilide (pNA)-based substrates.
This comparison will delve into the fundamental principles of detection, performance characteristics supported by experimental data, and detailed experimental protocols to empower you to make an informed decision for your specific research needs.
Principle of Detection: A Tale of Light Emission vs. Color Change
The fundamental difference between AMC and pNA substrates lies in their mechanism of signal generation following enzymatic cleavage.[1]
AMC-based substrates are fluorogenic. The AMC fluorophore is linked to a peptide sequence recognized by a specific enzyme. In this intact state, the fluorescence of the AMC molecule is quenched. Upon enzymatic cleavage of the peptide bond, free AMC is liberated, resulting in a significant increase in fluorescence intensity when excited by light at a specific wavelength (typically around 360-380 nm).[1][2] This emitted light (around 440-460 nm) is then quantified to determine enzyme activity.[1][2]
pNA-based substrates are chromogenic, meaning they produce a colored product.[1] In these substrates, p-nitroaniline is attached to a peptide. The intact substrate is colorless.[1] Enzymatic cleavage releases the pNA molecule, which is a yellow chromophore with a distinct absorbance maximum around 405 nm.[1][3] The intensity of the yellow color, measured by a spectrophotometer, is directly proportional to the enzyme's activity.[1]
At a Glance: Key Performance Characteristics
The choice between AMC and pNA substrates often comes down to the specific requirements of the assay, such as the need for high sensitivity or the constraints of available equipment.
| Feature | AMC-Based Substrates | pNA-Based Substrates |
| Principle | Fluorogenic (Fluorescence) | Chromogenic (Colorimetric/Absorbance) |
| Signal | Emitted Light | Change in Color |
| Sensitivity | High to Very High | Moderate to Low |
| Dynamic Range | Wide | Narrow |
| Instrumentation | Fluorometer / Fluorescent Plate Reader | Spectrophotometer / Absorbance Plate Reader |
| Throughput | High (conducive to miniaturization) | Moderate to High |
| Cost | Generally Higher | Generally Lower |
| Interference | Autofluorescence from compounds/samples | Colored or turbid sample components |
Quantitative Performance Data
The superior sensitivity of AMC-based substrates is a key advantage, particularly for detecting low levels of enzyme activity or for use in high-throughput screening (HTS) where sample volumes are minimal.[4]
| Parameter | AMC-Based Substrates | pNA-Based Substrates | Notes |
| Relative Sensitivity | Higher | Lower | Fluorometric assays can be significantly more sensitive than colorimetric assays.[5] |
| Quantum Yield (Φ) | ~0.6-0.9 for free AMC | Not Applicable | A high quantum yield contributes to the brightness and sensitivity of the assay.[6][7][8] |
| Molar Extinction Coefficient (ε) of Reporter | ~18,400 M⁻¹cm⁻¹ for AMC | ~10,500 M⁻¹cm⁻¹ for pNA | [3][7] |
| Kinetic Parameters (Km for Caspase-3 with Ac-DEVD peptide) | ~10 µM | ~9.7 µM | Indicates similar enzyme affinity for this specific substrate-enzyme pair under certain conditions.[1] |
Signaling Pathway and Experimental Workflow
The fundamental process for both substrate types involves enzymatic action on a substrate to release a detectable reporter molecule.
Caption: Generalized enzymatic cleavage of a reporter-conjugated peptide substrate.
The experimental workflows share initial steps but diverge at the detection stage.
Caption: Comparative experimental workflow for AMC and pNA-based enzyme assays.[1]
Detailed Experimental Protocols: Caspase-3 Activity Assay
The following are representative protocols for measuring caspase-3 activity, a key enzyme in apoptosis research, using both Ac-DEVD-AMC and Ac-DEVD-pNA substrates.[1]
Protocol 1: Caspase-3 Assay Using Ac-DEVD-AMC (Fluorogenic)
Materials:
-
Cell lysate from apoptotic and non-apoptotic cells
-
Ac-DEVD-AMC substrate (reconstituted in DMSO)
-
Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorometer or fluorescent plate reader
Procedure:
-
Prepare cell lysates from both treated (apoptotic) and control (non-apoptotic) cells. A typical lysis buffer may contain 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, and 10 mM NaPPi.
-
Determine the protein concentration of each lysate.
-
To each well of the 96-well black plate, add 50-100 µg of total protein, and adjust the volume to 100 µL with assay buffer.
-
Add the Ac-DEVD-AMC substrate to each well to a final concentration of 50 µM.
-
Include negative controls containing lysis buffer instead of cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data is typically expressed as relative fluorescence units (RFU) or can be quantified using a standard curve prepared with known concentrations of free AMC.
Protocol 2: Caspase-3 Assay Using Ac-DEVD-pNA (Chromogenic)
Materials:
-
Cell lysate from apoptotic and non-apoptotic cells
-
Ac-DEVD-pNA substrate (reconstituted in DMSO)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)
-
96-well clear, flat-bottom microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare cell lysates as described in the AMC protocol.
-
Determine the protein concentration of each lysate.
-
To each well of the 96-well clear plate, add 100-200 µg of total protein, and adjust the volume to 50 µL with chilled lysis buffer.
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
Add the Ac-DEVD-pNA substrate (from a 4 mM stock) to each well to a final concentration of 200 µM.[9]
-
Include negative controls with lysis buffer instead of cell lysate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.[1]
-
Quantify the amount of pNA released by comparing the absorbance values to a standard curve prepared with known concentrations of free pNA.
Logical Framework for Substrate Selection
The decision to use an AMC or pNA-based substrate is contingent on the specific demands of the experiment.
Caption: Decision-making flowchart for selecting between AMC and pNA substrates.
Conclusion: Matching the Substrate to the Application
Both AMC and pNA-based substrates are valuable tools in the researcher's arsenal.
Choose an AMC-based substrate when:
-
High sensitivity is paramount: Detecting low levels of enzyme activity is crucial.[1]
-
A wide dynamic range is needed: Quantifying enzyme activity across a broad range of concentrations is required.[1]
-
Miniaturization and high-throughput screening are primary goals, as the high sensitivity allows for smaller reaction volumes.[4]
-
The experimental setup includes a fluorometer.
Choose a pNA-based substrate when:
-
The target enzyme concentration is relatively high , and the lower sensitivity is not a limiting factor.[1]
-
Cost-effectiveness is a major consideration , especially for large-scale or routine assays.[3]
-
Simplicity and the availability of a standard spectrophotometer are advantageous.
-
Potential interference from fluorescent compounds in the sample is a concern.
By understanding the distinct advantages and limitations of each substrate type, researchers can optimize their enzyme assays for reliable, reproducible, and meaningful results in their drug discovery and life science research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantum Yield [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Gly-Phe-AMC for Dipeptidyl Peptidase I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorogenic substrate Gly-Phe-7-amino-4-methylcoumarin (Gly-Phe-AMC) for its use in assaying Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. The guide evaluates the specificity of this compound for DPPI against other related peptidases, including Cathepsin B, Cathepsin H, Cathepsin L, and Dipeptidyl Peptidase IV (DPP-IV), supported by available experimental data and detailed methodologies.
Introduction to this compound and Dipeptidyl Peptidase I
Dipeptidyl Peptidase I is a lysosomal cysteine protease that plays a crucial role in the activation of serine proteases in immune cells. It functions by removing dipeptides from the N-terminus of its substrates. This compound is a synthetic dipeptide substrate linked to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC). When the amide bond between the dipeptide and AMC is cleaved by a compatible peptidase, the free AMC fluoresces, providing a measurable signal that is directly proportional to the enzyme's activity. This fluorogenic nature makes this compound a sensitive tool for studying DPPI activity.
Quantitative Comparison of Peptidase Activity
While this compound is a recognized sensitive substrate for DPPI, comprehensive kinetic data comparing its hydrolysis by a wide range of peptidases is limited in the literature. The following table summarizes the available kinetic parameters for this compound with DPPI and, for comparative purposes, includes kinetic data for other peptidases with their commonly utilized AMC-based substrates. This comparison highlights the substrate preferences and relative activities of these enzymes.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Dipeptidyl Peptidase I (DPPI/Cathepsin C) | This compound | ~280 | ~1.4 | ~5,000 | 5.5 |
| Cathepsin B | Z-Arg-Arg-AMC | 390 | - | - | 6.0 |
| Cathepsin B | Z-Phe-Arg-AMC | - | - | Moderate Activity | 4.6 & 7.2[1] |
| Cathepsin H | Arg-AMC | - | - | - | 6.5 |
| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1,950,000 | 5.5 |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-AMC | - | - | Negligible to No Activity | 8.0 |
The data suggests that while other cathepsins can hydrolyze dipeptide-AMC substrates, their preferred sequences differ significantly from that of DPPI. Cathepsin B and L show a preference for substrates with arginine at the P1 position. Dipeptidyl Peptidase IV exhibits a strong preference for proline at the P2 position, and therefore, is not expected to cleave this compound to any significant degree.
Experimental Protocols
Key Experiment 1: DPPI Activity Assay using this compound
This protocol is for determining the kinetic parameters of DPPI with the this compound substrate.
Materials:
-
Recombinant human Dipeptidyl Peptidase I (DPPI)
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5[2]
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of DPPI in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Dilution: Prepare a series of dilutions of the this compound substrate in the assay buffer. A typical concentration range would be from 0.1 to 5 times the expected Km value.
-
Assay Setup: To each well of the 96-well plate, add 50 µL of the DPPI working solution. Include control wells with assay buffer only (no enzyme) to measure background fluorescence.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the this compound dilutions to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) with an excitation wavelength of approximately 350-380 nm and an emission wavelength of 450-460 nm.
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Key Experiment 2: Comparative Peptidase Specificity Assay
This protocol outlines a method to compare the activity of various peptidases on the this compound substrate.
Materials:
-
Recombinant peptidases: DPPI, Cathepsin B, Cathepsin H, Cathepsin L, DPP-IV
-
This compound substrate
-
Respective optimal assay buffers for each peptidase (see table above for pH guidance)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of each peptidase in their respective optimal assay buffers. Prepare a working solution of this compound in a universal buffer that is compatible with all enzymes, or perform parallel experiments in each enzyme's optimal buffer.
-
Assay Setup: In separate wells of a 96-well plate, add a fixed concentration of each peptidase.
-
Reaction Initiation: Add a fixed, saturating concentration of this compound to each well to initiate the reactions.
-
Fluorescence Measurement: Monitor the fluorescence kinetically as described in the DPPI assay protocol.
-
Data Analysis: Compare the initial reaction velocities for each peptidase to determine the relative rate of this compound hydrolysis.
Mandatory Visualizations
Caption: Enzymatic cleavage of this compound by DPPI.
Caption: General workflow for peptidase activity assay.
Conclusion
This compound is a highly specific and sensitive substrate for Dipeptidyl Peptidase I. While other cathepsins can cleave peptide-AMC substrates, their substrate preferences generally do not favor the Gly-Phe sequence, leading to significantly lower or negligible activity. Dipeptidyl Peptidase IV shows a strong requirement for proline at the P1 position, making this compound an unsuitable substrate for this enzyme. For researchers studying DPPI, this compound provides a reliable tool for enzymatic assays. When working with complex biological samples containing multiple peptidases, it is crucial to consider the potential for off-target cleavage and to use specific inhibitors to confirm the contribution of DPPI to the observed activity.
References
Safety Operating Guide
Proper Disposal of Gly-Phe-AMC: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before disposal, it is crucial to handle Gly-Phe-AMC with appropriate care. The component 7-amino-4-methylcoumarin (B1665955) is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, it is imperative to handle the compound in a well-ventilated area, avoiding the creation of dust.[1][3] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.
Waste Segregation and Collection
Proper segregation of waste is the foundational step for safe disposal. All materials that have come into contact with this compound should be treated as chemical waste.
Solid Waste: This category includes unused or expired solid this compound, as well as contaminated consumables such as weighing paper, pipette tips, gloves, and vials.
-
Procedure: Collect all solid waste in a dedicated, clearly labeled, and leak-proof container made of a compatible material like high-density polyethylene (B3416737) (HDPE).[4] This container must be kept closed except when adding waste.
Liquid Waste: This includes any unused solutions of this compound, contaminated buffers, and solvents.
-
Procedure: Collect all liquid waste in a dedicated, sealed, and leak-proof container. The container material should be compatible with the solvents used in the solution.
Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[1][5]
Disposal Protocol
The ultimate disposal of this compound waste should be handled through your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store sealed waste containers in a designated and secure waste accumulation area within the laboratory.
-
Arrange for Pickup: Once a waste container is nearly full, contact your institution's EHS office to schedule a pickup. This waste will be handled by a licensed hazardous waste disposal service.
-
Documentation: Complete any required waste disposal documentation accurately, detailing the contents of the waste containers.
The following table summarizes key information for the handling and disposal of this compound:
| Characteristic | Guideline | Source |
| Personal Protective Equipment (PPE) | Lab coat, safety glasses, chemical-resistant gloves | General laboratory best practices |
| Handling Precautions | Handle in a well-ventilated area, avoid dust formation | [1][3] |
| Solid Waste Container | Dedicated, labeled, leak-proof HDPE container | [4] |
| Liquid Waste Container | Dedicated, labeled, sealed, compatible material | General laboratory best practices |
| Disposal Method | Via institutional EHS/licensed hazardous waste service | [4] |
| Prohibited Disposal | Do not dispose down the drain or in regular trash | [1][5] |
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated below.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Gly-Phe-AMC
For researchers, scientists, and drug development professionals, the safe and effective handling of laboratory reagents is paramount. This guide provides essential, immediate safety and logistical information for the fluorogenic substrate Gly-Phe-AMC (Glycyl-L-phenylalanyl-7-amido-4-methylcoumarin), including detailed operational and disposal plans. By adhering to these protocols, you can ensure the integrity of your experiments and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical-resistant to protect against splashes and dust.[1][2][3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing during solution preparation or handling larger quantities.[1][2] | |
| Hand Protection | Nitrile Gloves | Disposable, chemical-resistant gloves are recommended.[1][2][4] Avoid latex to reduce the risk of skin allergies.[1] |
| Body Protection | Laboratory Coat | Should be fully buttoned to provide maximum coverage of skin and clothing.[1][5] |
| Full-Length Pants | To cover any exposed skin on the lower body.[1][5] | |
| Closed-Toe Shoes | Non-permeable footwear to prevent contact with chemicals in case of spills.[1][5] | |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Recommended when handling the compound in its powder form to avoid inhalation of dust particles.[1][6] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is crucial for both experimental accuracy and personal safety. The following procedural guidance outlines the key steps from receiving the compound to its use in experimental assays.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store the lyophilized powder at -20°C for long-term stability. Some suppliers suggest that storage at -80°C can extend the shelf life to 6 months.[7]
2. Preparation of Stock Solutions:
-
Work in a Fume Hood: To prevent inhalation of the powder, conduct all weighing and initial dissolution steps within a chemical fume hood or a ventilated enclosure.[1][6]
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing a concentrated stock solution of this compound.[7][8]
-
Reconstitution:
-
Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.
-
Carefully add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure the compound is fully dissolved.[7]
-
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[7] When stored at -20°C, it is recommended to use within one month; at -80°C, within six months.[7]
3. Preparation of Working Solutions:
-
Dilution: On the day of the experiment, thaw an aliquot of the stock solution.[7]
-
Dilute the stock solution to the final working concentration using the appropriate aqueous assay buffer.
-
It is recommended to prepare the working solution fresh for each experiment.[7]
Experimental Workflow
The following diagram illustrates a typical experimental workflow involving this compound, from reagent preparation to data acquisition.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with institutional and local regulations.[1][9]
1. Waste Segregation:
-
Chemical Waste: Unused or expired solid this compound, as well as solutions and contaminated consumables (e.g., pipette tips, tubes, gloves), should be classified as chemical waste.[9]
-
Separate Waste Streams: Do not mix this compound waste with other waste streams, such as solvents or biohazardous waste, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines.[9]
2. Waste Collection and Labeling:
-
Solid Waste: Collect solid waste in a designated, leak-proof container made of a compatible material like high-density polyethylene (B3416737) (HDPE).[9]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, clearly labeled, and sealed container.
-
Labeling: All waste containers must be clearly labeled with "Chemical Waste" and the specific contents, including "this compound".
3. Spill Response:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE (gloves, goggles, lab coat), contain the spill using absorbent pads.[1]
-
For a solid spill, carefully sweep up the material and place it in the designated solid chemical waste container.[6] Avoid generating dust.[6]
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose of all cleanup materials as chemical waste.
4. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[9] This will be handled by a licensed hazardous waste disposal service.
The following diagram outlines the decision-making process for the proper disposal of this compound.
By implementing these safety and handling protocols, you can build a foundation of trust in your laboratory's safety culture and ensure the reliable and secure use of this compound in your research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. research.arizona.edu [research.arizona.edu]
- 5. youtube.com [youtube.com]
- 6. peptide.com [peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
